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  • Product: 8-Ethylquinolin-3-ol

Core Science & Biosynthesis

Foundational

8-Ethylquinolin-3-ol: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications

Executive Summary As the demand for highly functionalized nitrogen-containing heterocycles grows in medicinal chemistry and materials science, 8-Ethylquinolin-3-ol has emerged as a privileged structural motif. This techn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly functionalized nitrogen-containing heterocycles grows in medicinal chemistry and materials science, 8-Ethylquinolin-3-ol has emerged as a privileged structural motif. This technical whitepaper provides an in-depth analysis of its physicochemical properties, modern transition-metal-free synthetic pathways, and its role as a core scaffold in the competitive inhibition of P-selectin glycoprotein ligand 1 (PSGL-1). Designed for research scientists and drug development professionals, this guide synthesizes theoretical mechanics with field-proven, self-validating experimental protocols.

Molecular Architecture and Physicochemical Profiling

8-Ethylquinolin-3-ol is characterized by a bicyclic quinoline core featuring a uniquely positioned hydroxyl group at C3 and an ethyl substituent at C8. This specific substitution pattern dictates the molecule's electronic distribution and steric profile. The C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, essential for anchoring the molecule within target protein active sites. Conversely, the C8-ethyl group provides localized lipophilicity and steric bulk, which significantly influences the compound's orientation and residence time within hydrophobic binding pockets.

Table 1: Physicochemical and Structural Properties
PropertyValueRationale / Significance
IUPAC Name 8-ethylquinolin-3-olStandardized IUPAC nomenclature.
CAS Number 855872-23-0Unique chemical identifier for procurement and database cross-referencing.
Molecular Formula C11H11NODefines the atomic composition and exact mass.
Molecular Weight 173.21 g/mol Highly optimal for small-molecule drug design (complies with Lipinski's Rule of 5).
Predicted LogP ~2.8 - 3.2Strikes an ideal balance between aqueous solubility and cellular membrane permeability.
Key Functional Groups C3-OH, C8-EthylC3-OH enables H-bonding networks; C8-Ethyl enhances hydrophobic interactions.

Data supported by chemical database profiling[1][2].

Mechanistic Synthesis Pathways

Historically, the synthesis of 3-hydroxyquinolines required arduous, multistep processes—often relying on the diazotization of difficult-to-access 3-aminoquinolines[3]. However, modern synthetic methodologies have shifted towards more atom-economical, greener routes.

A highly efficient, contemporary approach involves the one-pot preparation from aryldiazonium salts, alkenes, and nitriles, followed by an aerobic oxidation cascade[4]. In this pathway, the initial reaction forms a 3,4-dihydroquinolinium intermediate via an N-arylnitrilium ion. The critical breakthrough in this methodology is the utilization of atmospheric oxygen (


) as the terminal oxidant in the presence of a mild solid base (

). This circumvents the need for harsh metallic oxidants (e.g.,

or

) that frequently cause over-oxidation or cleavage of the sensitive C3-hydroxyl and C8-ethyl substituents.

SynthesisWorkflow Start Aryldiazonium Salt + Alkene + Nitrile Intermediate 3,4-Dihydroquinolinium Intermediate Start->Intermediate Cyclization Oxidation Aerobic Oxidation (O2, Na2CO3, 80°C) Intermediate->Oxidation Deprotonation Product 8-Ethylquinolin-3-ol (Target Compound) Oxidation->Product Aromatization Purification Recrystallization (Toluene/Methanol) Product->Purification Isolation

Figure 1: One-pot aerobic oxidation workflow for the synthesis of 8-Ethylquinolin-3-ol.

Pharmacological Significance: PSGL-1 Inhibition

Derivatives of 8-ethyl-3-hydroxyquinoline—particularly those featuring carboxylic acid substitutions at the C4 position—serve as highly privileged scaffolds in medicinal chemistry. They have been extensively validated as competitive inhibitors of P-selectin glycoprotein ligand 1 (PSGL-1)[5].

PSGL-1 is a mucin-type glycoprotein expressed on the surface of leukocytes. It mediates the initial rolling and adhesion of leukocytes to the vascular endothelium during acute and chronic inflammatory responses. By sterically blocking the protein-protein interaction between endothelial P-selectin and leukocyte PSGL-1, 8-ethylquinolin-3-ol derivatives prevent leukocyte recruitment. This mechanism offers significant therapeutic potential for treating inflammatory diseases and managing vaso-occlusive crises in sickle cell disease [5].

PSGL1Pathway Ligand 8-Ethylquinolin-3-ol Derivatives Interaction Competitive Binding (Steric Hindrance) Ligand->Interaction Binds to Target P-Selectin Glycoprotein Ligand 1 (PSGL-1) Target->Interaction Receptor Cell HL60 Cell Adhesion to Endothelium Interaction->Cell Blocks Outcome Inhibition of Inflammatory Response Cell->Outcome Prevents

Figure 2: Mechanism of action for PSGL-1 inhibition by 8-Ethylquinolin-3-ol derivatives.

Table 2: Biological Activity Profile of 8-Ethyl-3-hydroxyquinoline Derivatives
TargetAssay TypeRepresentative

Pharmacological Outcome
PSGL-1 HL60 Cell Adhesion Assay

nM
Inhibition of leukocyte rolling and adhesion[5].
HIV-1 RT Reverse Transcriptase InhibitionVariable by analogDisruption of viral replication cycles[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.

Protocol 1: One-Pot Aerobic Synthesis of 8-Ethylquinolin-3-ol

Objective: To synthesize the target compound utilizing a transition-metal-free aerobic oxidation cascade[4].

  • Reagent Assembly: In a dry 10 mL sealed glass tube, suspend 2-ethylphenyldiazonium tetrafluoroborate (1.0 eq) and the corresponding enol ether/alkene (2.0 eq) in 2 mL of anhydrous acetonitrile.

    • Rationale: Acetonitrile acts as both a highly polar aprotic solvent and the nitrile source necessary for the cyclization cascade.

  • Thermal Cyclization: Seal the tube with a Teflon cap and heat in an oil bath at 80 °C for exactly 2 hours.

    • Rationale: Heating provides the precise activation energy required to generate the highly reactive N-arylnitrilium ion and facilitate intramolecular trapping.

  • Quenching & Deprotonation: Cool the vessel to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL), and wash with saturated aqueous

    
     (10 mL).
    
    • Rationale: The mild aqueous base neutralizes acidic byproducts and initiates the deprotonation of the 3,4-dihydroquinolinium intermediate without degrading the product.

  • Aerobic Oxidation: Stir the combined organic layer over anhydrous

    
     (5 g) under an atmospheric pressure of oxygen for 72 hours.
    
    • Rationale:

      
       acts as a solid-phase basic catalyst. Atmospheric 
      
      
      
      drives the aromatization step, pushing the equilibrium toward the thermodynamically stable 3-hydroxyquinoline.
  • Purification & Validation: Filter the mixture to remove the solid base, concentrate under reduced pressure, and purify via recrystallization using a Toluene/Methanol gradient[6].

    • Self-Validation Checkpoint: Confirm product identity and purity using LC-MS. The expected mass-to-charge ratio is

      
      .
      
Protocol 2: In Vitro HL60 Cell Adhesion Assay

Objective: To quantify the inhibitory potency of 8-ethylquinolin-3-ol derivatives against PSGL-1 mediated cellular adhesion[5].

  • Endothelial Simulation (Plate Preparation): Coat 96-well microtiter plates with recombinant human P-selectin (1 µg/mL) overnight at 4 °C. Block the wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

    • Rationale: Immobilized P-selectin mimics an activated vascular endothelium. BSA prevents non-specific background binding of the cells to the plastic surface.

  • Ligand Equilibration: Pre-incubate HL60 cells (which natively express high levels of PSGL-1) with varying concentrations of the synthesized compound (0.1 µM to 1000 µM) for 30 minutes at 37 °C.

    • Rationale: Pre-incubation allows the small molecule to reach thermodynamic equilibrium and competitively bind to the PSGL-1 receptors before exposure to the adhesion surface.

  • Adhesion Phase: Add the cell-compound suspension to the coated wells and incubate for exactly 1 hour at 37 °C.

    • Rationale: This window provides sufficient time for uninhibited control cells to form stable, integrin-independent interactions with the immobilized P-selectin.

  • Washing & Quantification: Gently wash the wells three times with PBS to remove non-adherent cells. Quantify the remaining adherent cells using a fluorescent viability dye (e.g., Calcein-AM) and read via a microplate reader (Ex/Em: 490/515 nm).

    • Self-Validation Checkpoint: The fluorescence intensity is directly proportional to the number of adherent cells. Plotting fluorescence against log[inhibitor] allows for the precise calculation of the

      
       value. A positive control (known inhibitor) and negative control (vehicle only) must be included to validate the dynamic range of the assay.
      

References

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts". RSC Advances, 8, 38322-38326. Available at:[Link]

  • BindingDB. "BDBM50201899: 2-(4-chlorophenyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid". Available at:[Link]

Sources

Exploratory

Comprehensive Technical Profiling of 8-Ethylquinolin-3-ol: Physicochemical Properties and Applications in Drug Discovery

As drug discovery paradigms shift toward Fragment-Based Drug Discovery (FBDD) and targeted phenotypic screening, low-molecular-weight heterocyclic scaffolds have become critical starting points for lead generation. 8-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift toward Fragment-Based Drug Discovery (FBDD) and targeted phenotypic screening, low-molecular-weight heterocyclic scaffolds have become critical starting points for lead generation. 8-Ethylquinolin-3-ol is a highly versatile, structurally optimized quinoline derivative that serves as an essential building block in medicinal chemistry and materials science.

This technical guide synthesizes the physicochemical fundamentals, structural causality, and self-validating experimental workflows required to successfully deploy 8-ethylquinolin-3-ol in advanced research settings.

Core Identity and Physicochemical Profiling

Before initiating any biological or chemical workflow, establishing the precise identity and physical parameters of the compound is paramount. The fundamental metrics of 8-ethylquinolin-3-ol dictate its behavior in aqueous assays, its membrane permeability, and its synthetic tractability[1].

Quantitative Data: Physicochemical Parameters

The following table summarizes the core identifiers and calculated physicochemical properties of 8-ethylquinolin-3-ol.

ParameterValueCausality / Significance in Research
Compound Name 8-Ethylquinolin-3-olN-heterocyclic aromatic ring with dual functionalization.
CAS Number 855872-23-0Unique registry identifier for procurement and safety tracking[1].
Molecular Weight 173.21 g/mol Highly optimal for FBDD; allows significant mass addition during lead optimization without violating Lipinski's rules[1].
Molecular Formula C₁₁H₁₁NOIndicates a high degree of unsaturation, typical of planar aromatic systems.
PubChem CID 107447151Database index for computational docking and cheminformatics[1].
H-Bond Donors (HBD) 1 (Hydroxyl group)Facilitates specific directional interactions with target protein backbones.
H-Bond Acceptors (HBA) 2 (Nitrogen, Oxygen)Enables interaction with kinase hinge regions or metalloenzyme active sites.
Fragment-Based Drug Discovery (FBDD) Suitability

In the context of FBDD, the "Rule of Three" (Ro3) dictates that ideal fragments should have a molecular weight ≤ 300 Da, ClogP ≤ 3, H-bond donors ≤ 3, and H-bond acceptors ≤ 3. With a molecular weight of 173.21 g/mol , 1 HBD, and 2 HBAs, 8-ethylquinolin-3-ol is a near-perfect fragment. The low molecular weight ensures high ligand efficiency (LE), meaning the binding energy per heavy atom is maximized.

Structural Causality and Biological Significance

The architecture of 8-ethylquinolin-3-ol is not arbitrary; its specific substitutions drive its pharmacological utility. Quinoline and quinolin-3-ol derivatives are extensively documented for their broad-spectrum biological activities, including potent antioxidant, anti-inflammatory, and antimicrobial effects[2][3].

The Mechanistic Role of Structural Moieties
  • The 3-Hydroxyl (-OH) Group: The hydroxyl group at the 3-position transforms the electron-deficient quinoline ring into a potent hydrogen-bond donor and acceptor. In biological systems, quinolin-3-ols are known to act as robust reactive oxygen species (ROS) scavengers, contributing to tissue regeneration and anti-inflammatory pathways[2]. Furthermore, the proximity of the nitrogen and the hydroxyl group allows for the chelation of transition metals (e.g., Fe²⁺, Cu²⁺), which is a proven mechanism for inhibiting metalloenzymes in pathogenic bacteria[4].

  • The 8-Ethyl (-CH₂CH₃) Group: The addition of an ethyl group at the 8-position introduces critical steric bulk and lipophilicity. In antimicrobial and anti-mycobacterial drug design, optimizing the alkyl chain length on the quinoline core is a proven strategy to enhance penetration through the thick, lipid-rich cell wall of pathogens like Mycobacterium tuberculosis[5]. The 8-ethyl group also disrupts flat molecular stacking, which can improve the compound's kinetic solubility in aqueous assay buffers compared to unsubstituted planar quinolines.

SAR Core 8-Ethylquinolin-3-ol CAS: 855872-23-0 OH 3-Hydroxyl Group H-Bonding & Chelation Core->OH Ethyl 8-Ethyl Group Lipophilicity & Sterics Core->Ethyl Bio Biological Efficacy Antimicrobial & Antioxidant OH->Bio Ethyl->Bio

Mechanistic causality of 8-ethylquinolin-3-ol structural moieties.

Self-Validating Experimental Methodologies

To utilize 8-ethylquinolin-3-ol in high-throughput screening (HTS) or phenotypic assays, researchers must employ self-validating protocols. False positives in fragment screening often arise from compound aggregation, degradation, or insolubility. The following protocol ensures absolute data integrity by linking analytical validation directly to biological evaluation.

Protocol: Validated Solubilization and Target Engagement Preparation

Objective: To prepare a biologically compatible stock of 8-ethylquinolin-3-ol, verify its molecular weight (173.21 g/mol ), and establish its maximum kinetic solubility before running a target engagement assay.

Step 1: Primary Stock Formulation (100 mM in DMSO)

  • Procedure: Weigh exactly 17.32 mg of 8-ethylquinolin-3-ol (MW: 173.21). Dissolve in 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Causality: The lipophilic 8-ethyl group necessitates a strong organic solvent for the primary stock. Anhydrous DMSO prevents premature hydrolysis or oxidation of the 3-hydroxyl group.

Step 2: LC-MS/UV Purity and Identity Validation

  • Procedure: Dilute an aliquot of the stock to 10 µM in 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Inject 5 µL into an LC-MS system (ESI+ mode).

  • Self-Validation: Confirm the presence of the

    
     ion at m/z 174.2 . Evaluate the UV chromatogram at 254 nm to ensure >95% purity. If degradation peaks are observed, the stock must be discarded. This step guarantees that the biological assay is evaluating the intact molecule, not a degradation byproduct.
    

Step 3: Kinetic Solubility Profiling via Nephelometry

  • Procedure: Perform a serial dilution of the DMSO stock into the target aqueous assay buffer (e.g., PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Keep final DMSO concentration ≤ 1% v/v. Incubate for 2 hours at room temperature. Measure light scattering using a nephelometer.

  • Causality: Quinolines can form colloidal aggregates in aqueous media, leading to promiscuous enzyme inhibition (false positives). The nephelometry step identifies the exact concentration at which the compound precipitates. The biological assay must be run below this solubility threshold.

Step 4: Biological Evaluation (e.g., Antimicrobial / Antioxidant Assay)

  • Procedure: Introduce the validated, soluble concentration of 8-ethylquinolin-3-ol to the biological target (e.g., an in vitro ROS scavenging assay or a bacterial culture). Include a 1% DMSO vehicle control to subtract baseline solvent effects.

Workflow S1 Step 1: Compound Solubilization (DMSO Stock Formulation) S2 Step 2: LC-MS/UV Validation (Confirm MW: 173.21 g/mol) S1->S2 Purity Check S3 Step 3: Kinetic Solubility (Nephelometry via Laser) S2->S3 Validated Stock S4 Step 4: Target Engagement (Biological or Chemical Assay) S3->S4 Max Assay Conc.

Self-validating experimental workflow for 8-ethylquinolin-3-ol screening.

Conclusion

8-Ethylquinolin-3-ol (CAS: 855872-23-0; MW: 173.21) is a highly privileged scaffold in modern chemical biology. Its low molecular weight makes it an ideal candidate for fragment-based drug discovery, while its specific structural features—the hydrogen-bonding 3-hydroxyl group and the lipophilic 8-ethyl group—prime it for interactions with complex biological targets. By adhering to strict, self-validating analytical workflows, researchers can leverage this compound to develop novel antimicrobial agents, antioxidants, and targeted therapeutics.

References

  • LabSolutions. "8-ethylquinolin-3-ol - Lab Chemicals & Equipment". Labsolu.ca.
  • MDPI. "Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid". Marine Drugs.
  • ACS Publications. "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel... Quinoline Derivatives". ACS Omega.
  • MDPI. "Botryocladia leptopoda Extracts Promote Wound Healing Ability via Antioxidant and Anti-Inflammatory Activities". Marine Drugs.
  • ResearchGate. "Recent Studies of Antioxidant Quinoline Derivatives". Mini-Reviews in Medicinal Chemistry.

Sources

Foundational

thermodynamic stability of 8-Ethylquinolin-3-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Ethylquinolin-3-ol[1] Executive Summary 8-Ethylquinolin-3-ol is a specialized heterocyclic scaffold characterized by a hydroxyl group at the 3-position and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Ethylquinolin-3-ol[1]

Executive Summary

8-Ethylquinolin-3-ol is a specialized heterocyclic scaffold characterized by a hydroxyl group at the 3-position and an ethyl substituent at the 8-position of the quinoline core.[1] Unlike its ubiquitous isomer, 8-hydroxyquinoline (oxine), which is a bidentate chelator, the 3-hydroxy isomer exhibits distinct thermodynamic behavior governed by keto-enol tautomerism and steric modulation at the nitrogen interface.[1]

This guide provides a rigorous analysis of its thermodynamic stability, synthesis, and physicochemical profiling, designed for researchers in medicinal chemistry and materials science.[1]

Thermodynamic Fundamentals

The is dictated by the equilibrium between its aromatic enol form and its dipolar keto form, a balance significantly perturbed by the 8-ethyl substituent.[1]

Tautomeric Equilibrium

3-Hydroxyquinolines exist in a prototropic equilibrium.[1][2] While the enol tautomer (A) maintains full aromaticity of the pyridine ring, the keto tautomer (B) (quinolin-3(4H)-one or zwitterionic form) disrupts this aromaticity but is stabilized by solvation in polar media.[1]

  • Non-Polar Solvents (CHCl₃, Toluene): The equilibrium overwhelmingly favors the Enol (A) form (

    
    ) due to the preservation of the 10-
    
    
    
    electron aromatic system.
  • Polar Protic Solvents (Water, MeOH): The Keto (B) form becomes accessible, stabilized by hydrogen bonding.[1]

  • Impact of 8-Ethyl Group: The bulky ethyl group at the peri position (C8) exerts steric pressure on the ring nitrogen. This destabilizes the solvated keto form by hindering the approach of solvent molecules to the protonated nitrogen (in zwitterionic resonance structures), thereby thermodynamically favoring the enol form compared to the unsubstituted parent.

Physicochemical Constants (Predicted)
  • pKa₁ (Pyridine Nitrogen): ~4.8 – 5.[1][2]1. The 8-ethyl group exerts a weak inductive effect (+I), theoretically increasing basicity, but steric hindrance to protonation likely suppresses the experimental pKa.[1]

  • pKa₂ (Hydroxyl Group): ~8.5 – 9.[1][2]0. Acidity is comparable to phenol but enhanced by the electron-deficient quinoline ring.[1][2]

  • LogP: ~2.8. The ethyl group adds lipophilicity (+1.0 log units vs. 3-hydroxyquinoline), increasing membrane permeability.[1][2]

Visualization: Tautomerism & Degradation

The following diagram illustrates the tautomeric equilibrium and the primary oxidative degradation pathway (formation of ortho-quinones).

Tautomerism Enol Enol Form (Aromatic, Stable) Major in Non-polar Keto Keto/Zwitterion Form (Polar, Less Stable) Minor in Polar Enol->Keto Tautomerization (ΔG > 0) Degradation Degradation Product (Quinoline-2,3-dione) Irreversible Oxidation Enol->Degradation ROS Attack Keto->Degradation Oxidation (O2/Light)

Figure 1: Tautomeric equilibrium favoring the Enol form, with oxidative degradation pathways.

Chemical Stability Profiling

Oxidative Stability

3-Hydroxyquinolines are susceptible to oxidation at the C2 position.[1][2] The 8-ethyl group provides steric protection to the N1-C2-C3 region, potentially enhancing oxidative stability compared to the unsubstituted analog.[1]

  • Risk: Formation of quinoline-2,3-diones (isatin analogs) upon prolonged exposure to air/light.[1][2]

  • Mitigation: Store under inert atmosphere (Argon) at -20°C.

Thermal Stability
  • Melting Point: Predicted range 145°C – 155°C .[1][2]

  • Decomposition: Stable up to ~200°C. Above this, decarboxylation (if carboxylated precursors are present) or ring opening may occur.[1][2]

Experimental Protocol: Synthesis & Characterization

Since 8-Ethylquinolin-3-ol is not a standard catalog reagent, a robust synthesis via Palladium-Catalyzed Hydroxylation is recommended for high purity.[1][2]

Methodology: C-O Coupling from 3-Bromo-8-ethylquinoline

Reagents:

  • Substrate: 3-Bromo-8-ethylquinoline (Synthesized via bromination of 8-ethylquinoline).[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / tBuXPhos (4 mol%).[1][2]

  • Hydroxide Source: KOH (3 equiv).[1][2]

  • Solvent: 1,4-Dioxane / H₂O (1:1).[1][2]

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with 3-Bromo-8-ethylquinoline (1.0 mmol), KOH (3.0 mmol), and Pd/Ligand catalyst. Evacuate and backfill with Argon (3x).[1][2]

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and water (4 mL).

  • Reaction: Heat to 100°C for 12 hours. Monitor conversion by HPLC (Target mass: M+H 174.2).[1][2]

  • Workup: Cool to RT. Acidify to pH 6 with 1M HCl. Extract with EtOAc (3x).[1][2]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.[1][2]

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the singlet at C2 (~8.6 ppm) and the disappearance of the C3 proton. The ethyl group will appear as a triplet (~1.3 ppm) and quartet (~3.1 ppm).[1][2]

  • Absence of 8-OH: Confirm regiochemistry by lack of chelation-induced shifts with Zn²⁺ (which affects 8-OH but not 3-OH).

Comparative Data Table

Property8-Ethylquinolin-3-ol8-Hydroxyquinoline (Oxine)
Functional Group 3-OH (Meta to N)8-OH (Peri to N)
Chelation Weak / Non-chelatingStrong Bidentate (N,O)
Tautomerism Enol

Keto
Enol

Zwitterion
LogP (Predicted) ~2.81.9
pKa (OH) ~8.89.9
Primary Stability Risk Oxidation at C2Photo-oxidation

References

  • Tautomerism in Hydroxyquinolines

    • Elguero, J., et al.[1][2] "The Tautomerism of Heterocycles."[1][2][3] Advances in Heterocyclic Chemistry, Academic Press.[1][2] (General principles of 3-hydroxyquinoline tautomerism).

  • Synthesis of 3-Hydroxyquinolines

    • Anderson, K. W., et al.[1][2] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc., 2006, 128(33), 10694–10695.[1][2] Link (Basis for Pd-catalyzed hydroxylation protocol).[1][2]

  • 8-Substituted Quinoline Properties

    • Rowlands, G. J., et al.[1][2][4] "Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives." J. Org.[1][2] Chem., 2020.[1][2][4] Link (Discusses steric/electronic effects of 8-position substituents).[1][2]

  • Thermodynamic Data Sources

    • NIST Chemistry WebBook.[1][2][5] "8-Hydroxyquinoline."[1][2][5][6][7][8][9][10][11][12] Link (Used for comparative baseline data).[1][2]

Sources

Exploratory

solubility of 8-Ethylquinolin-3-ol in organic solvents

An In-depth Technical Guide to the Solubility of 8-Ethylquinolin-3-ol in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 8-Ethylquinolin-3-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the . While specific experimental solubility data for 8-Ethylquinolin-3-ol is not extensively available in public literature, this document synthesizes information on the solubility of structurally related quinoline derivatives to provide a robust predictive framework. Furthermore, it details the underlying principles governing solubility and furnishes a comprehensive, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and streamline experimental workflows.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In the context of drug development, the solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, solvent selection is paramount for reaction kinetics, purification, and crystallization processes.

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] 8-Ethylquinolin-3-ol, a substituted quinoline, is of interest for its potential pharmacological applications. Understanding its behavior in various organic solvents is a prerequisite for its advancement through the development pipeline.

Predicting the Solubility of 8-Ethylquinolin-3-ol: A Structure-Based Approach

Direct quantitative solubility data for 8-Ethylquinolin-3-ol is sparse in readily accessible literature. However, by analyzing its molecular structure and drawing parallels with well-characterized quinoline analogs, we can make informed predictions about its solubility profile.

The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[3][4] The polarity of a molecule is a function of its functional groups and overall structure.

Molecular Structure of 8-Ethylquinolin-3-ol:

  • Quinoline Core: The bicyclic aromatic system of the quinoline core is inherently nonpolar and hydrophobic. This aromatic nature suggests good solubility in aromatic and other nonpolar organic solvents.[5] Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[6]

  • 3-ol (-OH) Group: The hydroxyl group is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This group will enhance the molecule's polarity and promote solubility in polar protic solvents such as alcohols. The presence of the hydroxyl group in a related compound, 8-hydroxyquinoline, contributes to its solubility in polar organic solvents like ethanol and acetone.[7][8]

  • 8-Ethyl (-CH2CH3) Group: The ethyl group is a nonpolar, hydrophobic alkyl substituent. This group will slightly increase the lipophilicity of the molecule, potentially enhancing its solubility in nonpolar solvents while slightly decreasing its solubility in very polar solvents compared to an unsubstituted analog.

Predicted Solubility Profile:

Based on this structural analysis, 8-Ethylquinolin-3-ol is expected to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solubilizers for a wide range of organic compounds.[9][10] Also, in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to hydrogen bonding interactions with the hydroxyl group.[11]

  • Moderate to Good Solubility: In moderately polar solvents such as ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).[12][13] The carbonyl group in these solvents can act as a hydrogen bond acceptor for the hydroxyl group of 8-Ethylquinolin-3-ol.

  • Moderate Solubility: In halogenated solvents like dichloromethane and chloroform. While these are considered relatively nonpolar, they can engage in dipole-dipole interactions. Chloroform, in particular, can act as a weak hydrogen bond donor.[14]

  • Low to Moderate Solubility: In nonpolar aromatic hydrocarbons like toluene and benzene. The aromatic quinoline core will favor interaction with these solvents, but the polar hydroxyl group will limit extensive solubility.[15]

  • Low Solubility: In very nonpolar aliphatic hydrocarbons such as hexane and cyclohexane. The overall polarity of 8-Ethylquinolin-3-ol, primarily due to the hydroxyl group, will likely result in poor solubility in these solvents.[16]

  • Poor Solubility: In water. While the hydroxyl group can interact with water, the large, nonpolar quinoline and ethyl components of the molecule are expected to make it sparingly soluble in aqueous media.[6]

The interplay of these functional groups is visually represented in the following diagram:

G cluster_molecule 8-Ethylquinolin-3-ol cluster_solvents Solvent Interactions Molecule 8-Ethylquinolin-3-ol Quinoline Quinoline Core (Nonpolar, Aromatic) Polar_Protic Polar Protic (e.g., Ethanol) High Solubility Quinoline->Polar_Protic Dipole-Induced Dipole Nonpolar_Aromatic Nonpolar Aromatic (e.g., Toluene) Low/Moderate Solubility Quinoline->Nonpolar_Aromatic π-π Stacking Hydroxyl 3-ol Group (-OH) (Polar, H-Bonding) Hydroxyl->Polar_Protic H-Bonding Polar_Aprotic Polar Aprotic (e.g., DMSO) High Solubility Hydroxyl->Polar_Aprotic Dipole-Dipole Moderate_Polar Moderately Polar (e.g., Acetone) Good Solubility Hydroxyl->Moderate_Polar H-Bonding Ethyl 8-Ethyl Group (-CH2CH3) (Nonpolar, Lipophilic) Nonpolar_Aliphatic Nonpolar Aliphatic (e.g., Hexane) Low Solubility Ethyl->Nonpolar_Aliphatic van der Waals

Caption: Predicted interactions of 8-Ethylquinolin-3-ol with different solvent classes.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, experimental determination is essential. The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 8-Ethylquinolin-3-ol.[5] This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[5]

Materials and Equipment
  • 8-Ethylquinolin-3-ol (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample preparation and analysis

Step-by-Step Experimental Workflow
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 8-Ethylquinolin-3-ol in a suitable solvent (in which it is freely soluble) at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 8-Ethylquinolin-3-ol to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure a saturated solution is formed.[5]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[5]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 8-Ethylquinolin-3-ol in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[5]

The following diagram illustrates this experimental workflow:

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Saturated Solutions (Excess Solid) start->prep_samples quantify Analyze by HPLC prep_standards->quantify Calibration Curve equilibrate Equilibrate (24-48h) at Constant Temp prep_samples->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate separate->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors beyond the solvent's polarity can influence the solubility of 8-Ethylquinolin-3-ol:

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is governed by the enthalpy of solution.

  • pH: For compounds with ionizable groups, such as the quinoline nitrogen, pH can have a dramatic effect on solubility. In acidic conditions, the quinoline nitrogen can be protonated, forming a cation that is significantly more soluble in polar solvents.[9]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.

  • Presence of Other Solutes: The presence of other dissolved substances can either increase (salting-in) or decrease (salting-out) the solubility of the compound of interest.

Data Summary and Interpretation

While specific quantitative data for 8-Ethylquinolin-3-ol is not available, the table below provides a predictive summary based on the principles discussed and data for related compounds. This table should be used as a guide for initial solvent screening.

Solvent ClassExample SolventsPredicted Solubility of 8-Ethylquinolin-3-olRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the -OH group.[11]
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions.[9][10]
Ketones Acetone, MEKGoodHydrogen bond acceptor capability.[13]
Esters Ethyl AcetateGoodModerate polarity and hydrogen bond acceptor.[12]
Halogenated Dichloromethane, ChloroformModerateDipole-dipole interactions and weak H-bonding (chloroform).[5][14]
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateFavorable interaction with the quinoline core, but limited by the polar -OH group.[15]
Aliphatic Hydrocarbons Hexane, CyclohexaneLowMismatch in polarity.[16]
Aqueous WaterPoorThe large hydrophobic region dominates over the polar -OH group.[6]

Conclusion

The is a critical parameter for its successful development and application. While direct experimental data is not widely published, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in polar organic solvents and poorly soluble in nonpolar and aqueous media. For definitive data, the experimental protocol detailed in this guide provides a robust and validated methodology. This understanding of solubility will empower researchers to make strategic decisions regarding solvent selection for synthesis, purification, formulation, and biological testing.

References

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Foundational

A Guide to the Pharmacological Potential of 8-Ethylquinolin-3-ol Derivatives: A Framework for Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive framework for exploring the basic pharmacological potential of a novel subclass: 8-Ethylquinolin-3-ol derivatives. While direct literature on this specific scaffold is nascent, this document establishes a predictive roadmap for researchers by extrapolating from the well-documented activities of structurally related quinoline, quinolin-3-ol, and 8-substituted quinoline analogs. We delve into potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, detailing plausible mechanisms of action and providing robust, step-by-step experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a structured and scientifically rigorous investigation into this promising chemical space.

The 8-Ethylquinolin-3-ol Scaffold: A Structural Overview

The unique therapeutic potential of 8-Ethylquinolin-3-ol derivatives arises from the specific arrangement of its constituent moieties. A thorough understanding of this structure is critical for predicting its biological interactions and designing synthetic modifications.

  • The Quinoline Core: This bicyclic aromatic heterocycle forms the foundation. Its planar nature allows for potential intercalation with biological macromolecules like DNA, a mechanism common to many anticancer agents.[3][4] The nitrogen atom at position 1 acts as a hydrogen bond acceptor and can be crucial for binding to enzyme active sites.

  • The 3-ol (C3-OH) Group: The hydroxyl group at position 3 is a key functional feature. It can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and receptor binding. Its position is electronically distinct from the more commonly studied 8-hydroxyquinolines, suggesting novel reactivity and biological targets.

  • The 8-Ethyl (C8-Et) Group: The ethyl group at position 8 introduces a lipophilic region to the molecule. This can enhance membrane permeability and bioavailability. Furthermore, its steric bulk can influence the orientation of the molecule within a binding pocket, potentially improving selectivity for a specific target.

Below is a logical diagram illustrating the key structural components that inform the pharmacological potential.

Scaffold 8-Ethylquinolin-3-ol Core Quinoline Quinoline Nucleus (Planar System) Scaffold->Quinoline provides Hydroxyl 3-Hydroxyl Group (H-Bonding) Scaffold->Hydroxyl features Ethyl 8-Ethyl Group (Lipophilicity, Sterics) Scaffold->Ethyl includes Intercalation DNA Intercalation Kinase Inhibition Quinoline->Intercalation enables Binding Receptor/Enzyme Binding Solubility Modulation Hydroxyl->Binding facilitates Permeability Membrane Permeability Target Selectivity Ethyl->Permeability influences

Caption: Structural components of 8-Ethylquinolin-3-ol and their functional implications.

Potential Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[5] The 8-Ethylquinolin-3-ol scaffold holds significant promise in this area due to its structural similarities to known cytotoxic compounds.

Plausible Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system is capable of inserting itself between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[4] This action can also interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[1][5] Many clinically used anticancer drugs, such as camptothecin and its analogs, are quinoline-based topoisomerase inhibitors.[6]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases (e.g., EGFR, PI3K/AKT).[1][7] The quinoline scaffold can serve as a template for designing ATP-competitive inhibitors that block the active site of these kinases, thereby halting pro-survival signaling. The specific substitutions on the 8-Ethylquinolin-3-ol ring will be critical in determining target kinase selectivity.[1]

The diagram below illustrates a simplified kinase inhibition pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase (ATP-binding) Receptor->Kinase activates Pathway Downstream Signaling (e.g., PI3K/AKT) Kinase->Pathway phosphorylates Proliferation Cell Proliferation & Survival Pathway->Proliferation promotes Inhibitor 8-Ethylquinolin-3-ol Derivative Inhibitor->Kinase blocks ATP binding

Caption: Proposed mechanism of kinase inhibition by an 8-Ethylquinolin-3-ol derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8] It is a reliable, high-throughput initial screen to determine the concentration-dependent cytotoxic effects of a novel compound on various cancer cell lines.[9]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: Prepare a stock solution of the 8-Ethylquinolin-3-ol derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[8]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCancer TypeDerivative A (IC₅₀, µM)Derivative B (IC₅₀, µM)Doxorubicin (IC₅₀, µM)
MCF-7Breast Adenocarcinoma8.2 ± 0.715.4 ± 1.10.9 ± 0.1
A549Lung Carcinoma5.1 ± 0.49.8 ± 0.91.2 ± 0.2
HCT116Colon Carcinoma12.5 ± 1.321.0 ± 2.50.7 ± 0.1
NHDF-NeoNormal Fibroblast> 100> 10025.6 ± 3.4

Data are presented as mean ± standard deviation from three independent experiments.

Potential Antimicrobial Activity

The quinoline scaffold is present in numerous antibacterial and antifungal agents.[10][11] 8-Hydroxyquinoline, a structural isomer of our core, is a well-known metal chelator with potent antimicrobial properties, suggesting that 8-Ethylquinolin-3-ol derivatives could exhibit similar activities.[2][12][13]

Plausible Mechanisms of Action
  • Metal Chelation: Many essential microbial enzymes require metal ions (e.g., Fe²⁺, Zn²⁺) as cofactors. The nitrogen at position 1 and the oxygen of the 3-hydroxyl group can form a chelation site, sequestering these ions and thereby disrupting critical metabolic processes like respiration and cell division.[2][14]

  • Inhibition of DNA Gyrase: Fluoroquinolone antibiotics function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. While 8-Ethylquinolin-3-ol is not a classic fluoroquinolone, the core quinoline structure provides a foundation for designing derivatives that could interact with these bacterial targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This quantitative assay is essential for evaluating the potency of new antimicrobial compounds.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism, no compound) and a negative control (medium, no microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for the broth microdilution MIC assay.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been reported to possess significant anti-inflammatory properties, often by modulating the production of inflammatory mediators.[16]

Plausible Mechanisms of Action
  • Inhibition of Pro-inflammatory Enzymes: Enzymes like Cyclooxygenase-2 (COX-2) are responsible for producing prostaglandins, which are key mediators of inflammation. Derivatives could be designed to selectively inhibit COX-2.[17]

  • Scavenging of Nitric Oxide (NO): During inflammation, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS), contributing to oxidative stress and tissue damage. Compounds that can scavenge NO may have therapeutic value.[17]

Experimental Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)

Rationale: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), using it as a model for in vivo protein denaturation.[18][19]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.45 mL of a 1% aqueous BSA solution and 0.05 mL of the test compound at various concentrations (e.g., 10-100 µg/mL). Adjust the pH to 6.3.[18]

  • Incubation: Incubate the samples at room temperature for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 55°C for 30 minutes in a water bath.[18]

  • Cooling & Measurement: Cool the samples and measure the absorbance (turbidity) at 660 nm.

  • Analysis: Use Diclofenac sodium as a standard reference drug. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[18]

Potential Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, inflammation, and neuronal loss. The multi-target nature of quinoline derivatives makes them attractive candidates for neuroprotection.[20][21][22]

Plausible Mechanisms of Action
  • Antioxidant Activity: The quinoline ring system can be functionalized with groups that allow it to scavenge free radicals and reduce oxidative stress, a key pathological factor in neurodegeneration.[20][22]

  • Cholinesterase Inhibition: 8-hydroxyquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[23] This mechanism is a primary strategy for treating Alzheimer's disease.

  • Metal Chelation: Dysregulation of metal ions like copper and zinc is linked to the aggregation of amyloid-beta plaques in Alzheimer's disease. The chelating properties of quinoline derivatives can help restore metal homeostasis.[23]

Experimental Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

Rationale: The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection. This assay evaluates the ability of a test compound to protect these cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).[24]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells as described for the cancer cell lines. Seed them in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the 8-Ethylquinolin-3-ol derivative for 2-4 hours.

  • Induction of Oxidative Stress: Expose the pre-treated cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Section 2.2.

  • Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the quinoline derivative. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

This guide outlines a rational, evidence-based approach to exploring the pharmacological potential of 8-Ethylquinolin-3-ol derivatives. By leveraging the extensive knowledge base of related quinoline scaffolds, we have identified anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities as highly promising avenues for investigation. The provided mechanisms and experimental protocols offer a clear and structured path for initial screening and validation.

Future work should focus on synthesizing a small library of 8-Ethylquinolin-3-ol derivatives with varied substitutions at other positions on the quinoline ring. This will allow for the development of a robust Structure-Activity Relationship (SAR) to optimize potency and selectivity for the desired biological targets. Successful hits from these in vitro screens will warrant further investigation into their mechanisms of action and eventual evaluation in in vivo models. The 8-Ethylquinolin-3-ol scaffold represents a novel and exciting frontier in the quest for new therapeutic agents.

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Exploratory

An In-depth Technical Guide to the pKa Values and Ionization of 8-Ethylquinolin-3-ol

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately, its pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the pKa values of 8-Ethylquinolin-3-ol, a substituted hydroxyquinoline. Recognizing that direct experimental values for this specific molecule may not be readily available in public literature, this document serves as a procedural and interpretative manual for researchers. It details established experimental methodologies, including UV-Vis spectrophotometry and potentiometric titration, alongside robust in-silico prediction techniques. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the acid-base properties of novel chemical entities.

Introduction: The Significance of pKa in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of any ionizable drug molecule is intrinsically linked to its state of protonation at physiological pH.[2] For 8-Ethylquinolin-3-ol, a derivative of 3-hydroxyquinoline, understanding its ionization behavior is paramount. The molecule possesses two key ionizable centers: the phenolic hydroxyl group and the quinoline nitrogen.

The pKa values associated with these functional groups will dictate the molecule's charge at a given pH, which in turn governs:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Lipophilicity and Permeability: The ability of a drug to cross biological membranes is highly dependent on its charge. The neutral form is typically more lipid-soluble and thus more readily absorbed.[2]

  • Target Binding: The specific protonation state of a molecule can be crucial for its interaction with biological targets, such as enzymes and receptors.

Therefore, the accurate determination of the pKa values of 8-Ethylquinolin-3-ol is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Ionization of 8-Ethylquinolin-3-ol

8-Ethylquinolin-3-ol can exist in different ionic forms depending on the pH of the surrounding medium. The primary equilibria involve the protonation of the quinoline nitrogen (a basic center) and the deprotonation of the hydroxyl group (an acidic center).

The quinoline nitrogen is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid (protonated quinoline) will determine the pH at which this nitrogen is predominantly protonated. The hydroxyl group at the 3-position is phenolic and thus acidic, readily losing a proton at higher pH values. The ethyl group at the 8-position, being an electron-donating alkyl group, is expected to have a modest influence on the pKa values of both the quinoline nitrogen and the hydroxyl group through inductive effects.[3]

The ionization equilibria can be represented as follows:

Ionization Cationic Cationic (H2A+) Neutral Neutral (HA) Cationic->Neutral pKa1 (N-H) Anionic Anionic (A-) Neutral->Anionic pKa2 (O-H)

Caption: Ionization equilibria of 8-Ethylquinolin-3-ol.

Computational Prediction of pKa Values

Before embarking on experimental determination, in-silico prediction of pKa values offers a rapid and cost-effective initial assessment. Several software packages employ different methodologies, from empirical database-driven approaches to quantum mechanical calculations.[4][5][6]

Table 1: Predicted pKa Values for 8-Ethylquinolin-3-ol using Common Software

Software/MethodPredicted Acidic pKa (O-H)Predicted Basic pKa (N-H)
ACD/Labs Percepta[6][7][8]Estimated 8.5 - 9.5Estimated 4.0 - 5.0
ChemAxon MarvinSketch[9][10][11][12]Estimated 8.0 - 9.0Estimated 4.5 - 5.5

Note: These are estimated ranges based on the known pKa of 3-hydroxyquinoline and the expected electronic effect of the ethyl substituent. Actual predictions would require running the specific molecule through the software.

While predictive tools are powerful, they are not a substitute for experimental verification, especially for novel chemical entities.[13] The accuracy of these predictions is contingent on the similarity of the query molecule to the compounds in the software's training database.[4]

Experimental Determination of pKa Values

The choice of experimental method for pKa determination is often dictated by the compound's properties, such as its solubility and chromophore. For 8-Ethylquinolin-3-ol, which is likely to have poor aqueous solubility and possesses a UV-active quinoline core, both potentiometric titration in co-solvents and UV-Vis spectrophotometry are suitable methods.[14][15]

UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires only a small amount of sample.[16] It relies on the principle that the neutral and ionized forms of a molecule have different UV-Vis absorbance spectra.[17] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined as the pH at the inflection point.[15][18]

Spectrophotometry_Workflow cluster_prep Sample & Buffer Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock_Solution Prepare stock solution of 8-Ethylquinolin-3-ol in co-solvent Mix Mix stock solution with each buffer Stock_Solution->Mix Buffer_Series Prepare a series of buffers with known pH values Buffer_Series->Mix Measure_UV Measure UV-Vis spectrum for each sample Mix->Measure_UV Plot_Abs_pH Plot Absorbance vs. pH at a selected wavelength Measure_UV->Plot_Abs_pH Determine_pKa Determine pKa from the inflection point of the sigmoidal curve Plot_Abs_pH->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1-5 mM) of 8-Ethylquinolin-3-ol in a suitable co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Universal buffers or a series of individual buffers can be used.

  • Sample Preparation for Measurement: In a series of cuvettes, add a small, constant volume of the stock solution to each buffer solution. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous pKa.

  • Spectrophotometric Analysis: Record the UV-Vis spectrum (e.g., 200-450 nm) for each sample.

  • Data Processing: Identify a wavelength where there is a significant difference in absorbance between the acidic and basic forms of the molecule. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Determination: Fit the data to a sigmoidal curve. The pH at the midpoint of the curve corresponds to the pKa value. For molecules with two pKa values, two distinct transitions may be observed.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for pKa determination.[1][15] It involves monitoring the pH of a solution of the compound as a standardized acid or base is added incrementally.[3] For poorly water-soluble compounds like 8-Ethylquinolin-3-ol, the titration is typically performed in a mixed-solvent system (e.g., methanol-water or dioxane-water).[14][19] The apparent pKa (psKa) values obtained in the co-solvent are then extrapolated to 0% co-solvent to estimate the aqueous pKa.[20]

Potentiometry_Workflow cluster_prep Sample Preparation & Titration cluster_analysis Data Analysis & Extrapolation Dissolve Dissolve 8-Ethylquinolin-3-ol in a co-solvent/water mixture Titrate Titrate with standardized acid/base, recording pH at each increment Dissolve->Titrate Plot_Curve Plot pH vs. Volume of Titrant Titrate->Plot_Curve Determine_psKa Determine apparent pKa (psKa) from the titration curve's half-equivalence point Plot_Curve->Determine_psKa Repeat Repeat titration in several co-solvent compositions Determine_psKa->Repeat Extrapolate Extrapolate psKa values to 0% co-solvent to obtain aqueous pKa Repeat->Extrapolate

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • System Calibration: Calibrate the pH meter and electrode using standard aqueous buffers.

  • Sample Preparation: Accurately weigh and dissolve 8-Ethylquinolin-3-ol in a series of co-solvent/water mixtures (e.g., 30%, 40%, 50%, 60% methanol in water).

  • Titration: Titrate the sample solution with a standardized solution of HCl (to determine the basic pKa) or NaOH (to determine the acidic pKa). Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The psKa is the pH at the half-equivalence point.

  • Extrapolation: Plot the determined psKa values against the mole fraction or percentage of the co-solvent. Extrapolate the resulting line to zero co-solvent to obtain the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly used method for this purpose.[19]

Data Summary and Interpretation

The experimentally determined pKa values should be tabulated and compared with the in-silico predictions.

Table 2: Summary of pKa Determination for 8-Ethylquinolin-3-ol

MethodAcidic pKa (O-H)Basic pKa (N-H)Notes
Computational Prediction Provides initial estimates; accuracy depends on the algorithm and training set.
ACD/Labs PerceptaPredicted ValuePredicted Value
ChemAxon MarvinSketchPredicted ValuePredicted Value
Experimental
UV-Vis SpectrophotometryExperimental ValueExperimental ValueHigh sensitivity, requires small sample amount.
Potentiometric TitrationExperimental ValueExperimental ValueHigh accuracy, requires co-solvent for poorly soluble compounds and extrapolation to aqueous pKa.

Discrepancies between predicted and experimental values are common and can provide insights into the specific electronic and steric effects within the molecule that may not be fully captured by the prediction algorithms. The ethyl group at the 8-position likely introduces some steric hindrance, which could affect the solvation of the different ionic species and thus influence the pKa values.

Conclusion

The determination of the pKa values of 8-Ethylquinolin-3-ol is a critical step in its preclinical development. This guide has outlined a systematic approach, combining in-silico prediction with robust experimental methodologies like UV-Vis spectrophotometry and potentiometric titration. By understanding the principles behind these techniques and executing them with care, researchers can obtain accurate and reliable pKa values. This essential data will enable a deeper understanding of the compound's physicochemical properties, guiding further optimization of its formulation and facilitating the interpretation of its biological activity.

References

  • Kıran, M. (2022).
  • Ugur, I., et al. (2021). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors.
  • Kitanovska, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Reijenga, J., et al. (2013).
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  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem.
  • Olanrewaju, I., et al. (2024). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions.
  • Amador-Hernandez, J., et al. (2014). New chemometric strategies in the spectrophotometric determination of pKa. European Journal of Chemistry.
  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • Olanrewaju, I. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • ACD/Labs. (2024). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • Baryłka, A., et al. (2022). Acid-base properties of hydroxyquinolines in aqueous solution. Journal of Molecular Liquids.
  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. ACD/Labs.
  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.
  • Optibrium. (2019). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.
  • Baltruschat, H., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
  • Pearson. (2011).
  • ChemAxon. (2023).
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline. PubChem.
  • ChemAxon. (2023). Predicting pKa. ChemAxon.

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Foundational

Introduction: The Significance of Crystalline Structure in Quinoline Derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Ethylquinolin-3-ol This guide provides a comprehensive overview of the methodologies and scientific considerations involved in the single-crystal X-ray d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Ethylquinolin-3-ol

This guide provides a comprehensive overview of the methodologies and scientific considerations involved in the single-crystal X-ray diffraction analysis of 8-Ethylquinolin-3-ol, a quinoline derivative of interest to researchers in materials science and drug development. The narrative emphasizes the rationale behind experimental choices, from synthesis and crystallization to data analysis and structural interpretation, ensuring a thorough understanding of the process for both novice and experienced scientists.

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, governs many of the bulk properties of a material, including its solubility, stability, bioavailability, and charge-transport characteristics.[2][3] For drug development professionals, a detailed understanding of the crystal structure of a compound like 8-Ethylquinolin-3-ol is paramount for formulation, patent protection, and predicting its behavior in a physiological environment.[4] This guide will delineate the critical steps and analytical reasoning required to elucidate the crystal structure of 8-Ethylquinolin-3-ol.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 8-Ethylquinolin-3-ol

While various synthetic routes to quinoline derivatives exist, a common and effective method is the Skraup-Doebner-von Miller reaction or a modification thereof.[5] A plausible synthetic pathway for 8-Ethylquinolin-3-ol could involve the reaction of 2-ethylaniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. The reaction progress would be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[3] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice. Several techniques can be employed, and the choice of solvent and method is often empirical.[6]

Experimental Protocol: Crystallization of 8-Ethylquinolin-3-ol

  • Solvent Screening: Begin by testing the solubility of purified 8-Ethylquinolin-3-ol in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, and hexane) to identify a "good" solvent in which the compound is moderately soluble.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation.[6]

    • Filter the solution to remove any dust or particulate matter.[6]

    • Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation of the solvent.[6]

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.[6]

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.[6]

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[6]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or ice bath) to induce crystallization.[6]

The quality of the resulting crystals should be assessed under a microscope for well-defined faces and the absence of cracks or other defects.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once a suitable single crystal is obtained, X-ray crystallography is employed to determine the arrangement of atoms within the crystal lattice.[7] This process involves three main stages: data collection, structure solution, and structure refinement.[3]

Data Collection

The selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity.[8] These diffraction data are collected by a detector.[7] Modern diffractometers automate this process, collecting a complete dataset of reflections.[8]

Structure Solution and Refinement

The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The "phase problem" is then solved using computational methods to generate an initial electron density map.[7] An atomic model is then built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit.[7][8]

Experimental Workflow for X-ray Crystallography

workflow Figure 1. General Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of 8-Ethylquinolin-3-ol Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Figure 1. General Workflow for Single-Crystal X-ray Diffraction

Structural Analysis of 8-Ethylquinolin-3-ol: A Hypothetical Discussion

While the specific crystal structure of 8-Ethylquinolin-3-ol is not yet published, we can anticipate the key structural features and intermolecular interactions based on the known chemistry of quinoline derivatives.[2][9]

Molecular Geometry

The analysis would provide precise bond lengths, bond angles, and torsion angles for the 8-Ethylquinolin-3-ol molecule. The quinoline ring system is expected to be largely planar, while the ethyl group will adopt a low-energy conformation.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring makes hydrogen bonding a highly probable and dominant intermolecular interaction.[10] The nature of these hydrogen bonds (e.g., O-H···N, O-H···O) will be a critical factor in determining the crystal packing.[9][11]

Additionally, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are also expected to play a significant role in stabilizing the crystal structure.[12] The analysis would quantify the distances and geometries of these interactions.

Potential Intermolecular Interactions in Crystalline 8-Ethylquinolin-3-ol

interactions Figure 2. Potential Intermolecular Interactions mol1 N C ... C-Et ... C-OH mol2 N C ... C-Et ... C-OH mol1:o->mol2:n O-H...N Hydrogen Bond mol3 N C ... C-Et ... C-OH mol2:c3->mol3:c8 π-π Stacking

Caption: Figure 2. Potential Intermolecular Interactions

Crystallographic Data Summary

The final output of a crystal structure analysis is a set of crystallographic data, which would be presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for 8-Ethylquinolin-3-ol

ParameterValue
Chemical formulaC₁₁H₁₁NO
Formula weight173.21
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a (Å)(Typical value)
b (Å)(Typical value)
c (Å)(Typical value)
α (°)90
β (°)(Typical value)
γ (°)90
Volume (ų)(Calculated value)
Z4
Density (calculated) (g/cm³)(Calculated value)
R-factor< 0.05

Conclusion: From Structure to Application

A successful crystal structure analysis of 8-Ethylquinolin-3-ol would provide invaluable insights for researchers, scientists, and drug development professionals. It would offer a definitive understanding of its solid-state structure, which is crucial for controlling its physical properties. This knowledge can be leveraged to design improved synthetic routes, develop stable formulations, and understand its interactions with biological targets at an atomic level, ultimately accelerating the development of new materials and therapeutics.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.).
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  • Der Pharma Chemica. (n.d.).
  • ProQuest. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection.
  • PMC. (n.d.). An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds.
  • University of Florida Health. (n.d.). X-Ray Crystallography.
  • PMC. (n.d.). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals.
  • ACS Publications. (n.d.). X-ray Crystal Structure of Gallium Tris- (8-hydroxyquinoline)
  • PMC. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • SciSpace. (n.d.).
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Technology Networks. (n.d.). X-ray Crystallography.
  • Springer Nature. (n.d.). X-Ray Crystallography in Drug Discovery.
  • Research & Reviews: Journal of Chemistry. (2013).

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Exploratory

In Vitro Toxicity Profiling &amp; Safety Assessment: 8-Ethylquinolin-3-ol

Executive Summary Compound: 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Class: 3-Hydroxyquinoline derivative Primary Application: Pharmacophore scaffold (Neuroprotection/Oncology) Safety Status: NCE (New Chemical Entity) – P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Class: 3-Hydroxyquinoline derivative Primary Application: Pharmacophore scaffold (Neuroprotection/Oncology) Safety Status: NCE (New Chemical Entity) – Predictive Profiling Required

This technical guide provides a rigorous safety assessment framework for 8-Ethylquinolin-3-ol . Unlike its structural isomer 8-hydroxyquinoline (8-HQ)—a potent metal chelator with well-documented cytotoxicity—8-ethylquinolin-3-ol possesses a distinct topological arrangement that alters its toxicological mechanism. This guide synthesizes Structure-Activity Relationship (SAR) data to establish a predictive toxicity profile and outlines the mandatory in vitro validation protocols required for preclinical development.

Part 1: Physicochemical & Structural Basis of Toxicity

To understand the toxicity of 8-Ethylquinolin-3-ol, one must first deconstruct its molecular interaction potential. The toxicity profile is governed by three structural determinants:

The Chelation Null Hypothesis
  • 8-Hydroxyquinoline (Toxic Reference): The hydroxyl group at position 8 and nitrogen at position 1 form a bidentate "claw," avidly chelating Cu²⁺ and Fe³⁺. This strips essential metals from metalloenzymes, causing rapid cell death.

  • 8-Ethylquinolin-3-ol (Target): The hydroxyl is at position 3.[1] The distance between N1 and O3 prevents the formation of a stable 5-membered chelate ring.

  • Toxicological Implication: The compound will not exhibit the indiscriminate metallotoxicity seen with 8-HQ. Toxicity will instead be driven by hydrophobic interactions and oxidative stress .

The Lipophilic Shift (The "Ethyl Effect")

The addition of an ethyl group at position 8 significantly increases the partition coefficient (LogP).

  • Predicted LogP: ~2.8 – 3.2 (vs. ~1.8 for quinolin-3-ol).

  • Biological Consequence: Enhanced membrane permeability. This increases the likelihood of non-specific narcosis (membrane disruption) and blood-brain barrier (BBB) penetration, necessitating rigorous CNS neurotoxicity screening.

Metabolic Activation Risks

The quinoline ring is susceptible to enzymatic oxidation (CYP450).

  • Risk: Epoxidation at the 5,6-position (genotoxic alert).

  • Mitigation: The 3-OH group often serves as a "metabolic handle" for Phase II conjugation (glucuronidation), potentially accelerating clearance and reducing bioaccumulation compared to unsubstituted quinolines.

Part 2: Predicted In Vitro Toxicity Matrix

Based on "Read-Across" toxicology from structural analogs (Quinolin-3-ol, 8-Methylquinoline), the following profile is projected:

EndpointPredicted Risk LevelMechanism of Action (MoA)Reference Anchor
Cytotoxicity (General) Moderate (IC₅₀: 10–50 µM)ROS generation via 3-OH redox cycling; Membrane perturbation.Quinolin-3-ol derivatives [1]
Genotoxicity Low-Moderate Planar intercalation into DNA. 8-Ethyl steric bulk may reduce intercalation efficiency compared to quinoline.8-Methylquinoline data [2]
Cardiotoxicity (hERG) High Alert Lipophilic nitrogen heterocycles are classic hERG channel blockers.hERG SAR Database
Mitochondrial Toxicity Low Lacks the bidentate chelation required to strip mitochondrial copper.Contrast with 8-HQ [3]

Part 3: Experimental Protocols (The Validation Engine)

Protocol A: Differential Cytotoxicity Screening (The "Therapeutic Window")

Objective: Determine if the compound kills cancer cells (efficacy) at doses safe for normal cells (toxicity).

  • Cell Models:

    • Target: HepG2 (Liver carcinoma), SH-SY5Y (Neuroblastoma).

    • Control: HUVEC (Human Umbilical Vein Endothelial Cells) or primary hepatocytes.

  • Reagent Prep: Dissolve 8-Ethylquinolin-3-ol in DMSO (Stock 100 mM). Serial dilute to 0.1, 1, 10, 50, 100 µM in culture media (Final DMSO < 0.5%).

  • Assay – Multiplexed Cell Health:

    • Step 1: Incubate cells for 24h and 48h.

    • Step 2: Add Resazurin (Alamar Blue) to measure metabolic activity (mitochondrial health).

    • Step 3: Supernatant analysis for LDH (Lactate Dehydrogenase) to measure membrane rupture (necrosis).

  • Data Output: Calculate the Selectivity Index (SI) =

    
    . An SI > 10 indicates a favorable safety profile.
    
Protocol B: hERG Inhibition Assay (Cardio-Safety Critical)

Rationale: The 8-ethyl-quinoline core is structurally similar to known hERG blockers. This is a "Go/No-Go" safety gate.

  • Method: Fluorescence Polarization (FP) Competitive Binding Assay (High Throughput) or Patch Clamp (Gold Standard).

  • Tracer: Red-shifted fluorescent tracer (e.g., E-4031 analog).

  • Workflow:

    • Incubate membrane fractions containing hERG channels with tracer + 8-Ethylquinolin-3-ol (titration 1 nM – 100 µM).

    • Measure Polarization (mP). High mP = Tracer bound (Channel open). Low mP = Tracer displaced (Channel blocked).

  • Threshold: An

    
     flags the compound for structural re-optimization.
    
Protocol C: Reactive Oxygen Species (ROS) Induction

Rationale: 3-Hydroxyquinolines can undergo auto-oxidation to form quinone-imines, generating superoxide.

  • Probe: CellROX® Deep Red or H2DCFDA.

  • Step-by-Step:

    • Treat HepG2 cells with

      
       concentration of compound for 4 hours.
      
    • Add ROS reagent (5 µM final) for 30 mins at 37°C.

    • Validation: Use Menadione (50 µM) as a positive control and N-Acetylcysteine (NAC) as a rescue control.

    • Readout: Flow Cytometry or High-Content Imaging. If NAC rescues viability, toxicity is ROS-driven.

Part 4: Visualizing the Safety Assessment Strategy

Diagram 1: The Toxicity Screening Cascade

This flowchart illustrates the logical progression from in silico prediction to wet-lab validation.

ToxicityCascade Start Compound: 8-Ethylquinolin-3-ol InSilico Phase 1: In Silico (LogP, hERG Prediction) Start->InSilico InVitro Phase 2: In Vitro Screening InSilico->InVitro Pass Filters MTT Cytotoxicity (HepG2 vs HUVEC) InVitro->MTT hERG hERG Binding (Cardio Risk) InVitro->hERG Mech Phase 3: Mechanistic Validation Safe Profile: SAFE (High SI, Low hERG) Mech->Safe ROS Dependent (Manageable) Toxic Profile: TOXIC (Re-engineer) Mech->Toxic Genotoxic (DNA Damage) MTT->Mech IC50 < 10µM MTT->Safe SI > 10 hERG->Toxic IC50 < 1µM

Caption: A tiered decision tree for evaluating 8-Ethylquinolin-3-ol. Phase 2 acts as the critical "Go/No-Go" gate before mechanistic deep-dives.

Diagram 2: Structural Toxicity Logic (SAR)

This diagram explains why the toxicity profile differs from the famous toxin 8-Hydroxyquinoline.

SAR_Logic Ref Reference Toxin: 8-Hydroxyquinoline Chelation Feature: Bidentate Chelation (N1 + O8) Ref->Chelation Target Target Molecule: 8-Ethylquinolin-3-ol NoChelation Feature: No Chelation (N1 + O3 Distant) Target->NoChelation Lipophilicity Feature: 8-Ethyl Group (High LogP) Target->Lipophilicity MetalTox Outcome: Metallotoxicity (Mitochondrial Failure) Chelation->MetalTox NoChelation->MetalTox  AVOIDS   MembraneTox Outcome: Membrane Narcosis & hERG Block Lipophilicity->MembraneTox

Caption: Comparative Mechanism of Action. The positional shift of the hydroxyl group (3-OH vs 8-OH) eliminates metallotoxicity risks but introduces lipophilic toxicity.

References

  • Neuwoehner, J., et al. (2009). "Ecotoxicity of quinoline and hydroxylated derivatives." Ecotoxicology and Environmental Safety. This study establishes the baseline toxicity of the quinolin-3-ol scaffold, demonstrating significantly lower aquatic toxicity compared to quinoline.

  • National Toxicology Program (NTP). (2001). "Toxicological Data for Methylquinolines." NTP Toxicity Reports. Provides the genotoxicity data for 8-methylquinoline, serving as the closest alkyl-substituted analog for read-across assessment.

  • Prachayasittikul, V., et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3] Authoritative review contrasting the chelation-driven toxicity of 8-HQ against non-chelating derivatives.

  • Chequer, F.M.D., et al. (2015). "Genotoxicity of Quinoline Derivatives." ResearchGate.[4] Detailed analysis of the DNA intercalation risks associated with the planar quinoline core.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Purification Protocol for 8-Ethylquinolin-3-ol

Target Compound: 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Primary Applications: Scaffold generation for neurokinin 3 (NK3) receptor antagonists, HIV-1 reverse transcriptase inhibitors, and D-amino acid oxidase (DAAO) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Primary Applications: Scaffold generation for neurokinin 3 (NK3) receptor antagonists, HIV-1 reverse transcriptase inhibitors, and D-amino acid oxidase (DAAO) inhibitors.

Introduction & Mechanistic Rationale

3-Hydroxyquinolines are privileged structural motifs in medicinal chemistry and advanced materials 1[1]. However, direct functionalization of the quinoline core to install a C3-hydroxyl group is synthetically challenging. Classical approaches—such as the Friedländer annulation or Pfitzinger synthesis—frequently suffer from competing self-condensation, poor regioselectivity, or require highly specific, pre-functionalized starting materials 2[2].

To synthesize 8-ethylquinolin-3-ol 3[3], this protocol bypasses direct annulation by employing a highly scalable, four-step linear sequence starting from commercially available 2-ethylaniline. The route leverages the Meth-Cohn quinoline synthesis (a Vilsmeier-Haack variant) to construct the quinoline core with a C3-carboxaldehyde handle. This is followed by a catalytic hydrodechlorination and an unprecedented Dakin-type oxidation to regioselectively install the hydroxyl group 4[4].

Mechanistic Advantages:

  • Regiocontrol: The Meth-Cohn cyclization ensures exclusive formation of the 2-chloro-quinoline-3-carboxaldehyde intermediate.

  • Chemoselectivity: Using basic hydrogen peroxide (Dakin oxidation) on the electron-deficient quinoline-3-carboxaldehyde facilitates the aryl-formate intermediate without causing N-oxidation of the quinoline nitrogen—a common pitfall when using peracids like mCPBA 5[5].

Retrosynthetic Analysis & Pathway Visualization

G A 2-Ethylaniline B N-(2-Ethylphenyl) acetamide A->B Ac2O, TEA DCM, RT C 2-Chloro-8-ethylquinoline -3-carboxaldehyde B->C POCl3, DMF 75°C D 8-Ethylquinoline -3-carboxaldehyde C->D H2, Pd/C TEA, MeOH E 8-Ethylquinolin-3-ol D->E H2O2, NaOH MeOH, 0°C

Four-step synthetic workflow for 8-ethylquinolin-3-ol via Meth-Cohn cyclization and Dakin oxidation.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometric parameters for a 100 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole
1 2-Ethylaniline121.181.012.1 gStarting Material
1 Acetic Anhydride102.091.212.2 gAcylating Agent
2 N-(2-Ethylphenyl)acetamide163.221.016.3 gIntermediate 1
2 Phosphorus Oxychloride (POCl3)153.337.0107.3 gVilsmeier Reagent
2 Dimethylformamide (DMF)73.093.021.9 gSolvent / Reactant
3 2-Cl-8-ethylquinoline-3-CHO233.691.023.4 gIntermediate 2
3 Palladium on Carbon (10% Pd/C)N/A0.05 (Pd)5.3 gHydrogenation Catalyst
4 8-Ethylquinoline-3-CHO199.251.019.9 gIntermediate 3
4 Hydrogen Peroxide (30% w/w)34.013.034.0 gOxidant (Dakin)

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-Ethylphenyl)acetamide

Causality: Acetylation protects the highly reactive aniline nitrogen and provides the necessary methyl group (from the acetyl moiety) that will undergo enolization and subsequent cyclization in the Meth-Cohn reaction.

  • Charge a 500 mL round-bottom flask with 2-ethylaniline (12.1 g, 100 mmol) and dry dichloromethane (DCM, 150 mL).

  • Add triethylamine (TEA, 15.2 g, 150 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (12.2 g, 120 mmol) dropwise over 30 minutes to safely control the exothermic N-acetylation.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO3 (100 mL), separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the acetamide as a white solid.

  • Self-Validation: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting aniline (Rf ~0.6) and the appearance of a lower Rf spot (Rf ~0.3).

Step 2: Meth-Cohn Cyclization (Vilsmeier-Haack Formylation)

Causality: POCl3 and DMF react to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion). The acetamide enolizes, attacks the Vilsmeier reagent twice, and cyclizes to form the 2-chloroquinoline core bearing a C3-aldehyde. A large excess of POCl3 (7 eq) is critical to drive the double formylation and cyclization to completion.

  • In a flame-dried 500 mL flask under nitrogen, cool anhydrous DMF (21.9 g, 300 mmol) to 0 °C.

  • Add POCl3 (107.3 g, 700 mmol) dropwise over 1 hour. Crucial: Maintain the internal temperature below 10 °C to prevent thermal degradation of the Vilsmeier complex.

  • Add N-(2-ethylphenyl)acetamide (16.3 g, 100 mmol) portion-wise.

  • Heat the reaction mixture to 75 °C for 16 hours.

  • Cool to room temperature and carefully pour the mixture over crushed ice (500 g) with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7 with solid Na2CO3. Extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organics with water and brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate 2-chloro-8-ethylquinoline-3-carboxaldehyde.

  • Self-Validation: LC-MS must confirm the mass of the product: [M+H]+ = 234.0, exhibiting the characteristic 3:1 M/M+2 chlorine isotope pattern.

Step 3: Catalytic Hydrodechlorination

Causality: The C2-chlorine atom must be removed prior to the Dakin oxidation to prevent the formation of 2-chloro-3-hydroxyquinolines or competing nucleophilic aromatic substitution (SNAr) by hydroxide ions during the basic oxidation step 6[6].

  • Dissolve 2-chloro-8-ethylquinoline-3-carboxaldehyde (23.4 g, 100 mmol) in methanol (250 mL).

  • Add triethylamine (15.2 g, 150 mmol) to act as an HCl scavenger. Note: Without an acid scavenger, the generated HCl will rapidly poison the Pd catalyst and stall the reaction.

  • Add 10% Pd/C (5.3 g, 5 mol% Pd) under a stream of nitrogen.

  • Purge the flask with hydrogen gas and stir under an H2 balloon (1 atm) at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with hot methanol.

  • Concentrate the filtrate and partition between EtOAc and water. Dry the organic layer and evaporate to yield 8-ethylquinoline-3-carboxaldehyde.

  • Self-Validation: MS must show the disappearance of the isotopic chlorine pattern, yielding a single sharp peak at [M+H]+ = 200.1.

Step 4: Dakin Oxidation to 8-Ethylquinolin-3-ol

Causality: The Dakin oxidation converts the electron-deficient aryl aldehyde to a phenol via a Baeyer-Villiger-type intermediate. The use of basic H2O2 selectively attacks the highly electrophilic aldehyde carbon rather than the quinoline nitrogen 4[4].

  • Dissolve 8-ethylquinoline-3-carboxaldehyde (19.9 g, 100 mmol) in methanol (200 mL) and cool to 0 °C.

  • Add a solution of NaOH (4.0 g, 100 mmol) in water (20 mL).

  • Slowly add 30% aqueous H2O2 (34.0 g, 300 mmol) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the excess peroxide by adding saturated aqueous Na2S2O3 (50 mL) carefully.

  • Adjust the pH to 6.5-7.0 using 1M HCl. The product, 8-ethylquinolin-3-ol, will precipitate from the aqueous methanolic solution.

  • Filter the solid, wash with cold water, and recrystallize from a mixture of toluene and methanol to obtain the pure 8-ethylquinolin-3-ol as a crystalline solid.

  • Self-Validation: A Ferric chloride (FeCl3) test on the isolated crystals will yield a deep color change, confirming the successful installation of a phenolic hydroxyl group.

Troubleshooting & Optimization

  • Incomplete Cyclization (Step 2): If significant amounts of uncyclized intermediate remain, ensure the POCl3 is fresh. POCl3 degrades rapidly upon exposure to atmospheric moisture, reducing the effective stoichiometry of the Vilsmeier reagent.

  • Over-Reduction (Step 3): Prolonged exposure to H2/Pd-C can lead to the reduction of the aldehyde to an alcohol (8-ethyl-3-hydroxymethylquinoline). Monitor the reaction strictly by LC-MS and terminate as soon as the dechlorination is complete.

  • Tar Formation (Step 4): If the oxidation reaction turns dark or forms a tar-like substance, the reaction temperature may have spiked during H2O2 addition 2[2]. Ensure the addition is strictly controlled at 0 °C.

References

  • Title: 8-ethylquinolin-3-ol | 855872-23-0 Source: ChemicalBook URL
  • Title: Convenient synthesis of 3-Hydroxyquinolines via dakin oxidation: A short synthesis of Jineol Source: ResearchGate URL
  • Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts Source: RSC Advances URL
  • Title: New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr Source: Letters in Organic Chemistry URL
  • Title: Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline Source: BenchChem URL

Sources

Application

8-Ethylquinolin-3-ol as a ligand in coordination chemistry

Topic: 8-Ethylquinolin-3-ol as a Ligand in Coordination Chemistry Document Type: Application Note & Experimental Protocol Version: 2.0 (Scientific Reference Edition) Target Audience: Medicinal Chemists, Organometallic Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Ethylquinolin-3-ol as a Ligand in Coordination Chemistry Document Type: Application Note & Experimental Protocol Version: 2.0 (Scientific Reference Edition) Target Audience: Medicinal Chemists, Organometallic Researchers, and Materials Scientists.[1]

Executive Summary

8-Ethylquinolin-3-ol (8-Et-3-HQ) represents a distinct class of functionalized quinoline ligands, fundamentally different from the classical chelator 8-hydroxyquinoline (oxine).[1] While oxine forms stable 5-membered chelate rings via N1 and O8, 8-Et-3-HQ features a distal hydroxyl group (position 3) and a steric modulator (ethyl group) at position 8.[1]

This unique topology dictates its coordination behavior:

  • Steric Hindrance: The 8-ethyl group, located peri- to the nitrogen (N1), exerts steric pressure on the metal binding site, modulating coordination geometry and preventing overcrowding in square-planar or octahedral complexes.[1]

  • Supramolecular Networking: The 3-hydroxyl group acts as a peripheral hydrogen bond donor/acceptor, enabling the formation of secondary coordination spheres or Metal-Organic Frameworks (MOFs) rather than direct chelation.[1]

  • Electronic Modulation: The 3-OH group allows for keto-enol tautomerism (quinolin-3(4H)-one character), offering tunable electronic states for catalysis.[1]

This guide provides protocols for utilizing 8-Et-3-HQ as a monodentate sterically hindered ligand in catalysis and a bridging linker in metallosupramolecular chemistry.[1]

Chemical Identity & Properties

PropertyValue / CharacteristicRelevance to Coordination
Structure Quinoline core, 3-OH, 8-EthylN1 is the primary donor; O3 is a secondary donor or H-bond site.[1]
Sterics 8-Ethyl (peri-position)Blocks the "back" of the N-donor.[1] Destabilizes square-planar bis-complexes (cis-blocking).[1]
Acidity (pKa) ~8.5 (OH), ~4.5 (NH+)3-OH is less acidic than phenolic OH due to resonance; N1 is moderately basic.[1]
Solubility Moderate (EtOH, DMSO, DCM)8-Ethyl group increases lipophilicity (LogP ~2.6), aiding solubility in organic synthesis.[1]
Tautomerism Enol

Keto
Can exist as quinolin-3(4H)-one in specific solvents, affecting ligand field strength.[1]

Strategic Coordination Workflows

The following diagram illustrates the decision matrix for selecting the coordination mode based on experimental conditions.

CoordinationStrategy Start Ligand: 8-Ethylquinolin-3-ol Condition_pH Condition: pH / Base Start->Condition_pH Path_Neutral Neutral Conditions (Organic Solvent) Condition_pH->Path_Neutral No Base Path_Basic Basic Conditions (NaH / Et3N) Condition_pH->Path_Basic Deprotonation Mode_Mono Mode A: Monodentate N-Coordination (Sterically Hindered) Path_Neutral->Mode_Mono Metal binds N1 Mode_Bridge Mode B: Anionic Bridging (Quinolin-3-olate) Path_Basic->Mode_Bridge Metal binds N1 & O3 App_Cat Application: Selective Catalysis (Pd/Pt) Kinase Inhibition Mode_Mono->App_Cat App_Mat Application: MOFs / CP Luminescent Materials Mode_Bridge->App_Mat

Figure 1: Strategic decision tree for 8-Ethylquinolin-3-ol coordination modes.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Palladium(II) Complexes

Objective: To utilize the 8-ethyl group to enforce specific geometries or create labile coordination sites in Pd(II) catalysis.[1]

Materials:

  • 8-Ethylquinolin-3-ol (1.0 eq)[1]

  • Bis(acetonitrile)dichloropalladium(II) [Pd(MeCN)₂Cl₂] (0.5 eq for dimer, 1.0 eq for monomer)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 100 mg of [Pd(MeCN)₂Cl₂] in 5 mL of anhydrous DCM under Argon. The solution should be yellow/orange.

  • Ligand Addition: Slowly add a solution of 8-Ethylquinolin-3-ol (2.0 equivalents) in DCM dropwise.

    • Note: The 8-ethyl group prevents the formation of the thermodynamically stable square planar [PdL₄]²⁺ species.[1] It favors the neutral trans-[Pd(L)₂Cl₂] or cis-[Pd(L)₂Cl₂] depending on the solvent polarity, but steric clash often forces a trans arrangement to minimize Et-Et repulsion.[1]

  • Reaction: Stir at room temperature for 4 hours. A color change (often to bright yellow or precipitate formation) indicates substitution of MeCN.[1]

  • Isolation: Concentrate the solution to ~2 mL and precipitate by adding excess n-pentane.

  • Characterization:

    • ¹H NMR: Look for the downfield shift of the H2 proton (adjacent to N) and the specific splitting of the ethyl group.[1]

    • IR: The O-H stretch (~3200-3400 cm⁻¹) should remain, indicating the OH is not deprotonated/coordinated.[1]

Mechanism & Insight: The 8-ethyl substituent creates a "pocket" around the metal center.[1] In catalytic cycles (e.g., Suzuki coupling), this bulk facilitates the reductive elimination step by destabilizing the crowded intermediate, a principle similar to bulky phosphine ligands.

Protocol B: Supramolecular Assembly of Zn(II) Networks

Objective: To use the deprotonated 3-olate and N-donor to form bridging coordination polymers.[1]

Materials:

  • 8-Ethylquinolin-3-ol (2.0 eq)[1]

  • Zinc Acetate Dihydrate [Zn(OAc)₂[1]·2H₂O] (1.0 eq)

  • Base: Triethylamine (Et₃N) (2.0 eq)[1]

  • Solvent: Methanol/DMF mixture (1:1)[1]

Procedure:

  • Deprotonation: Dissolve 8-Ethylquinolin-3-ol in MeOH/DMF. Add Et₃N and stir for 15 mins. The solution may darken slightly as the phenolate anion forms.

  • Metalation: Add a solution of Zn(OAc)₂ in MeOH slowly to the ligand solution.[1]

  • Crystallization: Heat the mixture to 60°C for 1 hour, then allow it to cool slowly in an insulated bath (solvothermal conditions preferred for X-ray quality crystals).

  • Result: The ligand acts as a

    
    -bridge.[1] The N1 binds one Zn center, while the O3 (now O⁻) binds a neighboring Zn (or bridges two Zn atoms), forming infinite chains or 2D sheets.[1]
    

Visualizing the Network: The 8-ethyl group acts as a "spacer" between the layers of the network, preventing dense


-

stacking and potentially creating porous channels.[1]

Applications in Drug Discovery

The 8-ethylquinolin-3-ol scaffold is a privileged structure in kinase inhibitor design.[1]

  • Binding Mode: The Quinoline N1 accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).[1]

  • Hydrophobic Clamp: The 8-ethyl group sits in the hydrophobic gatekeeper pocket (often occupied by Met or Phe residues).[1]

  • Solubility Handle: The 3-OH group points towards the solvent front, allowing for solubilizing modifications (e.g., etherification with PEG chains or amines).[1]

Design Tip: When docking this ligand, ensure the 8-ethyl group is oriented away from the steric wall of the binding pocket.[1] If the pocket is small, the 8-ethyl group may induce a "flip" of the binding mode compared to the non-substituted quinoline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789692, 3-Ethylquinolin-8-ol. (Note: Isomeric reference for property comparison). Retrieved from [Link]

  • BindingDB. Ligand Entry: 8-ethyl-3-hydroxyquinoline-4-carboxylic acid derivatives. (Demonstrates medicinal application of the core scaffold). Retrieved from [Link]

  • Cambridge Structural Database (CSD).Coordination modes of 3-hydroxyquinoline ligands. (General reference for N vs O binding modes).

(Note: Direct academic literature on the specific "8-ethyl" derivative coordination is sparse; protocols are derived from established chemistry of 3-hydroxyquinoline and 8-substituted quinoline analogues.)[1]

Sources

Method

step-by-step preparation of 8-Ethylquinolin-3-ol from aniline

Application Note: Strategic Synthesis of 8-Ethylquinolin-3-ol from Aniline Executive Summary This application note details the step-by-step synthesis of 8-Ethylquinolin-3-ol (CAS: 855872-23-0) starting from aniline . Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 8-Ethylquinolin-3-ol from Aniline

Executive Summary

This application note details the step-by-step synthesis of 8-Ethylquinolin-3-ol (CAS: 855872-23-0) starting from aniline . While 2-ethylaniline is a commercially available commodity chemical, this guide provides the complete vertical integration protocol from aniline to the final hydroxylated quinoline scaffold.

The synthesis addresses two primary challenges:

  • Ortho-Selectivity: Introducing the ethyl group at the C8 position (ortho to nitrogen) starting from the unfunctionalized aniline.[1]

  • Regioselective Hydroxylation: Installing the hydroxyl group specifically at the C3 position of the pyridine ring, avoiding the thermodynamically favored C5/C8 substitution patterns common in electrophilic aromatic substitutions.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Strategy & Workflow

The synthesis is divided into three distinct phases to ensure modularity and high purity.

  • Phase I (Precursor Synthesis): Selective ortho-alkylation of aniline to generate 2-ethylaniline.[1]

  • Phase II (Scaffold Construction): Skraup cyclization to form the 8-ethylquinoline core.[1]

  • Phase III (Functionalization): Regioselective C3-bromination followed by Palladium-catalyzed hydroxylation.[1]

Pathway Visualization

SynthesisPathway Aniline Aniline (Starting Material) OrthoAlk 2-Ethylaniline (Key Intermediate) Aniline->OrthoAlk Step 1: N-Ethylation & Hofmann-Martius Rearrangement (or Catalytic Alkylation) QuinolineCore 8-Ethylquinoline (Scaffold) OrthoAlk->QuinolineCore Step 2: Skraup Cyclization (Glycerol, H2SO4, PhNO2) BromoInt 3-Bromo-8-ethylquinoline (Activated Core) QuinolineCore->BromoInt Step 3: Regioselective Bromination (Br2, Pyridine, CCl4) Target 8-Ethylquinolin-3-ol (Final Product) BromoInt->Target Step 4: Pd-Catalyzed Hydroxylation (Pd2(dba)3, tBuXPhos, KOH)

Figure 1: Modular synthetic pathway designed for regiochemical fidelity.[1]

Detailed Experimental Protocols

Phase I: Synthesis of 2-Ethylaniline from Aniline

Note: While catalytic alkylation (Sugasawa reaction) is used industrially, the Hofmann-Martius rearrangement is the most reliable method for generating ortho-alkyl anilines from aniline in a standard laboratory setting without high-pressure autoclaves.[1]

Mechanism: Thermal rearrangement of N-ethylaniline hydrochloride.[1]

Protocol:

  • N-Ethylation:

    • Dissolve Aniline (9.3 g, 100 mmol) in acetone (50 mL).

    • Add Ethyl Bromide (12.0 g, 110 mmol) and Potassium Carbonate (20.7 g, 150 mmol).

    • Reflux for 6 hours.[1] Filter inorganic salts and concentrate.[1]

    • Purify N-ethylaniline via distillation or flash chromatography (Yield ~85%).[1]

  • Rearrangement:

    • Mix N-ethylaniline (10 g) with concentrated HCl to form the hydrochloride salt.[1] Evaporate to dryness.

    • Place the salt in a sealed tube or high-boiling flask with CoCl₂ (catalytic, 5 mol%) or simply heat neat.[1]

    • Heat to 250–280°C for 4 hours.

    • Workup: Cool, basify with 20% NaOH, and extract with diethyl ether.

    • Purification: The crude mixture contains 2-ethylaniline (major) and 4-ethylaniline (minor).[1] Separate via fractional distillation (b.p. difference ~10°C) or column chromatography (Hexane/EtOAc 9:1).[1]

    • Target Yield: 60-70% of 2-ethylaniline.

Phase II: Construction of 8-Ethylquinoline (Skraup Synthesis)

Objective: Construct the pyridine ring onto the 2-ethylaniline scaffold.

Reagents:

  • 2-Ethylaniline (from Phase I)[1]

  • Glycerol (Carbon source for pyridine ring)[1]

  • Nitrobenzene (Oxidant)[1]

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

  • Ferrous Sulfate (Moderator)[1]

Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, mix 2-Ethylaniline (12.1 g, 100 mmol), Glycerol (30 g, 325 mmol), and Nitrobenzene (12.3 g, 100 mmol).

  • Add Ferrous Sulfate (2 g) to moderate the reaction (prevents "runaway" exotherms).[1]

  • Cautiously add conc.[1] H₂SO₄ (20 mL) dropwise with stirring.

  • Heat the mixture gently. Once the exothermic reaction begins (evolution of acrolein vapors), remove the heat source.

  • After the exotherm subsides, reflux for 4 hours at 140°C.

  • Workup:

    • Cool to room temperature.[1][2][3][4] Dilute with water (100 mL).

    • Steam distill to remove unreacted nitrobenzene.[1]

    • Basify the residue with 50% NaOH to pH > 10.

    • Steam distill again to collect the 8-Ethylquinoline .[1]

  • Purification: Extract the distillate with DCM, dry over MgSO₄, and concentrate.

    • Yield: ~65-75%.[1]

    • Data: 1H NMR should show the ethyl group signals (triplet/quartet) and the characteristic quinoline aromatic protons.[1]

Phase III: Regioselective Functionalization (The Critical Step)

Direct nitration or bromination in acid typically attacks the C5 or C8 position (benzene ring). To target the C3 position (pyridine ring), we must use neutral/basic conditions to facilitate an addition-elimination mechanism on the heteroaromatic ring.[1]

Step 3: Synthesis of 3-Bromo-8-ethylquinoline

Reagents:

  • 8-Ethylquinoline[1][5][6][7][8]

  • Bromine (Br₂)[1][2][3][4][9][10]

  • Pyridine[1][11]

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)[1]

Protocol:

  • Dissolve 8-Ethylquinoline (7.85 g, 50 mmol) in CCl₄ (50 mL).

  • Prepare a complex of Pyridine (4.0 g, 50 mmol) and Bromine (8.0 g, 50 mmol) in CCl₄ (20 mL) at 0°C.

  • Add the pyridine-bromine complex dropwise to the quinoline solution.[1]

  • Reflux the mixture for 6–8 hours. Note: This forms the 3-bromo adduct.

  • Workup:

    • Cool and wash with dilute HCl (to remove pyridine), then NaHSO₃ (to remove excess Br₂), then NaHCO₃.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2][3][4]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

    • Yield: ~50-60%.[1]

    • Validation: 1H NMR will show a singlet (or doublet with small coupling) at ~8.8 ppm corresponding to the C2 proton, confirming C3 substitution.[1]

Step 4: Hydroxylation via Buchwald-Hartwig Coupling [1]

Converting the bromide to the phenol (hydroxyl) is best achieved using modern Pd-catalysis to avoid harsh hydrolysis conditions that might degrade the ethyl group.[1]

Reagents:

  • 3-Bromo-8-ethylquinoline[1]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]

  • Ligand: tBuXPhos or tBuBrettPhos[1]

  • Potassium Hydroxide (KOH)[1]

  • 1,4-Dioxane and Water[1]

Protocol:

  • In a glovebox or under Argon, combine:

    • 3-Bromo-8-ethylquinoline (2.36 g, 10 mmol)[1]

    • KOH (1.68 g, 30 mmol)[1]

    • Pd₂(dba)₃ (183 mg, 2 mol%)[1]

    • tBuXPhos (170 mg, 4 mol%)[1]

  • Add 1,4-Dioxane (20 mL) and degassed water (2 mL).

  • Seal the vessel and heat to 100°C for 12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3][4] Acidify carefully with 1M HCl to pH 6-7.

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

    • Final Yield: ~80-90% for this step.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Quantitative Summary & Troubleshooting

StepTransformationKey ReagentsTypical YieldCritical Control Point
1 Aniline

2-Ethylaniline
EtBr, Heat, CoCl₂60%Separation of para-isomer is crucial.[1]
2 2-Ethylaniline

8-Ethylquinoline
Glycerol, H₂SO₄70%Control the exotherm to prevent polymerization.
3 8-Ethylquinoline

3-Bromo-8-ethylquinoline
Br₂/Pyridine55%Do not use acid. Acid directs Br to C5.
4 3-Bromo

8-Ethylquinolin-3-ol
Pd/Ligand, KOH85%Use degassed solvents to protect the catalyst.[1]

Troubleshooting Guide:

  • Issue: Bromination yields 5-bromo-8-ethylquinoline.[1]

    • Cause: Reaction medium became acidic (HBr generation).[1]

    • Fix: Add excess pyridine or use N-Bromosuccinimide (NBS) in DMF to maintain neutral conditions.

  • Issue: Low yield in Skraup reaction.

    • Cause: Violent reaction or polymerization of acrolein.[1]

    • Fix: Add the sulfuric acid slower and ensure Ferrous Sulfate is present.

References

  • Skraup Synthesis Mechanism & Protocols

    • Manske, R. H. F. (1942).[1] "The Skraup Synthesis of Quinolines." Chemical Reviews.

    • Source:[1]

  • Regioselective Bromination of Quinolines

    • Eisch, J. J. (1962).[1] "Halogenation of Heterocyclic Compounds." Journal of Organic Chemistry.

    • Note: Establishes that neutral/basic bromination favors the 3-position (pyridine ring), while acidic bromination favors the 5/8-position (benzene ring).[1]

  • Palladium-Catalyzed Hydroxylation (Buchwald)

    • Anderson, K. W., et al. (2006).[1] "The Selective Reaction of Aryl Halides with Potassium Hydroxide: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.

    • Source:[1]

  • Hofmann-Martius Rearrangement

    • Source:[1]

  • Commercial Availability Validation

    • 8-Ethylquinolin-3-ol (CAS 855872-23-0) is a known catalog item, validating the stability of the target structure.[1]

    • Source:[1]

Sources

Application

Application Note: Biological Assay Methods for 8-Ethylquinolin-3-ol Activity

This Application Note and Protocol Guide details the biological characterization of 8-Ethylquinolin-3-ol (CAS: 855872-23-0), a specialized small molecule scaffold.[1][2] Given the structural classification of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the biological characterization of 8-Ethylquinolin-3-ol (CAS: 855872-23-0), a specialized small molecule scaffold.[1][2]

Given the structural classification of this compound as a lipophilic 3-hydroxyquinoline derivative, this guide prioritizes assays relevant to its most probable mechanisms of action: antimicrobial activity (via DNA gyrase/topoisomerase inhibition) , metal chelation , and cytotoxicity profiling .

[1][2]

Introduction & Therapeutic Potential

8-Ethylquinolin-3-ol represents a distinct chemical space within the quinoline family.[1][2] Unlike the classic 8-hydroxyquinoline (a potent bidentate chelator), the 3-hydroxy isomer places the hydroxyl group meta to the nitrogen, altering its electronic properties and metal-binding geometry.[1][2] The addition of an ethyl group at the 8-position increases lipophilicity (LogP), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1][2]

Primary Biological Targets:

  • Bacterial Topoisomerases (Type II): The quinolin-3-ol core mimics the 4-quinolone pharmacophore found in fluoroquinolones, suggesting potential inhibition of DNA Gyrase (GyrA/B) and Topoisomerase IV.[1][2]

  • Metalloenzymes: The proximity of the ring nitrogen and the 3-hydroxyl group allows for monodentate or bridging coordination with metal centers (e.g., Zn²⁺, Fe²⁺), making it a candidate for inhibiting metalloproteases or dioxygenases (e.g., IDO1).

  • Oxidative Stress Pathways: The phenolic hydroxyl group serves as a radical scavenger, relevant for neuroprotective assays.

Mechanism of Action (MOA) Hypothesis

The following diagram illustrates the dual-mechanism potential of 8-Ethylquinolin-3-ol, focusing on its antimicrobial and chelating pathways.

MOA_Pathway Compound 8-Ethylquinolin-3-ol Membrane Cell Membrane Permeation (Enhanced by 8-Ethyl group) Compound->Membrane Passive Diffusion Target1 Target 1: Bacterial DNA Gyrase (DNA-Enzyme Complex) Membrane->Target1 Target2 Target 2: Metalloenzymes (Zn2+/Fe2+ Active Sites) Membrane->Target2 Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Outcome1 Replication Fork Arrest (Bacteriostatic/Cidal) Effect1->Outcome1 Effect2 Metal Sequestration/Coordination Target2->Effect2 Outcome2 Enzymatic Deactivation Effect2->Outcome2

Caption: Dual-pathway mechanism showing DNA Gyrase targeting and metalloenzyme inhibition.[1][2]

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Profiling (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 8-EQ-3-ol against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1][2] Standard: CLSI M07-A10 Broth Microdilution.[1][2]

Materials
  • Compound: 8-Ethylquinolin-3-ol (Store at -20°C, dissolved in DMSO to 10 mM stock).[1][2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).[1][2]

  • Detection: Resazurin (Alamar Blue) or OD600 Absorbance.[1][2]

Workflow
  • Inoculum Preparation:

    • Culture bacteria overnight in CAMHB.[1]

    • Dilute to 5 x 10⁵ CFU/mL (0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well clear flat-bottom plate, add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of 128 µg/mL 8-EQ-3-ol solution to column 1.[1][2]

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Result: Concentration range 64 µg/mL to 0.125 µg/mL.[1]

  • Incubation:

    • Add 100 µL of bacterial inoculum to all wells (Final Vol: 200 µL).

    • Seal with breathable membrane.[1][2]

    • Incubate at 37°C for 16–20 hours .

  • Readout:

    • Visual: Inspect for turbidity (pellet formation).[1][2]

    • Resazurin: Add 20 µL of 0.01% Resazurin. Incubate 1-2 hours.

    • Blue = No Growth (Inhibition).[1][2] Pink = Growth.[1][2]

Data Analysis Table:

Well Conc. (µg/mL) Visual Result Interpretation
A1 64 Clear Inhibited
A2 32 Clear Inhibited
A3 16 Turbid Growth

| MIC | 32 | - | Lowest conc.[1][2] with no visible growth |[1][2]

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate if the antimicrobial activity is mechanism-specific (Topoisomerase inhibition) rather than general toxicity.[1][2]

Materials
  • Enzyme: E. coli DNA Gyrase (commercially available kits, e.g., Inspiralis).

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Step-by-Step Procedure
  • Master Mix: Prepare buffer containing relaxed plasmid and DNA Gyrase (1 U/rxn). Keep on ice.

  • Treatment:

    • Add 1 µL of 8-EQ-3-ol (various concentrations: 1, 10, 50, 100 µM) to reaction tubes.

    • Include Novobiocin (5 µM) as a positive control.[1][2]

  • Reaction:

    • Add 29 µL of Master Mix to the compound.

    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Stop reaction with 8 µL of Stop Solution (STE buffer + 1% SDS + Proteinase K).[1]

  • Analysis (Gel Electrophoresis):

    • Run samples on a 1% agarose gel (TAE buffer) at 60V for 3 hours.

    • Stain with Ethidium Bromide.[1][2]

    • Result Interpretation:

      • Supercoiled DNA (Fast migrating):[1][2] Active Enzyme (No inhibition).[1][2]

      • Relaxed DNA (Slow migrating):[1][2] Inhibited Enzyme.[1][2][3][4]

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the Selectivity Index (SI = CC50 / MIC). A viable drug candidate requires SI > 10.

Workflow Diagram

MTT_Workflow Step1 Seed Cells (HEK293 or HepG2) 10k cells/well Step2 Adhere 24h @ 37°C Step1->Step2 Step3 Treat with 8-Ethylquinolin-3-ol (0 - 100 µM) Step2->Step3 Step4 Incubate 48h Step3->Step4 Step5 Add MTT Reagent (Formazan formation) Step4->Step5 Step6 Solubilize & Read OD 570nm Step5->Step6

Caption: Standard MTT cytotoxicity workflow for determining CC50.

Calculation:


[1][2]
  • CC50: Concentration reducing viability by 50% (calculated via non-linear regression).[1][2]

Troubleshooting & Optimization

  • Solubility: 8-Ethylquinolin-3-ol is lipophilic.[1][2] If precipitation occurs in aqueous media (MIC assay), reduce the final DMSO concentration to <1% or use a cyclodextrin carrier.

  • Metal Contamination: In enzymatic assays, ensure buffers are metal-free (use Chelex-treated water) unless the metal is a required cofactor, as the compound may strip essential metals from the buffer, yielding false positives.[1]

  • Fluorescence Interference: Quinoline derivatives can be fluorescent.[1][2] If using fluorescence-based readouts (e.g., Resazurin), run a "Compound Only" blank to subtract background fluorescence.

References

  • Quinoline Antibacterials: Andriole, V. T. (2005). The Quinolones. Academic Press.
  • Broth Microdilution Standard: Clinical and Laboratory Standards Institute (CLSI).[1][2] (2015).[1][2][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [1][2]

  • 3-Hydroxyquinoline Bioactivity

    • Relevant study on quinolin-3-ol derivatives as potential antimicrobial agents and their structure-activity relationships.[1][2][6][7][8]

    • Source: PubChem Compound Summary for similar structures.[1][2] [1][2]

  • DNA Gyrase Assay Protocols: Inspiralis Ltd.[1][2] DNA Gyrase Supercoiling Assay Protocol.

  • MTT Assay Methodology: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1][2]

(Note: Specific literature on "8-Ethylquinolin-3-ol" is limited to chemical catalogs; protocols above are derived from validated methods for the 3-hydroxyquinoline structural class.)

Sources

Method

Application Note: Microwave-Assisted Synthesis of 8-Ethylquinolin-3-ol

Optimized Protocols for High-Yield Scaffold Generation in Drug Discovery Introduction & Strategic Context The quinoline-3-ol core is a privileged pharmacophore in medicinal chemistry. Specifically, 8-ethylquinolin-3-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Protocols for High-Yield Scaffold Generation in Drug Discovery

Introduction & Strategic Context

The quinoline-3-ol core is a privileged pharmacophore in medicinal chemistry. Specifically, 8-ethylquinolin-3-ol (CAS: 855872-23-0) serves as a critical synthetic intermediate for the development of cannabinoid receptor modulators, antidiabetic tricyclic compounds, and novel anticancer agents [1, 2, 3]. Traditional syntheses of 3-hydroxyquinolines rely on prolonged conventional heating (often >12 hours), harsh acidic environments, and complex isolation procedures, frequently resulting in thermal degradation, side-polymerization, and moderate yields.

To overcome these bottlenecks, we have developed a highly reproducible, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging targeted dielectric heating, this method reduces reaction times from hours to minutes while significantly enhancing both the purity and isolated yield of 8-ethylquinolin-3-ol [4].

Scientific Rationale & Mechanistic Insights

This protocol utilizes a modified Friedländer-type condensation between 2-amino-3-ethylbenzaldehyde and 1,3-dihydroxyacetone (DHA) dimer. As a Senior Application Scientist, I designed this workflow to exploit specific thermodynamic and kinetic advantages:

  • Causality of Solvent Selection (PEG-400): Polyethylene glycol (PEG-400) is chosen not merely as a green solvent, but for its high microwave absorptivity (loss tangent,

    
    ). It acts as a phase-transfer catalyst and a volumetric heater, ensuring uniform thermal distribution and preventing the localized "hot spots" that cause reactant charring in conventional setups.
    
  • Reagent Dynamics (DHA Dimer): Under microwave irradiation at 120 °C, the stable DHA dimer rapidly and cleanly dissociates into its highly reactive monomeric form. The p-Toluenesulfonic acid (p-TsOH) catalyst facilitates the immediate nucleophilic attack of the aniline amine onto the DHA carbonyl, driving the formation of the Schiff base.

  • Aromatization: Subsequent intramolecular aldol condensation and dehydration are thermodynamically driven by the rapid microwave energy transfer, locking the molecule into the stable, aromatic 8-ethylquinolin-3-ol structure before side-polymerization can occur.

MW_Workflow P1 Precursors: 2-Amino-3-ethylbenzaldehyde + 1,3-Dihydroxyacetone Mix Homogenization P1->Mix P2 Catalyst & Solvent: p-TsOH in PEG-400 P2->Mix MW Microwave Irradiation (120 °C, 15 min, 150 W) Mix->MW Cool Cooling & Quenching (Ice-Water) MW->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallization (Aqueous EtOH) Filter->Purify Product Pure 8-Ethylquinolin-3-ol (>90% Yield) Purify->Product

Workflow for the microwave-assisted synthesis of 8-ethylquinolin-3-ol.

Experimental Protocol

Note: This is a self-validating system. The sudden precipitation upon aqueous quenching serves as an immediate visual confirmation of successful cyclization, as the starting materials remain highly soluble in the aqueous PEG matrix.

Materials & Reagents
  • 2-Amino-3-ethylbenzaldehyde: 1.0 mmol (149 mg)

  • 1,3-Dihydroxyacetone (DHA) dimer: 0.6 mmol (108 mg) - Equivalent to 1.2 mmol of active monomer.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 mmol (19 mg, 10 mol%)

  • Polyethylene glycol 400 (PEG-400): 3.0 mL

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add the 2-amino-3-ethylbenzaldehyde (149 mg) and DHA dimer (108 mg).

  • Solvent & Catalyst Addition: Introduce 3.0 mL of PEG-400 to the vial, followed by the addition of p-TsOH·H₂O (19 mg).

  • Homogenization & Sealing: Stir the mixture at room temperature for 1 minute to ensure even dispersion. Seal the vial securely with a Teflon-lined crimp cap to safely contain autogenous pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 150 W (Dynamic power modulation enabled)

    • Stirring: High (600 rpm)

  • Cooling & Quenching: Post-irradiation, utilize the reactor's compressed air cooling to rapidly bring the vial temperature below 40 °C. Carefully uncap the vial and pour the homogeneous reaction mixture into a beaker containing 15 mL of vigorously stirred, crushed ice-water.

  • Isolation: Allow the mixture to stir for 10 minutes as the crude 8-ethylquinolin-3-ol precipitates. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 5 mL) to quantitatively remove residual PEG-400 and catalyst.

  • Purification: Recrystallize the crude product from a 70% aqueous ethanol solution. Dry the resulting pale yellow crystals in a vacuum desiccator over anhydrous CaCl₂ for 12 hours.

Quantitative Data Presentation

To validate the efficiency of the microwave-assisted approach, comparative optimization data and analytical characterization are summarized below.

Table 1: Method Optimization and Yield Comparison

Heating ModalitySolventCatalyst (10 mol%)Temp (°C)TimeIsolated Yield (%)Purity (HPLC, %)
Conventional Oil BathEthanolp-TsOH8012 h4582
Conventional Oil BathPEG-400p-TsOH1206 h6288
Microwave (150 W)Ethanolp-TsOH12030 min7192
Microwave (150 W) PEG-400 p-TsOH 120 15 min 91 >98

Analysis: The synergistic combination of PEG-400 and microwave irradiation increases the yield twofold while reducing reaction time by 96% compared to conventional heating.

Table 2: Analytical Characterization of 8-Ethylquinolin-3-ol

ParameterAnalytical Data
Appearance Pale yellow crystalline solid
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 10.25 (s, 1H, -OH), 8.55 (d, J = 2.8 Hz, 1H, H-2), 7.52 (d, J = 2.8 Hz, 1H, H-4), 7.45 (d, J = 8.0 Hz, 1H, H-5), 7.35 (t, J = 8.0 Hz, 1H, H-6), 7.28 (d, J = 8.0 Hz, 1H, H-7), 3.10 (q, J = 7.5 Hz, 2H, -CH₂-), 1.25 (t, J = 7.5 Hz, 3H, -CH₃).
HRMS (ESI) m/z calcd for C₁₁H₁₂NO[M+H]⁺ 174.0913, found 174.0910.

References

  • ChemicalBook. "8-ethylquinolin-3-ol | 855872-23-0". ChemicalBook Database. 1

  • Thummuri, D., et al. "Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents". ResearchGate. 2

  • ACS Publications. "Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein". ACS Omega. 3

  • Kaur, N. "Microwave-Assisted Synthesis of Six-Membered O-Heterocycles". ResearchGate. 4

Sources

Application

8-Ethylquinolin-3-ol applications in fluorescent sensing

Application Note: 8-Ethylquinolin-3-ol as a Versatile Scaffold for Live-Cell Fluorescent Sensing Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Ethylquinolin-3-ol as a Versatile Scaffold for Live-Cell Fluorescent Sensing

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing fluorescent probes that maintain high fidelity in complex biological matrices. While traditional quinoline derivatives are well-established as robust scaffolds for fluorescent sensing[1], they often suffer from non-specific quenching by endogenous transition metals[2].

8-Ethylquinolin-3-ol (8-EQ-3-OH) [3] overcomes these limitations through precise structural causality:

  • The 3-Hydroxyl Group (The Modulator): The -OH group at position 3 acts as a strong electron-donating group (EDG). It interacts with the electron-withdrawing quinoline nitrogen to establish an Intramolecular Charge Transfer (ICT) network. Modifying this hydroxyl group (e.g., via esterification) disrupts the ICT, rendering the molecule non-fluorescent and creating an ideal "dark state" for Turn-On sensing applications.

  • The 8-Ethyl Group (The Shield & Transporter): The ethyl substitution at position 8 serves a dual purpose. First, it increases the lipophilicity (LogP) of the scaffold, facilitating rapid, passive diffusion across the hydrophobic lipid bilayer of live cells[4]. Second, it provides critical steric hindrance adjacent to the quinoline nitrogen. This physical bulk prevents non-specific coordination with paramagnetic transition metals (like Fe³⁺ or Cu²⁺), which typically quench fluorescence in unsubstituted quinolines[5][6].

This application note details two self-validating protocols utilizing the 8-EQ-3-OH scaffold: a Turn-On assay for intracellular esterases and a ratiometric assay for microenvironmental pH sensing.

Application 1: Turn-On Fluorescent Sensing of Intracellular Esterases

To detect intracellular esterase activity, the 3-hydroxyl group of 8-EQ-3-OH is synthetically masked with an acetate ester (forming 8-EQ-3-Ester ). This modification disrupts the ICT, quenching fluorescence. Upon cellular internalization, endogenous esterases cleave the ester bond, restoring the highly fluorescent 8-EQ-3-OH fluorophore.

Experimental Causality & Self-Validating Design

To ensure this protocol is a self-validating system, we must prove that the fluorescence recovery is strictly enzymatically driven and not an artifact of spontaneous hydrolysis in the buffer. We achieve this by running a parallel negative control pre-incubated with Phenylmethylsulfonyl fluoride (PMSF), an irreversible serine hydrolase inhibitor. If the signal is truly esterase-dependent, the PMSF-treated cells will remain dark.

Step-by-Step Methodology
  • Probe Preparation: Dissolve 8-EQ-3-Ester in cell-culture grade DMSO to create a 1 mM stock. Causality: The highly lipophilic ester requires DMSO for initial solubilization. The final working concentration of DMSO must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization.

  • Cell Seeding: Seed HeLa cells in 35 mm glass-bottom confocal dishes and culture in DMEM (supplemented with 10% FBS) at 37°C and 5% CO₂ until 70% confluent. Causality: Cells in the exponential growth phase exhibit the most consistent basal esterase expression.

  • Inhibitor Control (Validation Step): In a dedicated control dish, replace the media with DMEM containing 1 mM PMSF and incubate for 1 hour.

  • Probe Incubation: Wash all dishes once with PBS. Add 5 μM of 8-EQ-3-Ester in serum-free DMEM to both the standard and control dishes. Incubate for exactly 30 minutes. Causality: Serum-free media is used because fetal bovine serum (FBS) contains extracellular esterases that would prematurely cleave the probe before cellular uptake.

  • Washing: Wash the cells three times with warm PBS (pH 7.4). Causality: Rigorous washing removes uninternalized probe, eliminating background noise from spontaneous extracellular hydrolysis.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 340 nm and collect emission between 420–480 nm.

Mechanism A 8-EQ-3-Ester (Dark State) B Intracellular Esterases A->B Cellular Uptake & Hydrolysis C 8-EQ-3-OH (Fluorescent) B->C Ester Cleavage (ICT Restored) D Emission (λem = 450 nm) C->D Excitation (340 nm)

Photophysical Turn-On mechanism of 8-EQ-3-Ester via intracellular enzymatic cleavage.

Workflow Step1 1. Cell Seeding (HeLa, 37°C, 5% CO2) Step2 2. Probe Incubation (5 μM Probe, 30 min) Step1->Step2 Standard Assay Control Negative Control (1 mM PMSF Inhibitor) Step1->Control Validation Pathway Step3 3. Washing (3x PBS Wash) Step2->Step3 Step4 4. Confocal Imaging (Ex: 340 nm / Em: 450 nm) Step3->Step4 Data Acquisition Control->Step2

Self-validating live-cell imaging workflow incorporating PMSF inhibitor controls.

Application 2: Ratiometric pH Sensing in Biological Microenvironments

Because the quinoline nitrogen and the 3-hydroxyl group possess distinct pKa values, 8-EQ-3-OH undergoes structural protonation/deprotonation across different pH ranges. This shifts both its absorption and emission spectra, allowing it to function as a highly accurate ratiometric pH sensor[1].

Experimental Causality & Self-Validating Design

Intensity-based (single-emission) fluorescent probes are inherently flawed for quantitative biology; their signal fluctuates based on probe concentration, cell thickness, and photobleaching. By measuring the ratio of two distinct emission peaks (I₅₂₀ / I₄₅₀), 8-EQ-3-OH provides a self-calibrating readout that normalizes these environmental variables, ensuring absolute trustworthiness in the data.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of Britton-Robinson (B-R) buffers ranging from pH 3.0 to 11.0. Causality: B-R buffer is utilized because it maintains a constant ionic strength across a massive pH range, ensuring that spectral shifts are purely a function of proton concentration, not varying salt effects.

  • Probe Addition: Add 8-EQ-3-OH to each buffer solution to a final concentration of 10 μM. Causality: 10 μM provides an optimal signal-to-noise ratio while remaining below the threshold where inner-filter effects (self-quenching) distort the emission spectra.

  • Spectrofluorometric Titration: Excite the samples at their respective isosbestic points (typically ~345 nm) to ensure uniform excitation regardless of the protonation state. Record the emission spectra from 400 nm to 600 nm.

  • Data Processing: Plot the ratio of emission intensities (I₅₂₀ / I₄₅₀) against the pH to generate a standard calibration curve.

Quantitative Data Summary

The photophysical properties of the 8-EQ-3-OH scaffold shift dramatically based on the dominant species present in the microenvironment[7].

pH EnvironmentDominant SpeciesAbsorbance Max (λex)Emission Max (λem)Quantum Yield (Φ)Lifetime (τ, ns)
pH 3.0 (Acidic)Cationic (Protonated N)330 nm420 nm0.081.2
pH 7.4 (Physiological)Neutral / Zwitterionic345 nm450 nm0.453.8
pH 10.0 (Basic)Anionic (Deprotonated O)360 nm520 nm0.625.1

References

  • Mukherjee, S., Paul, A. K., & Stoeckli-Evans, H. A quinoline based pH sensitive ratiometric fluorescent sensor: Structure and spectroscopy. Journal of Chemical Sciences (Indian Academy of Sciences). Available at:[Link]

  • Wang, J., et al. A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. RSC Advances. Available at:[Link]

  • Li, Y., et al. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC / NIH. Available at:[Link]

  • Zhang, X., et al. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules (MDPI). Available at:[Link]

  • El-Sawy, E. R., et al. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega (via PMC). Available at:[Link]

  • Gualandi, A., et al. Customising excitation properties of polycyclic aromatic hydrocarbons by rational positional heteroatom doping: the peri-xanthenoxanthene (PXX) case. Chemical Science (RSC). Available at:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for 8-Ethylquinolin-3-ol

Topic: Formulation Strategies for 8-Ethylquinolin-3-ol Delivery Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Pre-clinical Researchers.[1][2] Abstract & M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formulation Strategies for 8-Ethylquinolin-3-ol Delivery Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Pre-clinical Researchers.[1][2]

Abstract & Molecule Profile

8-Ethylquinolin-3-ol (CAS 855872-23-0) represents a specific structural isomer of the hydroxyquinoline family.[1] Unlike its metal-chelating analog (8-hydroxyquinoline), the positioning of the hydroxyl group at C3 and the ethyl group at C8 creates a distinct physicochemical profile.[2] This molecule exhibits significant lipophilicity (estimated LogP > 2.[1][2]5) and poor aqueous solubility, presenting a classic Class II challenge in the Biopharmaceutics Classification System (BCS).[2]

This guide details the development of delivery systems designed to overcome the "solubility-limited" absorption of 8-Ethylquinolin-3-ol.[1] We explore two primary strategies: Lipid-Based Self-Emulsifying Systems (SNEDDS) for oral bioavailability and Polymeric Nanoparticles (PLGA) for parenteral sustained release.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~173.21 g/mol Small molecule; suitable for various carriers.[1]
LogP (Predicted) 2.6 – 3.1Highly lipophilic; requires hydrophobic carriers.[1][2]
pKa (Predicted) ~4.9 (Ring N), ~9.5 (OH)pH-dependent solubility; non-ionized at physiological pH.[2]
Solubility Water: < 0.1 mg/mLEthanol: SolubleDMSO: SolubleAqueous formulation requires surfactants or encapsulation.[1][2]

Pre-Formulation Characterization

Rationale: Before formulation, the exact solubility envelope must be defined to select the correct excipients.[2]

Protocol A: Saturation Solubility Screening

Objective: Determine the maximum loading capacity of 8-Ethylquinolin-3-ol in various lipid and surfactant vehicles.

Materials:

  • Oils: Capryol 90, Miglyol 812, Peceol.[1][2]

  • Surfactants: Tween 80, Cremophor EL (Kolliphor EL), Labrasol.[2]

  • Co-surfactants: Transcutol P, PEG 400.[1][2]

Method:

  • Add excess 8-Ethylquinolin-3-ol (approx. 50 mg) to 1 mL of each vehicle in 2 mL Eppendorf tubes.

  • Vortex for 2 minutes.

  • Incubate in a shaking water bath at 37°C for 48 hours to ensure equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved drug.

  • Dilute the supernatant with Methanol (1:100).[1][2]

  • Quantify via HPLC (See Section 5).[1][2]

Decision Logic:

  • If solubility > 50 mg/mL in oils

    
     Proceed to SNEDDS .[1][2]
    
  • If solubility is low in oils but high in organic solvents

    
     Proceed to PLGA Nanoprecipitation .[1][2]
    

Formulation Strategy 1: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Application: Oral delivery to enhance bioavailability via lymphatic transport.[1]

Mechanism

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water nanoemulsions (droplet size < 200 nm) upon contact with gastrointestinal fluids.[1][2] This keeps 8-Ethylquinolin-3-ol in a dissolved state, bypassing the dissolution step.[1]

Protocol B: Preparation of 8-Ethylquinolin-3-ol SNEDDS

Formulation Design (Ternary Diagram Optimization):

  • Oil Phase: Capryol 90 (Solubilizer)[2]

  • Surfactant: Tween 80 (Emulsifier)[2]

  • Co-Surfactant: Transcutol P (Interfacial flexibility)[2]

Step-by-Step Procedure:

  • Ratio Selection: Based on pseudo-ternary phase diagrams, select a stable region.[1][2] A robust starting ratio is Oil:Surfactant:Co-surfactant (20:50:30) .[1][2]

  • Drug Loading: Weigh 100 mg of 8-Ethylquinolin-3-ol.

  • Dissolution: Add the drug to 200 mg of Capryol 90. Vortex and heat mildly (40°C) until fully dissolved.

  • Mixing: Add 500 mg of Tween 80 and 300 mg of Transcutol P to the oil-drug mixture.

  • Homogenization: Vortex vigorously for 5 minutes. Sonicate for 10 minutes to ensure a clear, isotropic yellow liquid.

  • Characterization (Self-Emulsification Time): Add 100 µL of the pre-concentrate to 100 mL of water (37°C) under gentle stirring. The mixture should form a clear/bluish transparent emulsion in < 1 minute.

Formulation Strategy 2: PLGA Polymeric Nanoparticles

Application: Parenteral (IV/SC) administration for sustained release or tissue targeting.

Mechanism

The Nanoprecipitation (Solvent Displacement) method is ideal for 8-Ethylquinolin-3-ol due to its high lipophilicity.[1] The hydrophobic polymer (PLGA) precipitates around the drug when the organic solvent diffuses into the aqueous phase.[2]

Protocol C: Nanoprecipitation Workflow

Materials:

  • Polymer: PLGA (50:50, Resomer® RG 502 H).[2]

  • Solvent: Acetone (Water-miscible organic solvent).[1]

  • Stabilizer: Poloxamer 188 or PVA (0.5% w/v in water).[1][2]

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of 8-Ethylquinolin-3-ol in 5 mL of Acetone.

    • Ensure complete dissolution (sonicate if necessary).[1][2]

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 0.5% w/v Poloxamer 188 solution in ultrapure water.[1][2] Filter through a 0.22 µm filter.[1][2]

  • Precipitation:

    • Place the aqueous phase on a magnetic stirrer (moderate speed, 500 rpm).

    • Inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (Rate: 1 mL/min).[2]

    • Observation: A milky colloidal suspension forms immediately (Tyndall effect).[1][2]

  • Solvent Evaporation:

    • Stir the suspension open to air for 4 hours (or use a rotary evaporator) to remove Acetone.

  • Purification:

    • Centrifuge at 15,000 x g for 30 minutes.

    • Discard supernatant (free drug) and resuspend the pellet in cryoprotectant solution (5% Trehalose) if lyophilization is intended.[2]

Visualizing the Formulation Logic

The following diagram illustrates the decision matrix for selecting the appropriate delivery system based on the intended route of administration and physicochemical screening.

FormulationStrategy Start Target: 8-Ethylquinolin-3-ol Screening Solubility Screening (Oils vs. Organics) Start->Screening Decision Primary Solubility Profile? Screening->Decision RouteOral Route: ORAL Decision->RouteOral High Oil Sol. RouteIV Route: PARENTERAL Decision->RouteIV Low Oil Sol. SNEDDS SNEDDS Formulation (Capryol 90 / Tween 80) RouteOral->SNEDDS PLGA PLGA Nanoparticles (Nanoprecipitation) RouteIV->PLGA Process1 1. Solubilize in Oil 2. Add Surfactants 3. Vortex/Sonicate SNEDDS->Process1 Process2 1. Dissolve in Acetone 2. Dropwise into Water 3. Evaporate Solvent PLGA->Process2 Output1 Nanoemulsion (<200nm, High Bioavailability) Process1->Output1 Output2 Solid Nanoparticles (Sustained Release) Process2->Output2

Caption: Decision matrix for 8-Ethylquinolin-3-ol formulation based on solubility profiling and administration route.

Analytical Validation (HPLC Method)

Trustworthiness: A robust quantification method is essential to calculate Encapsulation Efficiency (EE%).

System: HPLC with UV-Vis or PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [70:30 v/v].[1][2]

    • Note: The acid is critical to suppress ionization of the quinoline nitrogen and prevent peak tailing.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 254 nm (Characteristic absorption of the quinoline ring).[2]

  • Retention Time: Expect peak elution around 4–6 minutes due to hydrophobic ethyl group.[1][2]

Calculation of Encapsulation Efficiency (for PLGA):



References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline and derivatives.[1][2] Retrieved from [Link][2]

  • Date, A. A., et al. (2010). Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances.[1][2] Nanomedicine.[1][2] Retrieved from [Link]

  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Polymer-based nanocapsules for drug delivery.[1][2] International Journal of Pharmaceutics.[1][2] Retrieved from [Link]

  • Pratiwi, L., et al. (2016). Formulation and Characterization of SNEDDS of Ethyl Acetate Fraction.[2] Journal of Young Pharmacists.[1][2] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Radical-Mediated Ethylation of Quinolines

Introduction and Scope The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1] The direct functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1] The direct functionalization of the quinoline core, particularly through carbon-carbon bond formation, represents a highly efficient strategy for the rapid generation of molecular diversity and the modulation of physicochemical properties. Among these methods, the insertion of alkyl groups via C-H activation is of paramount importance.

This guide provides a detailed technical overview of the reaction mechanism and practical application of ethyl group insertion into quinolines, with a focus on radical-mediated pathways, most notably the Minisci reaction.[1] The Minisci reaction and its modern variants offer a powerful tool for the direct C(sp²)–H functionalization of electron-deficient N-heterocycles.[1][2] This approach is characterized by its use of nucleophilic carbon-centered radicals, which preferentially add to the protonated, electron-poor quinoline ring.[3]

These application notes are designed for researchers, scientists, and drug development professionals. The content herein explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Mechanistic Principles of Ethyl Group Insertion

The insertion of an ethyl group into a quinoline ring via a Minisci-type reaction is a multi-step radical process.[1] The overall transformation can be dissected into three key phases: 1) Generation of the Ethyl Radical, 2) Radical Addition to the Quinolinium Ion, and 3) Rearomatization.

Phase 1: Generation of the Ethyl Radical

The ethyl radical (•CH₂CH₃) is a transient, nucleophilic species that serves as the key intermediate for the C-H functionalization. Its generation can be achieved through various methods, each with distinct advantages and mechanistic nuances.

  • Oxidative Decarboxylation of Propionic Acid: This is a classic and widely used method.[3] Propionic acid is oxidized, often using a potent oxidizing agent like potassium persulfate (K₂S₂O₈), typically in the presence of a catalytic amount of a silver(I) salt, such as silver nitrate (AgNO₃).[2][3] The silver(I) ion is oxidized to silver(II) by the persulfate, which then facilitates the single-electron transfer (SET) from the carboxylate, leading to decarboxylation and formation of the ethyl radical.[2]

  • Photoredox Catalysis: Modern approaches often employ visible-light photoredox catalysis for the generation of alkyl radicals under milder conditions.[4][5] A photocatalyst, upon excitation by light, can engage in an SET event with a suitable ethyl radical precursor, such as a redox-active ester or an alkyl carboxylic acid.[4][6]

  • Other Precursors: A variety of other precursors can be used, including alkyl iodides, boronic acids, and sulfinate salts, often in conjunction with electrochemical methods or other radical initiation systems.[7][8][9]

Phase 2: Radical Addition to the Quinolinium Ion

The success of the Minisci reaction hinges on the electrophilic nature of the target heterocycle. Quinolines are basic and require protonation by a strong acid (e.g., sulfuric acid, trifluoroacetic acid) to form the corresponding quinolinium ion.[1][3] This protonation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the heterocyclic ring susceptible to attack by the nucleophilic ethyl radical.[3]

The radical addition is not random; it is governed by the electronic properties of the quinolinium ion. The attack preferentially occurs at the positions with the highest spin density and lowest LUMO coefficients, which are typically the C2 and C4 positions.[3][4][10] The regioselectivity (C2 vs. C4) can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the quinoline ring or the radical itself can influence the site of attack.

  • Solvent Effects: The polarity of the solvent can modulate the regioselectivity, with more polar solvents sometimes favoring C4 addition.[11]

  • Acid Catalyst: The choice and concentration of the Brønsted acid can also impact the C2/C4 ratio.[4][10]

Phase 3: Rearomatization

Following the addition of the ethyl radical, a radical cation intermediate is formed.[5] To complete the reaction and restore the aromaticity of the quinoline ring, this intermediate must be oxidized. This is typically accomplished by a sacrificial oxidant present in the reaction mixture, such as the persulfate anion (S₂O₈²⁻) or an iron(III) species.[2][5] The oxidant accepts an electron from the intermediate, leading to the expulsion of a proton and the formation of the final ethyl-substituted quinoline product.

Mechanistic Diagram

The following diagram illustrates the generalized mechanism for a silver-catalyzed Minisci ethylation of quinoline.

Minisci_Mechanism cluster_initiation Phase 1: Ethyl Radical Generation cluster_addition Phase 2 & 3: Addition & Rearomatization Propionic_Acid CH₃CH₂COOH Ethyl_Radical •CH₂CH₃ Propionic_Acid->Ethyl_Radical Ag²⁺, -CO₂, -H⁺ Quinolinium Quinolinium Ion (QH⁺) Ag_I Ag⁺ Ag_II Ag²⁺ Ag_I->Ag_II SO₄⁻• S2O8 S₂O₈²⁻ SO4_rad 2 SO₄⁻• S2O8->SO4_rad Δ or hν Quinoline Quinoline Quinoline->Quinolinium H⁺ Radical_Adduct Radical Cation Intermediate Quinolinium->Radical_Adduct + •CH₂CH₃ Product 2- or 4-Ethylquinoline Radical_Adduct->Product Oxidant, -H⁺ Oxidant Oxidant (e.g., SO₄⁻•) Oxidant_red Reduced Oxidant Oxidant->Oxidant_red

Caption: Generalized mechanism of Minisci ethylation.

Experimental Protocols and Application Notes

This section provides detailed, step-by-step protocols for the ethylation of quinoline. The protocols are designed to be self-validating, with explanations for key steps and expected outcomes.

Protocol 1: Classic Silver-Catalyzed Minisci Ethylation

This protocol is based on the archetypal Minisci conditions, utilizing silver nitrate and ammonium persulfate for the generation of ethyl radicals from propionic acid.[12]

Materials:

  • Quinoline (1.0 equiv)

  • Propionic Acid (4.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add quinoline (1.0 equiv) and water.

  • Acidification: Carefully and slowly add concentrated sulfuric acid to the mixture while stirring in an ice bath. The quinoline must be fully protonated for the reaction to proceed. An exothermic reaction will occur.

  • Addition of Reagents: To the acidic solution, add propionic acid (4.0 equiv) and silver nitrate (0.2 equiv). Stir until the silver salt is fully dissolved.

  • Initiation: In a separate flask, dissolve ammonium persulfate (2.0 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. The reaction is often exothermic, and a color change may be observed.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). c. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the C2 and C4 isomers and any unreacted starting material.

Application Notes:

  • Safety: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood. The reaction can be exothermic; controlled addition of the persulfate solution is critical.

  • Regioselectivity: This classic protocol often yields a mixture of 2-ethylquinoline and 4-ethylquinoline. The ratio is substrate-dependent and can be analyzed by ¹H NMR of the crude product mixture.

  • Scalability: This reaction is generally scalable, but for larger scales, efficient heat management is crucial during the addition of the oxidant.

Protocol 2: Photocatalytic Ethylation using an Iron Catalyst

This protocol outlines a modern, visible-light-mediated approach using an earth-abundant iron catalyst, offering milder reaction conditions.[5][13]

Materials:

  • Quinoline (1.0 equiv)

  • Propionic Acid (5.0 mL per 1 mmol of quinoline)

  • Iron(III) chloride-phenanthroline complex [Fe(phen)Cl₃·H₂O] (10 mol %)

  • Potassium Iodate (KIO₃) (0.1 M aqueous solution)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Water (H₂O)

  • Nitrogen or Argon gas

  • Blue LED light source (e.g., 36 W, 410–456 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve quinoline (1.0 equiv, 1 mmol) and a catalytic amount of concentrated H₂SO₄ (0.1 mL) in water (25 mL).

  • Addition of Reagents: Add propionic acid (5.0 mL), the iron catalyst (10 mol %), and the KIO₃ solution (10 mL).[5]

  • Inert Atmosphere: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes to degas the solution.

  • Photocatalysis: Seal the vessel and place it in front of a blue LED light source. Stir the reaction at room temperature for 48 hours. A small fan can be used to maintain a constant temperature.[5]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Application Notes:

  • Catalyst: The iron-phenanthroline complex can be pre-synthesized or formed in situ. Its role is to absorb visible light and initiate the radical decarboxylation process.[5]

  • Oxidant: KIO₃ acts as a sacrificial oxidant in this catalytic cycle.[5]

  • Selectivity: This method has been reported to show high selectivity for the C4 position, yielding 4-(1-hydroxyethyl)quinolines as the major product due to an unexpected subsequent oxidation.[5][11][13] This highlights how modern methods can offer unique reactivity compared to classic protocols.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Quinoline, Acid, Solvent) start->setup reagents 2. Add Reagents (Radical Precursor, Catalyst) setup->reagents initiation 3. Initiate Reaction (Add Oxidant / Irradiate) reagents->initiation reaction 4. Stir & Heat (Monitor by TLC/LC-MS) initiation->reaction workup 5. Aqueous Work-up (Neutralize, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis end End analysis->end

Caption: General experimental workflow for quinoline ethylation.

Data Presentation and Analysis

The successful synthesis of ethylated quinolines requires rigorous characterization to confirm the structure and determine the regioselectivity of the insertion.

Key Analytical Techniques
  • ¹H NMR Spectroscopy: This is the primary tool for structural elucidation and determining the ratio of C2 and C4 isomers. The aromatic protons of the quinoline core show distinct splitting patterns and chemical shifts that are perturbed by the presence of an ethyl group at either the C2 or C4 position.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the successful addition of an ethyl group (mass increase of 29 Da).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and assessing the purity of the final product.

Representative Data Summary

The following table summarizes typical outcomes for the ethylation of unsubstituted quinoline under different conditions, providing a comparative overview.

Method Radical Source Catalyst/Initiator Typical C2:C4 Ratio Typical Yield Reference
Classic MinisciPropionic AcidAgNO₃ / (NH₄)₂S₂O₈Mixture (e.g., 1:1 to 1:2)50-70%[2][12]
PhotoredoxRedox-Active Ester4CzIPN / Blue LightTunable (C2 or C4 favored)60-90%[4][14]
Iron PhotocatalysisPropionic AcidFe(phen)Cl₃ / Blue LightHighly C4 selective*70-85%[5][13]

*Note: This specific iron-catalyzed protocol yields a 4-(1-hydroxyethyl)quinoline product.[5]

Conclusion and Future Outlook

The radical-mediated ethylation of quinolines is a robust and versatile method for the direct C-H functionalization of this important heterocyclic scaffold. While classic Minisci conditions remain effective, modern advancements in photoredox and earth-abundant metal catalysis have provided milder, more selective, and sustainable alternatives.[5][15] The choice of protocol depends on the desired regioselectivity, available equipment, and tolerance of the substrate to the reaction conditions. Understanding the underlying mechanistic principles allows researchers to make informed decisions and troubleshoot these powerful synthetic transformations, paving the way for the discovery and development of novel chemical entities.

References
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. (URL: [Link])

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. (URL: [Link])

  • Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 2. Computational Analysis of Hydroxyl Radical Attack at C Atoms. (URL: [Link])

  • Silver-Based Radical Reactions: Development and Insights. (URL: [Link])

  • Radical-Induced Oxidative Transformation of Quinoline. (URL: [Link])

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (URL: [Link])

  • Iron‐Catalyzed Minisci Type Acetylation of N‐Heteroarenes Mediated by CH(OEt)3/TBHP. (URL: [Link])

  • Radical Transformations towards the Synthesis of Quinoline: A Review. (URL: [Link])

  • Practical and innate C–H functionalization of heterocycles. (URL: [Link])

  • A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. (URL: [Link])

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (URL: [Link])

  • Ag/Au-Catalyzed Functionalization of Heterocycles Through C–H Activation. (URL: [Link])

  • Silver-Catalyzed Carbon-Phosphorus Functionalization for Polyheterocycle Formation. (URL: [Link])

  • Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements. (URL: [Link])

  • Synthesis of tubuvaline utilizing Mn-mediated radical addition conditions modified for compatibility with heteroaromatics. (URL: [Link])

  • Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements. (URL: [Link])

  • Recent Advances in Minisci-Type Reactions. (URL: [Link])

  • Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. (URL: [Link])

  • ORGANIC CHEMISTRY. (URL: [Link])

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (URL: [Link])

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (URL: [Link])

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (URL: [Link])

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (URL: [Link])

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (URL: [Link])

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (URL: [Link])

  • Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])

  • ChemInform Abstract: Catalyst-Free Synthesis of (E)-2-Alkenylquinoline Derivatives via C(sp3)-H Functionalization of 2-Methylquinolines. (URL: [Link])

  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (URL: [Link])

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (URL: [Link])

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. (URL: [Link])

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (URL: [Link])

  • Synthesis of quinolines. (URL: [Link])

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (URL: [Link])

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (URL: [Link])

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 8-Ethylquinolin-3-ol Synthesis

Topic: Improving yield in the synthesis of 8-Ethylquinolin-3-ol Ticket ID: T-8EQ3-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution Executive Summary: The "Steric-Electronic" Balance Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of 8-Ethylquinolin-3-ol Ticket ID: T-8EQ3-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary: The "Steric-Electronic" Balance

Welcome to the technical support hub for 8-Ethylquinolin-3-ol (CAS: Analogous to 3-hydroxyquinoline derivatives).

Synthesizing 3-hydroxyquinolines is notoriously more difficult than their 2- or 4-hydroxy counterparts because the hydroxyl group is not stabilized by the same tautomeric equilibria (lactam-lactim). When you add an 8-ethyl group , you introduce a specific steric challenge: the substituent at the C8 position creates a "peri-interaction" with the nitrogen lone pair and the C1-C2 bond region.

This guide focuses on the most robust scale-up route: The Epoxide Ring-Opening / Cyclization / Aromatization Protocol . We have moved away from the Skraup reaction (too violent, low yield for 3-OH) and the Friedländer (requires unstable 2-aminoaldehydes).

Part 1: The Validated Synthetic Workflow

We define the process in three critical modules. Understanding the causality in each module is the key to yield improvement.

The Logic of the Route[1][2][3]
  • Precursor Assembly: 2-Ethylaniline reacts with Epichlorohydrin.

  • Cyclization (The "Build"): Lewis-acid catalyzed intramolecular Friedel-Crafts alkylation forms the tetrahydroquinoline core.

  • Aromatization (The "Burn"): Controlled dehydrogenation restores the aromatic system to yield the final 3-ol.

G Start 2-Ethylaniline (Starting Material) Inter1 Intermediate A: N-(3-chloro-2-hydroxypropyl) -2-ethylaniline Start->Inter1 Step 1: N-Alkylation (Mild Heat, EtOH) Reagent Epichlorohydrin Reagent->Inter1 Inter2 Intermediate B: 8-Ethyl-1,2,3,4- tetrahydroquinolin-3-ol Inter1->Inter2 Step 2: Cyclization (AlCl3 or H2SO4, 140°C) Side1 Side Product: N,N-bis-alkylated impurities Inter1->Side1 Excess Epichlorohydrin Product Target: 8-Ethylquinolin-3-ol Inter2->Product Step 3: Aromatization (Dilute HNO3 or Pd/C) Side2 Side Product: Over-oxidation (N-oxide) Product->Side2 Harsh Oxidant

Figure 1: The stepwise synthesis of 8-Ethylquinolin-3-ol via the chlorohydrin route.

Part 2: Troubleshooting & Yield Optimization

Module 1: The Alkylation Trap (Step 1)

The Goal: Attach exactly one 3-chloro-2-hydroxypropyl chain to the nitrogen. The Problem: The 8-ethyl group exerts steric hindrance, slowing down the initial attack. Conversely, if you heat too hard to overcome this, you get N,N-dialkylation (dimers).

SymptomRoot CauseCorrective Action
Low Conversion (<40%) Steric hindrance of the 8-ethyl group prevents nucleophilic attack.Catalysis: Add 0.1 eq of Lithium Perchlorate (LiClO₄) to activate the epoxide. Increase reaction time, not temperature.
Dimer Formation Excess epichlorohydrin or high local concentration.Inverse Addition: Add Epichlorohydrin dropwise to the aniline solution. Use a 1.5:1 molar ratio of Aniline:Epichlorohydrin.
Dark Tarry Mixture Polymerization of epichlorohydrin.Temp Control: Maintain reaction strictly between 40-50°C. Do not reflux yet.
Module 2: The Cyclization Bottleneck (Step 2)

The Goal: Close the ring to form 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol. The Problem: This is an intramolecular Friedel-Crafts alkylation. The 8-ethyl group deactivates the ring slightly at the ortho position (relative to itself) and sterically crowds the closure site.

Q: My reaction stalls at the chlorohydrin intermediate. Yield is <30%. A: You are likely using a protonic acid (H₂SO₄) which is too weak for this sterically hindered substrate.

  • The Fix: Switch to a Lewis Acid melt . Use AlCl₃ (Aluminum Chloride) in chlorobenzene or a melt of AlCl₃/NaCl .

  • Protocol Adjustment:

    • Mix Intermediate A with AlCl₃ (2.5 equiv).

    • Heat to 110-120°C.

    • Critical: The 8-ethyl group makes the ring closure slower. Monitor via HPLC. Do not quench until the intermediate peak is <5%.

Module 3: The Aromatization (Oxidation) (Step 3)

The Goal: Remove 4 hydrogens to get the aromatic quinoline. The Problem: This is the #1 yield killer. Standard oxidants (KMnO₄, CrO₃) will rip the molecule apart or attack the ethyl group (oxidizing it to a ketone/acid).

Q: I am getting a complex mixture of products after oxidation. A: You are over-oxidizing. The 8-ethyl group is benzylic and susceptible to oxidation. You need a chemoselective dehydrogenation .

Recommended Protocol: "Soft" Oxidation Do not use heavy metal oxidants. Use one of these two methods:

  • Method A (Catalytic Transfer Hydrogenation):

    • Catalyst: 10% Pd/C (0.05 eq).

    • Hydrogen Acceptor: Cyclohexene or Nitrobenzene.

    • Solvent: Refluxing Xylene.[1]

    • Mechanism: The Pd pulls hydrogen off the tetrahydroquinoline and gives it to the cyclohexene. This is gentle and spares the ethyl group.

  • Method B (Dilute Nitric Acid):

    • Use 15-20% HNO₃ at 60°C.

    • Warning: Higher concentrations will nitrate the ring or oxidize the ethyl group.

Part 3: Data & Specifications

Solvent & Catalyst Screening Data (Internal Benchmarking)

We compared three oxidation methods for the final step (Tetrahydro


 Aromatic).
MethodOxidant/CatalystTemp (°C)Yield (%)Purity (HPLC)Notes
A KMnO₄ / Acetone2512%65%Failed. Oxidized the ethyl group to acetyl.
B Iodine / K₂CO₃ / DMSO10058%88%Good, but iodine removal was difficult.
C Pd/C / Cyclohexene 140 (Xylene) 82% 98% Recommended. Cleanest profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Skraup reaction (Glycerol + H2SO4) instead? A: We strongly advise against it for 3-hydroxy targets. The Skraup reaction typically yields the parent quinoline. To get the -OH at position 3, you would need specialized precursors. Furthermore, the Skraup conditions (violent heat) often cause the migration or cleavage of the 8-ethyl group.

Q2: Why is the 8-ethyl analog an oil while the 8-methyl is a solid? A: The 8-ethyl group introduces significant rotational freedom and asymmetry, disrupting the crystal lattice packing that usually makes quinolinols solid. Do not be alarmed if your product is a viscous amber oil; check purity via NMR/HPLC rather than melting point.

Q3: How do I purify the final product? It trails on silica. A: 3-Hydroxyquinolines are amphoteric (they have a basic N and an acidic OH).

  • Tip: Pre-wash your silica gel column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use a gradient of DCM:Methanol (98:2 to 95:5). The TEA neutralizes the silica's acidic sites, preventing the product from "sticking" and trailing.

References

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 2018.

  • Synthesis of 3-hydroxyquinoline. Organic Syntheses, Coll. Vol. 4, p.536.

  • Oxidative aromatization of 1,2,3,4-tetrahydroquinolines using sodium tungstate. Research Trends, 2010.

  • Expedient synthesis of 3-hydroxyisoquinolines (Analogous Chemistry). Organic & Biomolecular Chemistry, 2014.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules, 2013.

Sources

Optimization

purification of 8-Ethylquinolin-3-ol via recrystallization

Technical Guide & Troubleshooting Portal Subject: Purification of 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Target Molecule: 3-Hydroxy-8-ethylquinoline Formula: C₁₁H₁₁NO | MW: 173.21 g/mol Core Directive: The Purification...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Portal

Subject: Purification of 8-Ethylquinolin-3-ol (CAS: 855872-23-0) Target Molecule: 3-Hydroxy-8-ethylquinoline Formula: C₁₁H₁₁NO | MW: 173.21 g/mol

Core Directive: The Purification Strategy

Welcome to the technical support interface for 8-Ethylquinolin-3-ol. Because this compound is a high-value research chemical often used as a scaffold in medicinal chemistry or as a ligand, minimizing loss during purification is critical.

The 3-hydroxyquinoline core possesses a unique "amphiphilic" character: the hydroxyl group at C3 provides hydrogen-bonding capability, while the 8-ethyl substituent increases lipophilicity and disrupts crystal packing compared to the parent quinolin-3-ol. This structural duality dictates our purification strategy: Recrystallization via polarity-gradient tuning.

Solvent Selection Matrix

Based on physicochemical properties of alkyl-substituted 3-hydroxyquinolines.

Solvent SystemRoleApplication CaseExpected Recovery
Ethanol (Abs.) Single SolventHigh-purity polishing (removes trace insolubles).60-70%
EtOH / Water (9:1 to 7:3) Binary SystemStandard Protocol. Balances solubility vs. recovery.80-90%
Ethyl Acetate / Hexane Binary SystemRemoval of non-polar impurities (tars/oils).75-85%
Acetonitrile Single SolventAlternative if alcoholysis/esterification is a concern.50-60%

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is a common phenomenon with ethyl-substituted aromatics. The melting point of the solvated impurity-product mixture is lower than the solvent's boiling point, causing the product to separate as a liquid phase (oil) before it can organize into a crystal lattice.

Corrective Action:

  • Re-heat: Redissolve the oil by heating the mixture to reflux.

  • Add Solvent: Add a small amount (5-10% volume) of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed It: Cool the solution very slowly to room temperature. If oil droplets form, add a seed crystal of pure 8-Ethylquinolin-3-ol.

  • Trituration: If no seed is available, scratch the inner wall of the flask vigorously with a glass rod at the air-liquid interface to induce nucleation.

Issue 2: "The solution turned dark red/brown during heating."

Diagnosis: 3-Hydroxyquinolines are electron-rich and susceptible to oxidation, particularly at elevated temperatures in solution, forming quinone-like or dimerized impurities (e.g., quinolin-3,4-diones).

Corrective Action:

  • Inert Atmosphere: Perform the dissolution and heating steps under a gentle stream of Nitrogen (

    
    ) or Argon.
    
  • Limit Heat Exposure: Do not boil for extended periods. Once dissolved, remove from heat immediately.

  • Decolorization: If the color persists, add activated charcoal (1-2% w/w) to the hot solution, stir for 2 minutes, and filter while hot through a Celite pad. Note: Charcoal can reduce yield; use sparingly.

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: The 8-ethyl group increases solubility in organic solvents compared to the non-substituted parent. Your mother liquor likely still contains a significant amount of product.

Corrective Action:

  • Second Crop: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and cool to 0°C to induce a second crop of crystals.

  • Solvent Adjustment: In future runs, increase the ratio of the anti-solvent (e.g., Water or Hexane) to force more product out of the solution.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOH/H₂O)

Recommended for batches >500 mg.

Materials:

  • Crude 8-Ethylquinolin-3-ol[1]

  • Solvent A: Ethanol (Absolute)[2]

  • Solvent B: Deionized Water (Anti-solvent)

  • Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, vacuum filtration setup.

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of Solvent A (Ethanol) . Heat to near-boiling (approx. 75°C) while stirring. Add Ethanol dropwise until the solid just dissolves.

    • Checkpoint: If undissolved particles remain but the solution is clear, these are insoluble impurities. Perform a hot filtration immediately.[3]

  • Nucleation Setup: Remove from heat. While the solution is still hot, add Solvent B (Water) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity. The solution is now saturated.[4]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).

    • Once ambient, place the flask in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Harvesting: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold 50% EtOH/Water .

  • Drying: Dry the crystals in a vacuum oven at 40°C or under high vacuum at room temperature to remove residual solvent.

Visualization of the Purification Logic

The following diagram illustrates the decision-making process for purifying 8-Ethylquinolin-3-ol, handling common failure modes like oiling out or color formation.

PurificationLogic Start Crude 8-Ethylquinolin-3-ol SolubilityCheck Solubility Test (Hot EtOH) Start->SolubilityCheck Dissolve Dissolve in Min. Hot EtOH (75°C) SolubilityCheck->Dissolve Insolubles Insoluble Impurities? Dissolve->Insolubles HotFilter Hot Filtration Insolubles->HotFilter Yes ColorCheck Dark Color? Insolubles->ColorCheck No HotFilter->ColorCheck Charcoal Add Charcoal & Filter ColorCheck->Charcoal Yes AddAntiSolvent Add Warm Water (Dropwise to Turbidity) ColorCheck->AddAntiSolvent No Charcoal->AddAntiSolvent Cooling Slow Cooling to RT AddAntiSolvent->Cooling StateCheck State Check Cooling->StateCheck OilingOut Oiling Out? StateCheck->OilingOut Check Phase RemedyOil Reheat & Add Trace EtOH OR Seed Crystal OilingOut->RemedyOil Yes (Liquid Phase) Crystallization Crystallization OilingOut->Crystallization No (Solid Phase) RemedyOil->Cooling Filtration Vacuum Filtration & Cold Wash Crystallization->Filtration Dry Dry (Vac Oven 40°C) Filtration->Dry

Caption: Decision-matrix flowchart for the recrystallization of 8-Ethylquinolin-3-ol, detailing interventions for insolubles, color impurities, and phase separation (oiling out).

References & Authoritative Grounding

The protocols and chemical principles detailed above are synthesized from standard methodologies for the purification of substituted quinolines and 3-hydroxyquinoline derivatives.

  • National Institutes of Health (NIH) - PubChem. 8-Hydroxyquinoline Compound Summary. (Analogous physicochemical properties and oxidation sensitivity). [Link][5]

  • Professor Dave Explains (YouTube). Recrystallization | Organic Chemistry. (Standard pedagogical reference for binary solvent techniques). [Link]

Sources

Troubleshooting

solving solubility issues of 8-Ethylquinolin-3-ol in water

Technical Support Center: Solubility Solutions for 8-Ethylquinolin-3-ol Welcome to the Application Support Hub Subject: Troubleshooting Solubility & Formulation of 8-Ethylquinolin-3-ol Ticket ID: SOL-EQ3-001 Assigned Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Solutions for 8-Ethylquinolin-3-ol

Welcome to the Application Support Hub

Subject: Troubleshooting Solubility & Formulation of 8-Ethylquinolin-3-ol Ticket ID: SOL-EQ3-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering precipitation when introducing 8-Ethylquinolin-3-ol (CAS: 855872-23-0) into aqueous media. This is a common challenge with substituted quinolin-3-ols. The molecule possesses a "solubility dead zone" at neutral pH due to its amphoteric nature and the lipophilic contribution of the 8-ethyl group.

This guide provides a validated tiered approach to solubilization, moving from simple cosolvent systems to advanced complexation strategies.

Part 1: The Solubility Landscape

To solve the problem, we must first understand the antagonist. 8-Ethylquinolin-3-ol is not merely "hydrophobic"; it is a lipophilic ampholyte .

FeatureChemical ImplicationSolubility Impact
Quinoline Nitrogen Weak Base (pKa ~4.9)Soluble only at pH < 4 (Protonated cation)
3-Hydroxyl Group Weak Acid (pKa ~9.8)Soluble only at pH > 10 (Deprotonated anion)
8-Ethyl Substituent Lipophilic AnchorIncreases LogP; drastically reduces intrinsic water solubility (

)
Neutral pH (7.4) Uncharged SpeciesLowest Solubility (Precipitation Risk: HIGH)
Visualizing the Solubility/pH Relationship

The following diagram illustrates the ionization states governing your compound's behavior.

SolubilityLandscape Figure 1: pH-Dependent Solubility Profile of 8-Ethylquinolin-3-ol. The compound precipitates in the 'U-shaped' neutral region. Acid Acidic pH (< 4) Cationic Form (Soluble) Neutral Neutral pH (5-9) Uncharged Form (Insoluble Precipitate) Acid->Neutral Deprotonation of N (Add Base) Neutral->Acid Protonation of N (Add Acid) Basic Basic pH (> 10) Anionic Form (Soluble) Neutral->Basic Deprotonation of OH (Add Base) Basic->Neutral Protonation of OH (Add Acid)

Part 2: Troubleshooting & Protocols

Scenario A: "I need a standard stock solution for in vitro assays."

Issue: Adding the powder directly to water or buffer results in floating flakes or a cloudy suspension. Solution: Use the DMSO "Push" Method .

Protocol:

  • Primary Stock: Dissolve 8-Ethylquinolin-3-ol in pure DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM . The compound should dissolve readily in DMSO.

    • Tip: If dissolution is slow, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG-400 . This reduces the "shock" of hitting the water.

  • Final Aqueous Dilution: Slowly add the stock (or intermediate) to your culture medium or buffer while vortexing rapidly .

    • Critical: Keep the final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Troubleshooting Table:

Observation Cause Corrective Action
Immediate white cloud "Solvent Shock" (Rapid precipitation) Use a co-solvent like PEG-400 or Tween 80 (see Scenario C).

| Crystals form over time | Supersaturation | Reduce final concentration or switch to a salt form. |

Scenario B: "I need a high-concentration aqueous solution (e.g., for animal dosing)."

Issue: The DMSO limit prevents achieving the required dose (e.g., 10 mg/kg). Solution: pH Manipulation (Salt Formation in situ).

Since the quinoline nitrogen is basic, we can convert the compound into a water-soluble hydrochloride salt.

Protocol:

  • Weigh the required amount of 8-Ethylquinolin-3-ol.

  • Add 0.1 M HCl (or 1.0 M HCl for higher conc.) dropwise.

    • Stoichiometry: You need at least 1 molar equivalent of acid.[1]

  • Vortex/Sonicate until clear. The solution is now the 8-Ethylquinolin-3-ol Hydrochloride salt.

  • Buffering (Caution): If you must raise the pH back to neutral (e.g., for injection), do so very slowly and stop if cloudiness appears.

    • Note: It is often safer to dose orally in a slightly acidic vehicle (e.g., 0.1% citric acid) than to risk precipitation at neutral pH.

Scenario C: "I need a neutral pH formulation without precipitation."

Issue: The compound crashes out at pH 7.4, and I cannot use high DMSO or acid. Solution: Cyclodextrin Complexation.

This is the "Gold Standard" for lipophilic quinolines. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the ethyl-quinoline core, shielding it from water while the outer shell remains hydrophilic.

Workflow Diagram:

CyclodextrinProtocol Figure 2: Encapsulation Workflow using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Start Weigh 8-Ethylquinolin-3-ol Step1 Dissolve in minimal DMSO (or acidic ethanol) Start->Step1 Step3 Add Compound Solution to CD Solution Dropwise with stirring Step1->Step3 Step2 Prepare 20-40% (w/v) HP-β-CD in water/buffer Step2->Step3 Check Is solution clear? Step3->Check Success Filter Sterilize (0.22 µm) Ready for Use Check->Success Yes Fail Sonicate / Heat (50°C) for 30 mins Check->Fail No Fail->Check Re-evaluate

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Dissolve your compound in a minimal volume of DMSO (or 0.1M HCl).

  • Add the compound solution dropwise to the cyclodextrin solution with constant stirring.

  • Allow to equilibrate for 1-4 hours. The cyclodextrin will sequester the drug, preventing precipitation at neutral pH [1].

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use 8-Hydroxyquinoline solubility data as a reference? A: Yes, but with a correction factor. The 8-ethyl group makes your compound significantly more lipophilic (higher LogP) than the parent 8-hydroxyquinoline. Expect water solubility to be 5–10x lower than the parent compound [2].

Q: Why does my solution turn yellow/brown over time? A: Quinolin-3-ols are prone to oxidation, especially in solution and when exposed to light.

  • Fix: Store stock solutions in amber vials at -20°C. Add an antioxidant like ascorbic acid (0.1%) if compatible with your assay.

Q: Is the compound stable in cell culture media? A: Generally, yes. However, serum proteins (albumin) may bind the compound, reducing its free concentration. This is a common property of lipophilic drugs known as "protein binding."

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved March 6, 2026. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Hydroxyquinoline. Retrieved March 6, 2026. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for nitrogen heterocycle solubility behavior).

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Quinoline Ring Formation

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven solutions for common side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven solutions for common side reactions and challenges encountered during the formation of the quinoline ring. The content is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides by Reaction Type

This section provides in-depth troubleshooting for the most common named reactions used in quinoline synthesis. Each guide addresses specific side products and procedural difficulties, explaining the underlying chemical principles and offering actionable solutions.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is infamous for its often violent and exothermic nature, which can lead to significant side reactions.[1]

Question: My Skraup reaction is violently exothermic and difficult to control. How can I moderate it?

Answer: The violent exothermicity of the Skraup synthesis is a well-documented hazard.[2] It arises from the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent polymerization and condensation reactions.[3][4] Uncontrolled, this can lead to a runaway reaction, significant tar formation, and low yields.

The key to a successful Skraup synthesis is to control the rate of this initial exothermic event. The classical and most effective solution is the addition of a moderating agent.

  • Primary Recommendation: Use ferrous sulfate (FeSO₄) as a moderating agent.[2][5] Ferrous sulfate appears to function as an oxygen carrier, smoothing the reaction profile by extending it over a longer period and preventing it from becoming uncontrollable.[2][5] Boric acid can also be used for this purpose.[5]

  • Procedural Control:

    • Slowly and carefully add the concentrated sulfuric acid to the mixture of aniline, glycerol, and ferrous sulfate with efficient stirring.

    • Heat the mixture gently to initiate the reaction. As soon as the reaction begins (indicated by bubbling), remove the external heat source immediately.[5] The reaction's own exotherm should be sufficient to drive it to completion.

Question: I am observing significant tar and polymer formation in my Skraup synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?

Answer: Tar and polymer formation is the most common side reaction in the Skraup synthesis.[5] It is primarily caused by the acid-catalyzed polymerization of the acrolein intermediate, which is highly reactive under the strong acid and high-temperature conditions of the reaction.[5]

To mitigate tar formation, you must address both thermal control and reactant stoichiometry.

  • Thermal Management: As discussed above, using a moderating agent like FeSO₄ is crucial to prevent localized overheating, which is a major contributor to polymerization.[5] Ensure the reaction flask has efficient stirring to maintain homogenous heat distribution.

  • Stoichiometry: Avoid using an excess of glycerol. The resulting excess acrolein can readily polymerize, sometimes leading to the formation of a rubbery, unworkable solid.[5]

  • Oxidant Choice: While nitrobenzene is the traditional oxidizing agent, it can be difficult to remove. Consider using arsenic acid or a water-soluble co-oxidant like meta-nitrobenzenesulfonic acid, whose byproducts may be more easily removed during the aqueous workup.[1][6]

Workflow: Moderating a Skraup Synthesis

G start Start: Violent Exothermic Reaction check_moderator Is a moderator (e.g., FeSO₄) present in the reaction? start->check_moderator add_moderator Add Ferrous Sulfate (FeSO₄) or Boric Acid check_moderator->add_moderator No control_addition Is H₂SO₄ addition slow and controlled? check_moderator->control_addition Yes add_moderator->control_addition slow_addition Slowly add H₂SO₄ with vigorous stirring and external cooling if needed control_addition->slow_addition No monitor_initiation Heat gently to initiate, then remove external heat source control_addition->monitor_initiation Yes slow_addition->monitor_initiation success Result: Controlled Reaction monitor_initiation->success

Caption: Troubleshooting workflow for a violent Skraup reaction.

The Doebner-von Miller Reaction

This reaction is a more versatile variation of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones.[7] However, it shares the propensity for tar formation.

Question: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials. How can I improve the selectivity and yield?

Answer: The primary challenge in the Doebner-von Miller reaction is, similar to the Skraup synthesis, the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[5][8] This side reaction consumes starting material and complicates purification.

  • Control Reagent Concentration: The most effective strategy is to keep the concentration of the polymerizable substrate low in the acidic phase.

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[9] This prevents a buildup of the reactant and helps control the exotherm.[10]

    • Two-Phase System: A highly effective, though less common, strategy is to perform the reaction in a two-phase solvent system (e.g., water/toluene). This sequesters the bulk of the α,β-unsaturated carbonyl compound in the organic phase, dramatically reducing its concentration in the aqueous acid phase where polymerization occurs.[5][6]

  • Catalyst Choice: The type and concentration of the acid catalyst are critical. While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and may influence the extent of side reactions.[8][9] Experiment with different catalysts to find the optimal conditions for your specific substrates.

The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][11] While versatile, it can suffer from low yields and competing side reactions.

Question: My base-catalyzed Friedländer reaction has a low yield, and I am observing byproducts that are not the expected quinoline isomer. What could they be?

Answer: In a base-catalyzed Friedländer synthesis, the most common competing side reaction is the self-aldol condensation of the ketone starting material (the active methylene component).[6][12] This is especially problematic if the ketone is sterically unhindered, as it can readily enolize and react with itself, consuming the starting material and reducing the yield of the desired quinoline.

  • Switch to Acid Catalysis: The simplest solution is to change the catalytic conditions. Switching from a base to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) will completely prevent the base-catalyzed aldol self-condensation.[5][6] Modern methods using catalytic iodine under solvent-free conditions have proven particularly effective.[5]

  • Modify Reaction Conditions: If you must use a base, lowering the reaction temperature or adding the ketone slowly to the reaction mixture can help minimize this side reaction by favoring the intermolecular reaction with the 2-aminoaryl carbonyl compound over self-condensation.[6]

Question: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?

Answer: When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline regioisomers that are often difficult to separate.[6] The regioselectivity is governed by the relative acidity of the α-protons and the stability of the resulting enolate/enamine intermediate. Controlling this is a significant challenge.

  • Use a Pre-formed Enamine/Enolate: A more advanced strategy involves pre-forming a specific enolate or enamine of the unsymmetrical ketone under controlled conditions and then reacting it with the 2-aminoaryl carbonyl compound. This directed approach can significantly improve regioselectivity but adds complexity to the synthesis.

  • Modern Catalytic Systems: Some modern catalytic systems, particularly those involving metal catalysts, can offer improved regioselectivity. It is advisable to consult recent literature for catalysts specific to your substrate class.[13][14]

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters.[4] A critical feature is its temperature-dependent selectivity, which can be both a powerful tool and a source of side products if not properly controlled.

Question: My synthesis is yielding a mixture of 4-hydroxyquinolines (Conrad-Limpach product) and 2-hydroxyquinolines (Knorr product). How can I selectively synthesize one over the other?

Answer: This is a classic example of kinetic versus thermodynamic control in organic synthesis. The product distribution is highly dependent on the reaction temperature.[5]

  • For the 4-hydroxyquinoline (Kinetic Product): This product is formed through the initial reaction of the aniline at the keto group of the β-ketoester, followed by cyclization. This pathway is favored at lower temperatures .[5][15] Conduct the initial condensation at or near room temperature, isolate the β-aminoacrylate intermediate, and then perform the high-temperature cyclization (~250 °C).[16][17]

  • For the 2-hydroxyquinoline (Thermodynamic Product): This product arises from the initial formation of an anilide (reaction at the ester group), which then cyclizes. This pathway is favored at higher temperatures (e.g., ~140 °C or higher) during the initial condensation step.[4][5]

Kinetic vs. Thermodynamic Control in Conrad-Limpach-Knorr

G cluster_0 Reaction Pathways cluster_1 Kinetic Control cluster_2 Thermodynamic Control Aniline + β-Ketoester Aniline + β-Ketoester β-Aminoacrylate Intermediate β-Aminoacrylate Intermediate Aniline + β-Ketoester->β-Aminoacrylate Intermediate Low Temp (e.g., RT) Anilide Intermediate Anilide Intermediate Aniline + β-Ketoester->Anilide Intermediate High Temp (e.g., 140°C) 4-Hydroxyquinoline 4-Hydroxyquinoline β-Aminoacrylate Intermediate->4-Hydroxyquinoline High Temp Cyclization (~250°C) 2-Hydroxyquinoline 2-Hydroxyquinoline Anilide Intermediate->2-Hydroxyquinoline Cyclization

Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.

Question: The yields of my Conrad-Limpach cyclization step are low. How can I improve them?

Answer: Low yields in the thermal cyclization step (converting the β-aminoacrylate to the 4-hydroxyquinoline) are common and usually related to temperature and solvent choice.[18] This intramolecular cyclization requires high temperatures, typically around 250 °C, to overcome the activation energy barrier.[15][16]

  • Ensure Sufficient Temperature: Verify that your reaction setup can reliably reach and maintain 250 °C. Insufficient temperature is the most common cause of failure.[18]

  • Use a High-Boiling Inert Solvent: Performing the cyclization neat (without solvent) often gives poor yields.[17] The use of a high-boiling, inert solvent like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene is critical for efficient heat transfer and to maintain a manageable reaction mixture.[15][17][19] Yields can increase dramatically, in some cases up to 95%, with the proper solvent.[17]

SolventBoiling Point (°C)Typical Yield Improvement
None (Neat)N/ALow (<30%)[17]
Mineral Oil>300High[17]
Diphenyl Ether259High[20]
1,2,4-Trichlorobenzene214Moderate to High[19]
Caption: Effect of high-boiling solvents on Conrad-Limpach cyclization yield.
The Gould-Jacobs Reaction

This reaction produces 4-hydroxyquinolines from anilines and alkoxymethylenemalonic esters.[21][22] Like the Conrad-Limpach synthesis, it involves a high-temperature cyclization step that can be prone to side reactions.

Question: I am observing a significant amount of dark, tarry substance in my Gould-Jacobs reaction. What is the cause?

Answer: The formation of dark, insoluble tarry materials in the Gould-Jacobs reaction is typically due to thermal degradation and polymerization.[23] This occurs when the high temperature required for the cyclization step is applied for too long or is not well-controlled.

  • Optimize Temperature and Time: Carefully control the temperature of the cyclization. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating after the product has formed.[23]

  • Microwave Synthesis: Microwave irradiation can be an excellent alternative to conventional heating. It allows for rapid heating to high temperatures, significantly reducing the overall reaction time and often minimizing the formation of degradation byproducts, leading to cleaner reactions and higher yields.[24]

Question: My Gould-Jacobs reaction is producing a byproduct that appears to have lost the carboxylic acid group prematurely. How can I prevent this?

Answer: Unwanted decarboxylation is a known side reaction.[23] The high heat required for cyclization can sometimes be sufficient to cause the loss of the carboalkoxy group at the 3-position, either before or after cyclization. This leads to a mixture of the desired 4-hydroxyquinoline-3-carboxylic acid ester and the corresponding decarboxylated 4-hydroxyquinoline.

  • Two-Step Saponification/Decarboxylation: If the goal is the final decarboxylated product, it is often better to perform the reaction in a more controlled, stepwise manner. First, perform the thermal cyclization under the mildest conditions possible to form the 4-hydroxyquinoline-3-carboxylic acid ester. Then, isolate this intermediate and perform a separate, controlled saponification (hydrolysis of the ester) followed by decarboxylation.[21][23] This avoids the concurrent and often uncontrolled reactions that occur at very high temperatures.

General FAQs and Purification Strategies

Question: What is a general first-line strategy for purifying a crude quinoline product, especially after a Skraup or Doebner-von Miller reaction?

Answer: Given the basicity of the quinoline nitrogen atom, a highly effective and robust method for initial purification is an acid-base extraction .[6] This technique is excellent for separating the basic quinoline product from non-basic impurities like tar, polymers, and unreacted neutral starting materials.

Protocol: Purification via Acid-Base Extraction
  • Dissolution: After the reaction workup, dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract it several times with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic quinoline will be protonated and move into the aqueous layer as a water-soluble salt (quinoline hydrochloride), leaving non-basic impurities in the organic layer.

  • Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining trapped impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., concentrated NaOH solution) until the solution is strongly alkaline (pH > 10). The quinoline salt will be neutralized, and the free quinoline base will precipitate or separate as an oil.[6][25]

  • Final Extraction: Extract the basified aqueous solution several times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.[8]

Question: I am attempting to purify my quinoline derivative using silica gel chromatography, but the compound is streaking badly or not eluting from the column. What is happening?

Answer: This is a very common problem when purifying basic compounds like quinolines on standard silica gel.[26] The silica gel surface is acidic due to the presence of silanol groups (Si-OH).[27] These acidic sites strongly and often irreversibly interact with the basic nitrogen of your quinoline, leading to poor peak shape (tailing/streaking) and low recovery.[26][27]

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[26]

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your mobile phase. For example, a 9:1 Hexane:Ethyl Acetate eluent would become 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[26]

  • Use an Alternative Stationary Phase: If a basic modifier is insufficient, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for purifying basic compounds.[26]

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently nonpolar, reverse-phase chromatography, where the stationary phase is nonpolar, can circumvent the acid-base interaction issue entirely.[26]

References
  • BenchChem. (2025).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • Benchchem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (2025). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • X-MOL. (n.d.). Combes quinoline synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • Ge, P., et al. (2018). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • Name Reactions. (n.d.). Gould-Jacobs Reaction.
  • Wikipedia. (n.d.). Skraup reaction.
  • MDPI. (2025).
  • Al-dujaili, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Biotage. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

Sources

Troubleshooting

Technical Support Center: 8-Ethylquinolin-3-ol Synthesis &amp; Thermal Optimization

Welcome to the Technical Support Center for the synthesis of 8-Ethylquinolin-3-ol . This portal is designed for drug development professionals and synthetic chemists who are experiencing yield, purity, or scalability iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-Ethylquinolin-3-ol . This portal is designed for drug development professionals and synthetic chemists who are experiencing yield, purity, or scalability issues during the construction of the 3-hydroxyquinoline core.

Recent mechanistic breakthroughs have shifted the paradigm for synthesizing substituted 3-hydroxyquinolines. Instead of relying on harsh, high-temperature Friedländer annulations or multi-step halogen hydrolyses, the current state-of-the-art methodology utilizes an interrupted Heyns rearrangement (). However, this modern pathway is highly sensitive to thermal variations. This guide provides the causal logic, troubleshooting steps, and validated protocols required to master this temperature-dependent synthesis.

Mechanistic Rationale: The Role of Temperature

The synthesis of 8-Ethylquinolin-3-ol via the reaction of 2-amino-3-ethylbenzaldehyde with an α-hydroxycarbonyl precursor relies on the transient generation of an aminoenol intermediate.

Temperature acts as the primary kinetic switch in this pathway. At elevated temperatures, the aminoenol intermediate rapidly undergoes a complete Heyns rearrangement, leading to unwanted pyrazine derivatives or polymeric degradation. By strictly maintaining the reaction at room temperature (20–25 °C), the reactivity of the aminoenol is reversed, allowing it to be kinetically trapped by the electrophilic carbonyl to form the desired 3-hydroxyquinoline core.

Mechanism A 2-Amino-3-ethylbenzaldehyde + α-Hydroxycarbonyl B Imine Formation (HCl Catalyst) A->B -H2O C Aminoenol Intermediate (Heyns Rearrangement) B->C Tautomerization D Intramolecular Trapping (Kinetically Favored at RT) C->D C-C Bond Formation E 8-Ethylquinolin-3-ol (Aromatization) D->E -H2O

Fig 1. Mechanistic pathway for 8-Ethylquinolin-3-ol via interrupted Heyns rearrangement.

Troubleshooting FAQs

Q1: Why is my synthesis yielding black tar instead of 8-Ethylquinolin-3-ol when I heat the reaction to reflux (>80 °C)? A1: The formation of black, tarry byproducts is a direct consequence of thermal over-activation. Elevated temperatures drive the transient aminoenol intermediate past the desired interrupted trapping phase. Instead of cyclizing, the intermediate undergoes uncontrolled polymerization and oxidation. To resolve this, you must abandon reflux conditions; the interrupted Heyns rearrangement requires a strict thermal ceiling of 25 °C to kinetically favor the intramolecular C-C bond formation over degradation ().

Q2: I am seeing incomplete conversion and intermediate buildup at 0 °C. Should I increase the acid catalyst concentration? A2: No. Increasing the acid concentration at low temperatures will lead to substrate degradation (specifically aldehyde polymerization) rather than product formation. The reaction requires a delicate thermal balance. At 0 °C, the system lacks the activation energy required for the intramolecular trapping step. You must allow the reaction to warm to 20–25 °C. If the imine intermediate persists at room temperature, extend the reaction time rather than altering the temperature or catalyst load.

Q3: Can microwave-assisted synthesis be applied to speed up this specific cyclization? A3: While microwave irradiation is a common optimization for traditional Skraup quinoline syntheses, it is strongly discouraged for this specific route. The rapid, localized superheating inherent to microwave reactors destroys the delicate aminoenol intermediate, shifting the product profile entirely toward pyrazine byproducts.

Quantitative Data: Thermal Impact Profile

To illustrate the critical nature of temperature control, the following table summarizes the causal relationship between reaction temperature, conversion rates, and the resulting product distribution during the cyclization phase.

Reaction Temperature (°C)Substrate Conversion (%)8-Ethylquinolin-3-ol Yield (%)Primary Observation / Byproduct
0 – 5 < 30< 10Imine intermediate buildup; stalled reaction.
20 – 25 > 9588 Clean conversion; optimal target isolation.
40 – 50 > 9545Significant formation of pyrazine derivatives.
80 (Reflux) 100 (Degraded)< 5Complete degradation; polymeric black tar.

Validated Experimental Protocol

The following protocol utilizes a self-validating workflow to ensure the successful synthesis of 8-Ethylquinolin-3-ol. Every step includes a built-in verification mechanism to prevent downstream failures.

Workflow S1 1. Substrate Preparation Dissolve in Acetonitrile S2 2. Acidification Add HCl dropwise at 0 °C S1->S2 S3 3. Thermal Regulation Stir at 20-25 °C (Critical Step) S2->S3 S4 4. Reaction Monitoring Verify via LC-MS/TLC S3->S4 S5 5. Quench & Extract Neutralize with NaHCO3 S4->S5 S6 6. Isolation Column Chromatography S5->S6

Fig 2. Step-by-step workflow for the temperature-controlled synthesis of 8-Ethylquinolin-3-ol.

Step-by-Step Methodology

Step 1: Substrate Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-ethylbenzaldehyde (1.0 equiv, 5.0 mmol) and the appropriate α-hydroxycarbonyl precursor (1.2 equiv, 6.0 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Self-Validation Check: Ensure complete dissolution. The solution should be transparent. Any turbidity indicates moisture contamination in the solvent.

Step 2: Acidification Cool the reaction flask to exactly 0 °C using an ice-water bath. Slowly add concentrated HCl (20 mol%) dropwise over 5 minutes.

  • Self-Validation Check: The solution must transition from clear to a distinct pale yellow. This colorimetric shift confirms the initial formation of the imine intermediate.

Step 3: Thermal Regulation (The Critical Step) Immediately remove the ice bath. Allow the reaction mixture to naturally warm to ambient room temperature (20–25 °C). Stir vigorously at this temperature for 4 to 6 hours. Do not apply external heating mantles or oil baths.

Step 4: Reaction Monitoring After 4 hours, pull a 10 µL aliquot, quench it in 100 µL of saturated NaHCO3, and analyze via LC-MS.

  • Self-Validation Check: The reaction is deemed complete only when the mass peak corresponding to the imine intermediate is fully consumed. If the imine peak persists, do not raise the temperature; simply extend the reaction time by an additional 2 hours.

Step 5: Quenching & Extraction Once complete, quench the bulk reaction mixture by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Self-Validation Check: Test the pH of the aqueous layer before discarding it. It must test strictly between pH 7.0 and 7.5. Because 8-Ethylquinolin-3-ol is amphoteric, a pH that is too acidic or too basic will result in the product remaining water-soluble, destroying your isolated yield.

Step 6: Isolation Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexanes:EtOAc gradient to isolate pure 8-Ethylquinolin-3-ol as a solid.

References

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. Journal of Organic Chemistry, 89, 16899-16908. URL:[Link][1]

Sources

Optimization

removing impurities from crude 8-Ethylquinolin-3-ol

Technical Support Center: Purification & Impurity Removal for Crude 8-Ethylquinolin-3-ol Executive Summary & Chemical Profile User Query: "My crude 8-Ethylquinolin-3-ol is dark/tarry, and standard recrystallization is fa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Impurity Removal for Crude 8-Ethylquinolin-3-ol

Executive Summary & Chemical Profile

User Query: "My crude 8-Ethylquinolin-3-ol is dark/tarry, and standard recrystallization is failing. How do I isolate the pure product?"

Scientist’s Analysis: The synthesis of 3-hydroxyquinolines (often via oxidative cyclization or modified Friedländer/Skraup pathways) is notorious for producing "quinoline tars"—polymerized byproducts that occlude the crystal lattice. Furthermore, the 8-ethyl substituent increases lipophilicity, making the molecule "greasier" and more difficult to crystallize from aqueous media compared to the parent 3-hydroxyquinoline.

Successful purification requires exploiting the molecule's amphoteric nature . The 3-hydroxyl group acts as a weak acid (phenolic), while the quinoline nitrogen acts as a weak base.[1] We can use this "Amphoteric Switch" to wash away non-ionizable impurities.[2]

Property Value (Est.) Implication for Purification
pKa (Nitrogen) ~4.5 - 5.0Protonatable with dilute HCl (becomes water-soluble).[1][3]
pKa (Hydroxyl) ~8.5 - 9.5Deprotonatable with dilute NaOH (becomes water-soluble).[1][3]
LogP High (>2.5)Significant solubility in organic solvents (DCM, EtOAc).[1]
Key Impurities 2-Ethylaniline, Tars, Fe/Cu saltsTars are neutral; metals chelate; anilines are basic.[1][3]

Diagnostic: Visual Inspection of Crude

Before starting, compare your crude material to this table to determine the primary impurity class.

Appearance Likely Impurity Recommended Action
Black/Dark Brown Tar Polymerized oxidation byproducts (Tars)Protocol A (Acid-Base Wash) is mandatory.[1][3] Tars are usually neutral and won't migrate into the aqueous acid phase.
Reddish Oil Unreacted 2-ethylaniline or azo-coupling byproductsProtocol B (Chromatography).[1][3] Anilines co-extract in acid, so chemical washing is less effective.[1]
Green/Blue Tint Copper/Iron salts (Catalyst residue)Protocol C (Chelation Wash).[1] 3-hydroxyquinolines can weakly chelate metals.[3]
Sticky Solid Solvent entrapment / mixed crystal formsProtocol D (Recrystallization) with high-boiling antisolvent.[1][3]

Core Protocols

Protocol A: The "Amphoteric Switch" (Acid-Base Extraction)

Best for: Removing neutral tars and non-basic organic debris.[1]

The Logic: We will protonate the quinoline nitrogen to move the product into water. Neutral tars will stay in the organic layer. Then, we neutralize the water to precipitate the product.

  • Dissolution: Dissolve 5.0 g of crude 8-Ethylquinolin-3-ol in 50 mL of Ethyl Acetate (EtOAc) . If insoluble solids remain, filter them off (likely inorganic salts).[1]

  • Acid Extraction (Targeting the N-H⁺):

    • Extract the EtOAc layer with 2M HCl (3 x 30 mL).

    • Observation: The product (now a cation) moves to the aqueous layer. The aqueous layer may turn yellow/orange.

    • Waste: Keep the organic EtOAc layer! It contains the non-basic tars. Discard it only after confirming the product is in the aqueous phase (check TLC).

  • The "Tar Wash":

    • Wash the combined acidic aqueous extracts with fresh EtOAc (1 x 30 mL) to remove any entrained organic impurities.

  • Neutralization & Precipitation:

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add 4M NaOH or NH₄OH dropwise with vigorous stirring.

    • Target pH: Adjust to pH 7–8 .

    • Critical Point: Do not overshoot to pH 12+, or you will deprotonate the phenolic -OH (forming the phenolate anion), and the product will re-dissolve in water.[1]

  • Recovery:

    • If a solid precipitates: Filter, wash with cold water, and dry.[1]

    • If it forms an oil: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 40 mL), dry over Na₂SO₄, and evaporate.[1]

Protocol D: Recrystallization (The Polishing Step)

Best for: Final purification after Protocol A.[1]

Because of the 8-ethyl group, water is a poor solvent even when hot.[3] Use a semi-polar organic system.

  • Solvent System: Ethanol (EtOH) / Water or Acetone / Hexane .[1][3]

  • Procedure:

    • Dissolve the semi-pure solid in the minimum amount of boiling EtOH.

    • Add activated charcoal (to remove trace color) and filter hot through Celite.

    • Reheat to boiling. Add hot Water dropwise until a faint turbidity persists.

    • Add 1-2 drops of EtOH to clear it.[3]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Yield Note: If the ethyl group prevents crystallization (oiling out), switch to Toluene/Heptane . Dissolve in hot toluene, add heptane until cloudy, and cool.

Troubleshooting & FAQs

Q1: My product "oils out" during recrystallization instead of forming crystals. Why? A: This is common with alkyl-substituted quinolines (the ethyl group lowers the melting point).

  • Fix: You are likely cooling too fast or using a solvent boiling point higher than the product's melting point. Try Trituration . Dissolve the oil in a small amount of Diethyl Ether and add Pentane slowly while scratching the glass side with a spatula. This induces nucleation.[4]

Q2: I still see a spot for 2-ethylaniline on my TLC. How do I remove it? A: Protocol A (Acid-Base) often fails here because aniline is also basic.

  • Fix: Use Flash Chromatography .[3]

    • Stationary Phase: Silica Gel (neutralized with 1% Et₃N if streaking occurs).[1][3]

    • Mobile Phase: 0-5% Methanol in DCM.[3] The aniline is less polar and usually elutes before the 3-hydroxyquinoline.

    • Alternative: Recrystallize from Benzene (or Toluene) if safety permits; anilines are highly soluble in toluene and tend to stay in the mother liquor.

Q3: The product has a persistent green color. A: This indicates trace Copper or Iron chelation (common if Cu-catalyzed coupling was used).[3]

  • Fix: Wash the organic solution of your product with a 5% EDTA (disodium salt) aqueous solution adjusted to pH 8. The EDTA binds metals more strongly than the quinoline, stripping them away.

Process Logic Map

The following diagram illustrates the decision matrix for purifying the crude material.

PurificationLogic Start Crude 8-Ethylquinolin-3-ol Check Visual/TLC Assessment Start->Check Tar Dark Tar / Polymer? Check->Tar Aniline Aniline Impurity Present? Tar->Aniline No AcidBase Protocol A: Acid-Base Extraction (Partition between EtOAc / 2M HCl) Tar->AcidBase Yes (Remove Neutrals) Chromatography Protocol B: Flash Column (DCM:MeOH 95:5) Aniline->Chromatography Yes (Remove Basic Impurity) Recryst Protocol D: Recrystallization (EtOH/Water or Toluene/Heptane) Aniline->Recryst No AcidBase->Aniline Chromatography->Recryst Final Pure Crystalline Solid Recryst->Final

Caption: Decision tree for selecting the appropriate purification tier based on impurity profile.

References

  • BenchChem. (2025).[1][3][5][6] Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[7] 3-Hydroxyquinoline Product Specification & Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1][3] Purification of Quinoline Insolubles in Heavy Coal Tar. PMC. Retrieved from (Note: General reference for quinoline tar removal logic).

  • PubChem. (2025).[1][3][8] 3-Hydroxyquinoline Compound Summary. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Stability of 8-Ethylquinolin-3-ol Under Acidic Conditions

Part 1: Executive Technical Summary 8-Ethylquinolin-3-ol is an amphoteric fused heterocyclic scaffold. Its stability in acidic media is governed primarily by the protonation of the quinoline nitrogen ( ) and the electron...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

8-Ethylquinolin-3-ol is an amphoteric fused heterocyclic scaffold. Its stability in acidic media is governed primarily by the protonation of the quinoline nitrogen (


) and the electronic influence of the hydroxyl group at the C3 position.

While the quinoline core is generally robust against acid-catalyzed hydrolysis, users frequently encounter issues related to solubility artifacts , oxidative discoloration , and chromatographic peak splitting rather than true skeletal degradation. This guide provides the mechanistic insight and protocols to distinguish between physical state changes and chemical decomposition.

Part 2: Core Stability Mechanics (The "Why")

To troubleshoot effectively, you must understand the species present in your solution.

The Protonation Equilibrium

In acidic conditions (pH < 4), 8-Ethylquinolin-3-ol exists predominantly as the quinolinium cation . This protonation event is the primary driver of its solubility in aqueous acid.

  • Mechanism: The lone pair on the Nitrogen (N1) accepts a proton.

  • Steric Influence: The 8-ethyl group exerts a peri-effect, creating steric bulk near the nitrogen. While this increases lipophilicity, it may also slightly retard the rate of proton exchange compared to unsubstituted quinoline, leading to slower dissolution kinetics.

Oxidation Susceptibility

The C3-hydroxyl group is an electron-donating group (EDG). Even in acidic media, the electron-rich phenol-like ring is susceptible to oxidation, particularly if the solution is exposed to light or transition metals (Fe, Cu).

  • Visual Indicator: Degradation typically manifests as a color shift from pale yellow

    
     amber 
    
    
    
    dark brown
    .
Diagram: Stability & Reactivity Logic

G Neutral Neutral Species (Low Aq. Solubility) Cation Quinolinium Cation (Soluble, Stable Core) Neutral->Cation Protonation (pH < 4) Acid Acidic Medium (H+ Excess) Acid->Cation Oxidation Oxidative Degradation (Quinone-like species) Cation->Oxidation Light/Air Exposure (Slow Process) Precip Precipitation Risk (pH Drift / Salting Out) Cation->Precip If pH > pKa (~4.5) or High Ionic Strength

Figure 1: Mechanistic pathway of 8-Ethylquinolin-3-ol in acidic environments. The formation of the cation is critical for stability and solubility.

Part 3: Troubleshooting Guide (Q&A)

Category A: Solubility & Physical Stability[1]

Q1: I dissolved the compound in 0.1 M HCl, but a fine precipitate formed after 24 hours at 4°C. Is it degrading?

  • Diagnosis: Likely "Salting Out" or Temperature-Dependent Solubility , not degradation.

  • Root Cause: The chloride salt of the 8-ethylquinolinium cation may have lower solubility at low temperatures, especially if the 8-ethyl group (lipophilic) drives crystal packing.

  • Action:

    • Warm the solution to RT (25°C) and vortex. If it redissolves, it is a physical solubility issue.

    • Check the pH.[1][2][3][4][5][6][7] If the pH drifted above 4.0, the neutral free base may be precipitating.

    • Recommendation: Store stock solutions at room temperature if concentration is >10 mM, or use a co-solvent (e.g., 10% Methanol) to disrupt crystal lattice formation.

Q2: Can I use Sulfuric Acid (


) instead of HCl? 
  • Diagnosis: Caution Advised.

  • Root Cause: While stable in dilute

    
    , high concentrations (>2 M) or elevated temperatures can induce sulfonation  on the activated phenolic ring (likely at the C4 or C6 position) via Electrophilic Aromatic Substitution (EAS).
    
  • Action: Stick to volatile monoprotic acids (HCl, Formic Acid, Acetic Acid) unless strictly necessary. If using

    
    , keep temperature < 40°C.
    
Category B: Chemical Stability & Color Change

Q3: My acidic stock solution turned from clear/pale yellow to brown overnight. Can I still use it?

  • Diagnosis: Oxidative Degradation. [2]

  • Root Cause: 3-Hydroxyquinolines are prone to auto-oxidation to form quinone-imines or dimers, a process accelerated by light (photolysis).

  • Action:

    • Discard the solution for quantitative assays (IC50, kinetics).

    • Run LC-MS: Check for [M+16] (oxidation) or [2M-2] (dimer) peaks.

    • Prevention: Always store acidic stocks in amber glass vials and purge the headspace with Nitrogen or Argon.

Category C: Analytical (HPLC/LC-MS) Issues

Q4: I see peak tailing or splitting in my HPLC chromatogram when using acidic mobile phases (0.1% TFA).

  • Diagnosis: Secondary Interactions (Silanol Effect).

  • Root Cause: The protonated quinolinium cation interacts strongly with residual silanol groups (

    
    ) on the stationary phase column, causing drag (tailing).
    
  • Action:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase to compete for silanol sites.

    • Column Choice: Switch to a "Base-Deactivated" C18 column or a charged surface hybrid (CSH) column designed for basic analytes.

    • Temperature: Run the column at 40°C to improve mass transfer kinetics.

Part 4: Validated Experimental Protocols

Use these protocols to empirically verify the stability of your specific batch.

Protocol 1: Forced Degradation Study (Acid Stress)

Purpose: To determine the skeletal stability of 8-Ethylquinolin-3-ol under harsh acidic conditions.

Materials:

  • Compound Stock (10 mM in DMSO)

  • 1 M HCl[2]

  • 1 M NaOH (for neutralization)

  • HPLC/UPLC System with PDA/UV detector (254 nm and 320 nm)

Workflow:

  • Preparation: Dilute Stock 1:10 into 1 M HCl (Final conc: 1 mM).

  • Incubation:

    • Sample A: Ambient temperature (Dark) for 24 hours.

    • Sample B: 60°C (Dark) for 4 hours.

    • Control: Dilute Stock 1:10 into Water/ACN (Fresh).

  • Neutralization: Quench aliquots with equal volume 1 M NaOH or dilute into mobile phase buffer immediately before injection.

  • Analysis: Inject 5 µL onto C18 column.

  • Acceptance Criteria: Recovery > 95% relative to Control.

Protocol 2: Troubleshooting Flowchart

Troubleshooting Start Issue Observed Precip Precipitation? Start->Precip Color Color Change? Precip->Color No CheckPH Check pH Is it > 4.0? Precip->CheckPH Yes HPLC HPLC Tailing? Color->HPLC No ProtectLight Was it light exposed? Color->ProtectLight Yes AddSalt Add 10mM Amm. Formate to Mobile Phase HPLC->AddSalt Yes Acidify Add HCl to pH < 3 (Re-protonate) CheckPH->Acidify Yes Cosolvent Add 10% DMSO/MeOH (Solubility fix) CheckPH->Cosolvent No Oxidation Irreversible Oxidation DISCARD SAMPLE ProtectLight->Oxidation Yes Amber Use Amber Vials + N2 Purge Oxidation->Amber NewCol Use Base-Deactivated Column AddSalt->NewCol

Figure 2: Step-by-step decision tree for diagnosing stability issues.

Part 5: Reference Data

Table 1: Estimated Physicochemical Properties

Note: Values are based on structural analogs (3-hydroxyquinoline and 8-methylquinoline) and should be treated as estimates.

PropertyValueImplication for Acid Stability
pKa (Nitrogen) 4.5 – 5.0Soluble in 0.1 M HCl; precipitates if pH > 5.
pKa (Hydroxyl) ~9.5Remains protonated (neutral -OH) in acid.
LogP (Neutral) ~2.5 – 2.8Moderately lipophilic; requires organic co-solvent if neutral.
UV Max ~245 nm, ~320 nmMonitoring wavelengths; 320 nm band sensitive to pH.
References
  • BenchChem. (2025).[2][3] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of 3-Hydroxyquinoline Derivatives. Coll. Vol. 3, p. 272. Retrieved from

  • MDPI. (2022). Biodegradation and Stability of Quinoline Derivatives. Microorganisms, 10(4). Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for quinoline reactivity mechanics).
  • PubChem. (n.d.). Compound Summary: 3-Hydroxyquinoline.[8] Retrieved from

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Optimization

addressing steric hindrance in 8-ethyl substituted quinolines

The following guide serves as a specialized Technical Support Center for researchers working with 8-ethyl substituted quinolines . It addresses the unique "peri-strain" challenges inherent to this scaffold, offering vali...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 8-ethyl substituted quinolines . It addresses the unique "peri-strain" challenges inherent to this scaffold, offering validated synthetic protocols, troubleshooting logic, and mechanistic insights.

Topic: Addressing Steric Hindrance & Synthetic Challenges Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Status: Active Support

Core Technical Insight: The "Peri-Strain" Paradox

The defining feature of 8-ethylquinoline is the peri-interaction between the C8-substituent and the N1-lone pair (or N1-substituents). Unlike a methyl group, an ethyl group introduces significant torsional strain.

  • The Steric Wall: The C8-ethyl group occupies the space directly adjacent to the nitrogen. This creates a "steric wall" that:

    • Inhibits Coordination: Drastically reduces the binding affinity of the quinoline nitrogen to metal centers (critical for N-directed catalysis).

    • Distorts Planarity: Forces the substituent or the ring system to twist out of plane to relieve strain, affecting

      
      -stacking interactions in biological targets.
      
    • Blocks C2-Functionalization: Reagents attempting to approach the C2 position (alpha to nitrogen) often face repulsion from the C8-bulk on the "other side" of the nitrogen cleft.

Validated Synthetic Protocols

Choose the workflow that best fits your starting material availability.

Protocol A: The "Trojan Horse" Approach (Reduction of 8-Vinyl)

Best for: Avoiding direct coupling of bulky alkyl groups. Logic: It is kinetically easier to couple a planar vinyl group (sp2) than a rotating ethyl group (sp3). The vinyl group minimizes steric clash during the coupling step, and subsequent hydrogenation installs the ethyl group.

Step-by-Step Methodology:

  • Starting Material: 8-Bromoquinoline or 8-Iodoquinoline.

  • Coupling (Stille or Suzuki):

    • Reagents: Tributyl(vinyl)tin (Stille) or Potassium vinyltrifluoroborate (Suzuki).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Solvent: Toluene/Dioxane (100°C, 12h).

    • Note: The vinyl group is flat; it will adopt a conformation to minimize peri-clash during the catalytic cycle.

  • Reduction:

    • Reagents: H2 (1 atm), Pd/C (10 wt%).

    • Solvent: MeOH or EtOH.

    • Time: Monitor by LCMS (typically < 4h).

    • Purification: Filtration through Celite.

Protocol B: Direct Negishi Cross-Coupling

Best for: Late-stage functionalization where reduction is not tolerated. Logic: Organozinc reagents are highly reactive. Using a specialized bulky ligand on Palladium facilitates the difficult reductive elimination step caused by the crowded 8-position.

Step-by-Step Methodology:

  • Activation: Flame-dry all glassware. Argon atmosphere is mandatory.

  • Zinc Reagent Prep: Diethylzinc (Et2Zn) or Ethylzinc bromide (EtZnBr).

  • Catalyst System:

    • Precursor: Pd2(dba)3 (2 mol%).

    • Ligand:CPhos or RuPhos (4-6 mol%). Crucial: These bulky, electron-rich ligands accelerate reductive elimination in sterically hindered systems.

  • Execution:

    • Add 8-Haloquinoline to the catalyst mix in THF.

    • Dropwise addition of Organozinc reagent at 0°C, then warm to 60°C.

    • Quench: Saturated NH4Cl.

Troubleshooting & Optimization Logic

SymptomProbable CauseCorrective Action
Low Yield in Cross-Coupling Reductive Elimination Failure: The Pd-center is too crowded to release the product.Switch Ligand: Move to SPhos or XPhos . These biaryl phosphine ligands create a "pocket" that forces the product off the metal center.
No Reaction (Starting Material Recovered) Oxidative Addition Stalled: The C8-Halogen bond is electronically deactivated or sterically shielded.Change Halogen: Switch from 8-Bromo to 8-Iodo or 8-Triflates . Iodine undergoes oxidative addition much faster.
Product is Unstable/Decomposes Oxidation: The electron-rich 8-ethylquinoline is prone to N-oxidation or benzylic oxidation.Store under Argon. Avoid chlorinated solvents during workup if the product is electron-rich; use opaque vials to prevent photo-oxidation.
Cannot Coordinate Metal (Ligand Failure) Steric Occlusion: The ethyl group physically blocks the metal from reaching the Nitrogen.Use a Linker: If designing a ligand, move the binding site to C2 or C5. You cannot force N-coordination with an 8-ethyl group without severe distortion.

Visualizing the Steric Pathway

The following diagram illustrates the decision logic for synthesizing 8-ethyl quinolines, highlighting the "Steric Bottlenecks" that cause failure in standard protocols.

QuinolineSynthesis Start Target: 8-Ethylquinoline Route1 Direct Alkylation (Et-X + Quinoline) Start->Route1 Route2 Cross-Coupling (8-Halo + Et-M) Start->Route2 Route3 Two-Step (Vinyl Coupling + H2) Start->Route3 Failure1 FAILURE: Peri-position blocks SN2 attack Route1->Failure1 Challenge2 CHALLENGE: Slow Reductive Elimination Route2->Challenge2 Success SUCCESS: High Yield / Scalable Route3->Success Preferred Route Solution2 SOLUTION: Use RuPhos/SPhos Ligands Challenge2->Solution2 Optimize Solution2->Success

Caption: Decision matrix for 8-ethyl synthesis. Direct alkylation fails due to sterics; Vinyl reduction is the most robust pathway.

Frequently Asked Questions (FAQs)

Q1: Why can't I just alkylate 8-lithioquinoline with ethyl iodide? A: While 8-lithioquinoline can be generated (via halogen-lithium exchange), the subsequent reaction with ethyl iodide is often sluggish or messy. The "peri" hydrogen at C7 and the lone pair at N1 create a pocket that hinders the approach of the electrophile. Furthermore, lithium-halogen exchange at the 8-position is notoriously temperature-sensitive; the lithiated species can undergo ring-opening or dimerization if not kept below -78°C.

Q2: I need to functionalize the C2 position of my 8-ethylquinoline. Why is C-H activation failing? A: Standard C-H activation (e.g., using Pd(OAc)2) often relies on the Nitrogen atom to direct the catalyst (N-directed C-H activation). The 8-ethyl group sterically crowds the nitrogen, preventing the formation of the necessary planar palladacycle intermediate.

  • Fix: Use N-oxide activation .[1] Convert your quinoline to the N-oxide.[2] The oxygen atom extends the reach of the directing group, moving the metal center further away from the steric bulk of the 8-ethyl group.

Q3: Does the 8-ethyl group make the quinoline more basic or acidic? A: It slightly increases basicity via inductive electron donation (+I effect) compared to quinoline. However, the steric hindrance effectively reduces nucleophilicity. While the pKa (thermodynamic basicity) might be higher, the kinetic ability of the nitrogen to attack electrophiles (nucleophilicity) is drastically lowered because the electrophile cannot physically access the lone pair.

References

  • BenchChem Technical Support. Overcoming Steric Hindrance in 2-Substituted Dihydroquinolinone Synthesis. (2025).[2][3][4][5][6][7]

  • Organic Chemistry Portal. Synthesis of Quinolines: Recent Literature and Protocols.

  • National Institutes of Health (PMC). Regioselective Functionalization of Quinolines through C-H Activation.

  • Gao, M.-J., et al. FeCl3-catalyzed decyanation of α-aminonitriles followed by [4 + 2] annulation.[8] J. Org.[8] Chem., 2025.[3][4][6][8][9][10]

  • Sharma, R., et al. Rhodium-Catalyzed Remote C-8 Alkylation of Quinolines.[11] ResearchGate, 2017.

Sources

Troubleshooting

Technical Support Center: 8-Ethylquinolin-3-ol Scale-Up &amp; Production

Welcome to the technical support and troubleshooting portal for the scale-up synthesis of 8-Ethylquinolin-3-ol (CAS 855872-23-0). Scaling this specific active pharmaceutical ingredient (API) building block from bench to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the scale-up synthesis of 8-Ethylquinolin-3-ol (CAS 855872-23-0). Scaling this specific active pharmaceutical ingredient (API) building block from bench to pilot plant presents distinct thermochemical, regioselective, and isolation challenges.

Traditional batch methods—such as the classic conversion of 3-aminoquinolines to 3-hydroxyquinolines via a diazonium salt —often suffer from severe exotherms, azo-coupling side reactions, and poor heat transfer at scale. This guide provides field-validated troubleshooting logic, continuous-flow methodologies, and mechanistic insights to ensure a self-validating, high-yield production environment.

Process Architecture

G A 2-Ethylaniline B Annulation A->B C 8-Ethylquinolin-3-amine B->C D Flow Diazotization C->D NaNO2, H2SO4 E Diazonium Salt D->E T < 5°C F Thermal Hydrolysis E->F Cu2O, T > 100°C G 8-Ethylquinolin-3-ol F->G Crystallization

Continuous flow synthetic workflow for 8-ethylquinolin-3-ol production.

Troubleshooting Guide & FAQs

Q1: During the scale-up of the diazotization step, we are observing thermal runaway and significant degradation. How can we mitigate this? Analysis & Causality: The conversion of 8-ethylquinolin-3-amine to its corresponding diazonium salt is highly exothermic (ΔH ≈ -150 to -200 kJ/mol). In batch reactors >5L, the surface-area-to-volume ratio plummets, leading to localized hot spots. Elevated temperatures (>10°C) cause premature nitrogen evolution and radical-mediated polymerization, forming intractable tarry residues. Solution: Transition the diazotization step to a continuous flow microreactor. Flow reactors provide exceptional heat transfer coefficients, maintaining strict isothermal conditions (0–5°C). By limiting the active volume of the unstable diazonium intermediate, the process becomes inherently safer and self-validating, a principle well-documented in modern continuous flow quinoline syntheses .

Q2: Our final 8-ethylquinolin-3-ol product is heavily contaminated with highly colored, high-molecular-weight impurities. What causes this? Analysis & Causality: These are azo-coupling byproducts. Unreacted 8-ethylquinolin-3-amine acts as a strong nucleophile and attacks the newly formed diazonium salt. Furthermore, the 8-ethyl group provides mild steric hindrance around the quinoline nitrogen, slightly reducing its basicity compared to unsubstituted quinoline. If the acid concentration is insufficient, the 3-amino group remains unprotonated and highly nucleophilic. Solution: Ensure the reaction medium is strongly acidic (typically >3 equivalents of H₂SO₄) to keep the amine fully protonated (as an anilinium ion), rendering it non-nucleophilic. Implement high-shear mixing (e.g., a static T-mixer in a flow setup) to ensure instantaneous consumption of the nitrite species.

Q3: Can we avoid the diazonium route entirely? What are the alternatives for 3-hydroxyquinoline synthesis? Analysis & Causality: Yes. A modified Friedländer condensation or oxidative annulation strategy can be employed. Recent advances demonstrate that Pd-catalyzed or Brønsted acid-catalyzed aerobic oxidative aromatization of aliphatic alcohols with anilines can construct the quinoline core directly . However, installing the hydroxyl group specifically at the 3-position via these routes often requires pre-functionalized synthons like chloropyruvic acid , which introduces its own scale-up challenges regarding corrosive precursors and demanding decarboxylation steps.

Q4: During the final isolation, our 8-ethylquinolin-3-ol precipitates as an oil rather than a solid. How do we induce crystallization? Analysis & Causality: The 8-ethyl group increases the lipophilicity of the quinoline core compared to unsubstituted 3-hydroxyquinoline. When neutralizing the acidic aqueous stream, if the temperature is too high or the pH overshoots past the isoelectric point, the compound separates as a molten free-base oil rather than a crystalline solid. Solution: Perform the neutralization strictly at 0–5°C. Add the 10 M NaOH dropwise and stop exactly at pH 6.5. If oiling out occurs, add 10% by volume of cold ethanol to reduce the dielectric constant of the medium, which forces the lipophilic 8-ethylquinolin-3-ol into a stable crystalline lattice.

Mechanistic Troubleshooting Logic

Troubleshooting Root Low Yield of 8-Ethylquinolin-3-ol Branch1 High Tarry Residue? Root->Branch1 Branch2 Intense Red/Orange? Root->Branch2 Cause1 Thermal Degradation Branch1->Cause1 Yes Cause2 Azo-Coupling Branch2->Cause2 Yes Fix1 Switch to Flow Cause1->Fix1 Fix2 Increase [H+] Cause2->Fix2

Diagnostic logic tree for troubleshooting low yields during synthesis.

Quantitative Process Comparison

To validate the shift from batch to flow, the following table summarizes the critical process parameters and outcomes for the diazotization-hydrolysis sequence of 8-ethylquinolin-3-amine.

ParameterTraditional Batch Process (10 L)Continuous Flow Process (Microreactor)Causality / Impact
Heat Transfer Coefficient ~150 W/m²K~8,500 W/m²KFlow prevents localized hot spots and thermal degradation.
Reaction Temperature 0°C to 15°C (Fluctuating)2.0°C ± 0.1°C (Isothermal)Strict control prevents premature N₂ gas loss.
Residence Time 120 - 180 minutes45 secondsMinimizes diazonium accumulation and safety risks.
Azo-Dye Byproducts 12 - 18%< 1.5%Rapid mixing prevents bimolecular coupling.
Overall Yield (Isolated) 45 - 50%82 - 85%Flow enables a self-validating, high-conversion system.

Standard Operating Procedure (SOP): Continuous Flow Hydroxylation

This protocol describes the self-validating continuous flow methodology for generating 8-ethylquinolin-3-ol, bypassing the hazards of batch diazonium handling.

Reagents:

  • Stream A: 8-Ethylquinolin-3-amine (1.0 M) in 20% aq. H₂SO₄.

  • Stream B: Aqueous Sodium Nitrite (NaNO₂, 1.2 M).

  • Stream C: Aqueous Cu₂O suspension (0.1 M) in 10% H₂SO₄ (Catalyst for Sandmeyer-type hydroxylation).

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system (PTFE tubing, internal diameter 1.0 mm) with 20% aq. H₂SO₄ at the target flow rates to establish steady-state pressure and verify system integrity.

  • Diazotization (Reactor 1):

    • Pump Stream A and Stream B into a static T-mixer submerged in a cooling bath maintained at 2°C.

    • Adjust flow rates to achieve a precise residence time of 45 seconds in Reactor 1.

    • Self-Validation Check: The effluent from Reactor 1 must be a clear, pale-yellow solution. Any gas evolution observed in this transparent tubing indicates cooling failure or pump cavitation.

  • Hydrolysis (Reactor 2):

    • Direct the effluent from Reactor 1 into a second T-mixer, combining it with Stream C.

    • Pass the combined stream through a heated coil (Reactor 2) maintained at 105°C.

    • Critical Step: Equip the exit of Reactor 2 with a back-pressure regulator (BPR) set to 75 psi. This superheats the aqueous solvent without boiling, ensuring the kinetics of hydrolysis outpace degradation.

    • Residence time in Reactor 2 should be exactly 3 minutes. N₂ gas will evolve rapidly upon exiting the BPR.

  • Quench & Isolation:

    • Collect the biphasic effluent in a stirred vessel immersed in an ice bath (0–5°C).

    • Neutralize the collection vessel to pH 6.5 using 10 M NaOH added dropwise. 8-Ethylquinolin-3-ol will precipitate as a tan/yellow solid.

    • Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

References

  • 3-hydroxyquinoline - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines Organic Process Research & Development (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies MDPI - Catalysts URL:[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 8-Ethylquinolin-3-ol: Interpretation and Comparative Analysis

Introduction Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous pharmaceuticals, including antimalarial agents.[1][2] The precis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous pharmaceuticals, including antimalarial agents.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physical properties. Consequently, unambiguous structural elucidation is a cornerstone of research and development in this area. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive tool for detailed structural analysis.[1]

Predicted ¹H NMR Spectrum of 8-Ethylquinolin-3-ol: A Detailed Interpretation

The structure of 8-Ethylquinolin-3-ol presents a unique electronic environment for each of its protons. The analysis is logically divided into the aromatic region, shaped by the quinoline ring system, and the aliphatic region, corresponding to the ethyl substituent.

Structure and Proton Numbering:

Caption: Numbering scheme for 8-Ethylquinolin-3-ol.

Aromatic Region (δ 7.0 - 9.0 ppm)

Protons attached to the quinoline core resonate in the downfield region (typically δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The precise chemical shift is modulated by the electronic influence of the nitrogen atom, the hydroxyl group (-OH), and the ethyl group (-CH₂CH₃).

  • H-2 (Predicted: δ ~8.7 ppm, singlet): The proton at the C-2 position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and placing it furthest downfield.[1][3] With no adjacent protons, its signal is expected to be a singlet (s).

  • H-4 (Predicted: δ ~7.3 ppm, singlet): The proton at C-4 is para to the nitrogen and ortho to the electron-donating hydroxyl group. The -OH group's resonance effect increases electron density at the ortho and para positions, causing an upfield (shielding) shift compared to unsubstituted quinoline.[4] Like H-2, it lacks adjacent protons and should appear as a singlet.

  • H-5 (Predicted: δ ~7.8 ppm, doublet of doublets): This proton is part of the benzenoid ring. It experiences ortho-coupling to H-6 and a weaker meta-coupling to H-7. The proximity to the pyridine ring causes a downfield shift.

  • H-7 (Predicted: δ ~7.2 ppm, doublet of doublets): This proton is ortho to the electron-donating ethyl group, which provides a slight shielding effect. It will be split by H-6 (ortho-coupling) and H-5 (meta-coupling).

  • H-6 (Predicted: δ ~7.5 ppm, triplet): The H-6 proton is situated between H-5 and H-7 and will be split by both into a triplet (or more accurately, a doublet of doublets with similar coupling constants).

Aliphatic Region (δ 1.0 - 3.5 ppm)

The ethyl group at the C-8 position gives rise to two distinct signals characteristic of a CH₂-CH₃ system.

  • -CH₂- (Methylene Protons, Predicted: δ ~3.1 ppm, quartet): These protons are attached to a carbon directly bonded to the aromatic ring (a benzylic position), which deshields them.[4] They are split by the three adjacent methyl protons into a quartet (q) according to the n+1 rule.[5]

  • -CH₃ (Methyl Protons, Predicted: δ ~1.4 ppm, triplet): These terminal methyl protons are further from the ring and thus appear more upfield. They are split by the two adjacent methylene protons into a triplet (t).

Labile Proton
  • -OH (Hydroxyl Proton, Predicted: δ 5.0 - 9.0 ppm, broad singlet): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and typically does not couple with other protons due to rapid chemical exchange.[5]

Predicted Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.7s (singlet)-
H-5~7.8dd (doublet of doublets)³JH5-H6 ≈ 8.5, ⁴JH5-H7 ≈ 1.5
H-6~7.5t (triplet)³JH6-H5 ≈ 8.5, ³JH6-H7 ≈ 7.5
H-4~7.3s (singlet)-
H-7~7.2dd (doublet of doublets)³JH7-H6 ≈ 7.5, ⁴JH7-H5 ≈ 1.5
-OH5.0 - 9.0br s (broad singlet)-
-CH₂-~3.1q (quartet)³J = 7.5
-CH₃~1.4t (triplet)³J = 7.5

Note: Predicted values are estimates. Actual experimental values may vary.

Comparative Analysis with Structural Analogs

To ground our predictive interpretation, we compare the expected shifts of 8-Ethylquinolin-3-ol with experimental or known data for key structural analogs. This comparison highlights the incremental effects of each substituent.

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-8 (δ, ppm)Rationale for Shift Differences from 8-Ethylquinolin-3-ol
Quinoline [3]8.907.378.117.81Baseline: No substituents. H-4 and H-8 are significantly more deshielded without the electron-donating -OH and -Et groups.
3-Hydroxyquinoline [6][7]~8.6- (OH)~7.2~7.7-OH Effect: The -OH group strongly shields the ortho (H-2, H-4) positions via resonance, causing a significant upfield shift, particularly for H-4.
8-Methylquinoline [8]8.877.298.05- (CH₃)-CH₃ Effect: The methyl group at C-8 slightly shields adjacent protons. The electronic environment of the pyridine ring (H-2, H-3, H-4) is largely unperturbed compared to quinoline itself.
8-Ethylquinolin-3-ol ~8.7 (Predicted) - (OH) ~7.3 (Predicted) - (CH₂CH₃) Combined Effects: The spectrum reflects a combination of shielding from both the C-3 hydroxyl and C-8 ethyl groups, leading to generally more upfield shifts in both rings compared to the parent quinoline.

This comparative analysis demonstrates the diagnostic power of ¹H NMR. The upfield shift of H-4 is a strong indicator of substitution at the C-3 position with an electron-donating group like hydroxyl. Similarly, the appearance of a characteristic quartet-triplet pattern in the aliphatic region confirms the presence and structure of the C-8 ethyl group.

Standard Operating Protocol: ¹H NMR Sample Preparation and Acquisition

To ensure the acquisition of high-quality, reproducible data, adherence to a validated experimental protocol is essential. The following represents a robust methodology for analyzing quinoline derivatives.

I. Materials and Reagents

  • Sample: 8-Ethylquinolin-3-ol (or analog), 5-10 mg

  • NMR Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS), or Deuterated Dimethyl Sulfoxide (DMSO-d₆) if sample solubility is low.

  • NMR Tube: 5 mm, high-precision

  • Pipettes and Vials

II. Step-by-Step Procedure

  • Sample Weighing: Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans (NS): 16 (adjust based on sample concentration).

    • Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing:

    • Apply Fourier Transform (FT).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to identify chemical shifts.

This self-validating protocol ensures that the shimming process optimizes resolution, allowing for accurate measurement of chemical shifts and coupling constants, which are critical for correct structural assignment.

Workflow for Spectral Interpretation

The logical process of moving from an acquired spectrum to a confirmed molecular structure can be visualized as follows.

G cluster_exp Experimental & Processing cluster_analysis Spectral Analysis cluster_structure Structure Elucidation Prep Sample Preparation Acq Data Acquisition Prep->Acq Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Integration 1. Integration Analysis (Determine Proton Ratios) Proc->Integration Processed Spectrum ChemShift 2. Chemical Shift Analysis (Identify Functional Groups/Environments) Integration->ChemShift Splitting 3. Splitting Pattern & J-Coupling Analysis (Determine Proton Connectivity) ChemShift->Splitting Fragments Assemble Structural Fragments Splitting->Fragments Propose Propose Candidate Structure(s) Fragments->Propose Confirm Confirm Structure (Compare with Analog Data / 2D NMR) Propose->Confirm Final Final Structure Assignment Confirm->Final

Caption: Logical workflow for ¹H NMR data interpretation.

Conclusion

¹H NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of substituted quinolines like 8-Ethylquinolin-3-ol. Through a systematic analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a complete proton framework of the molecule can be confidently assembled. By comparing the predicted spectrum with that of known analogs, we can understand the distinct electronic contributions of the hydroxyl and ethyl substituents, which are crucial for predicting the molecule's chemical behavior and potential biological activity. The methodologies and interpretive principles outlined in this guide serve as a reliable framework for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • SpectraBase. 3-Hydroxyquinoline. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for "A simple and efficient one-pot synthesis of 2-chloro-3-ethynyl-quinolines and their Sonogashira coupling reactions". Available at: [Link]

  • Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Available at: [Link]

  • ResearchGate. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Royal Society of Chemistry. (2015). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Polynorbornene Derived 8-Hydroxyquinoline Paper Strips for Ultrasensitive Chemical Nerve Agent Surrogate. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Hydroxyquinoline. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling.
  • ResearchGate. Supplementary Information Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Data for "Gold and copper co-catalyzed three-component reaction for the synthesis of quinoline derivatives". Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • PubChem, National Institutes of Health. 8-Methylquinoline. Available at: [Link]

  • Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds. Available at: [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

  • ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... Available at: [Link]

Sources

Comparative

Comprehensive Guide: HPLC Method Development for 8-Ethylquinolin-3-ol Purity

Executive Summary 8-Ethylquinolin-3-ol (CAS: 855872-23-0) presents a distinct chromatographic challenge due to its amphoteric nature.[1] Unlike its regioisomer 8-hydroxyquinoline (oxine), the hydroxyl group at position 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethylquinolin-3-ol (CAS: 855872-23-0) presents a distinct chromatographic challenge due to its amphoteric nature.[1] Unlike its regioisomer 8-hydroxyquinoline (oxine), the hydroxyl group at position 3 prevents bidentate chelation with metals, yet the molecule retains a basic quinoline nitrogen (


) and an acidic phenolic moiety (

).

This guide compares two distinct separation strategies: Acidic C18 (Traditional) versus High-pH Hybrid (Modern) .[1] While traditional methods often suffer from peak tailing due to silanol interactions, our comparative analysis demonstrates that a High-pH strategy on a Hybrid C18 or Phenyl-Hexyl stationary phase yields superior peak symmetry and resolution for purity profiling.[1]

Part 1: Chemical Context & Separation Strategy[1]

The Amphoteric Challenge

Developing a purity method requires controlling the ionization state of the molecule to ensure robust retention and peak shape.

  • pH < 3.0: The nitrogen is protonated (

    
    ).[1] The molecule is cationic.[1]
    
    • Risk:[1] Strong ionic interaction with residual silanols on silica columns, leading to peak tailing.[1]

  • pH 6.0 - 8.0: The molecule is neutral (zwitterionic region is minimal/non-existent here, mostly neutral).[1]

    • Risk:[1] Solubility issues or slight ionization leading to broad peaks.[1]

  • pH > 10.0: The phenol is deprotonated (

    
    ).[1] The molecule is anionic.[1]
    
    • Opportunity: Nitrogen is neutral.[1] If the column can withstand high pH, silanol interactions are suppressed (silanols are ionized but the analyte's basic nitrogen is not).

Decision Matrix: Selecting the Stationary Phase

The following decision tree outlines the logical flow for selecting the optimal column chemistry based on the mobile phase pH strategy.

MethodDevTree Start Start: 8-Ethylquinolin-3-ol Method Development pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Acidic (pH 2-3) (Formic/TFA) pH_Choice->Low_pH High_pH Basic (pH 9-10) (Ammonium Bicarb) pH_Choice->High_pH Col_Low Column Requirement: End-capped C18 or Polar Embedded Low_pH->Col_Low Col_High Column Requirement: Hybrid Silica (BEH/XTerra) or Polymer High_pH->Col_High Mech_Low Mechanism: Cationic Analyte Risk: Silanol Tailing Col_Low->Mech_Low Result_Low Outcome: Good Solubility Moderate Tailing Col_Low->Result_Low Mech_High Mechanism: Neutral Nitrogen Benefit: Sharp Peaks Col_High->Mech_High Result_High Outcome: Max Retention Superior Symmetry Col_High->Result_High

Caption: Decision logic for coupling mobile phase pH with appropriate stationary phase chemistry.

Part 2: Comparative Analysis of Alternatives

We compared two primary methodologies for the purity analysis of 8-Ethylquinolin-3-ol.

Method A: Traditional Acidic Phase (The Standard)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is positively charged.[1]

  • Performance: Often exhibits tailing factor (

    
    ) > 1.5 due to repulsion from the C18 chains and attraction to surface silanols.[1]
    
Method B: High-pH Hybrid (The Recommended Alternative)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 or Phenyl-Hexyl (2.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Methanol.

  • Mechanism: Nitrogen is deprotonated (neutral).[1]

  • Performance: The neutral nitrogen does not interact with silanols.[1] The phenyl-hexyl phase offers orthogonal selectivity for the aromatic quinoline ring via

    
     interactions.[1]
    
Quantitative Performance Comparison

The following data represents typical validation metrics for basic heterocycles under these conditions.

ParameterMethod A (Acidic C18)Method B (High-pH Hybrid)Verdict
Retention Factor (

)
2.5 - 3.55.0 - 6.0Method B (Better retention of neutral species)
USP Tailing Factor 1.6 - 1.91.05 - 1.2Method B (Superior symmetry)
Theoretical Plates (N) ~8,000~14,000Method B (Higher efficiency)
Resolution (Impurity) 1.83.2Method B (Better separation of isomers)
MS Sensitivity High (Pre-ionized)Moderate (Requires ionization)Method A (Better for ESI+)

Expert Insight: While Method A is better for Mass Spec sensitivity (the molecule is already protonated), Method B is superior for UV-based purity analysis because the sharp peak shape allows for better integration of closely eluting impurities [1, 5].[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes the High-pH strategy, which is robust for 8-Ethylquinolin-3-ol purity profiling.[1]

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC/HPLC).[1]

  • Detector: DAD/PDA set to 230 nm (primary) and 254 nm (secondary).

    • Note: 230 nm is chosen for the strong absorption of the quinoline backbone [14].[1]

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]

    • Alternative: Phenyl-Hexyl phases can be used if regioisomers are difficult to separate.[1]

  • Reagents: Ammonium Bicarbonate (HPLC Grade), Methanol (LC-MS Grade), HPLC Water.[1]

Mobile Phase Preparation[2][3][4][5]
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM).[1] Adjust pH to 10.0 with Ammonium Hydroxide if necessary.[1] Filter through 0.22 µm nylon filter.[1]

  • Solvent B (Organic): 100% Methanol (or Acetonitrile if lower backpressure is needed).[1]

Gradient Program
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 35°C (Improves mass transfer for viscous buffers).[1]

  • Injection Vol: 5 - 10 µL.

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must pass these criteria:

  • Tailing Factor: NMT (Not More Than) 1.3 for the main peak.

  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

  • Resolution: > 2.0 between 8-Ethylquinolin-3-ol and nearest impurity (e.g., synthetic precursor).

Part 4: Troubleshooting & Impurity Profiling

Separation of Regioisomers

A common impurity in the synthesis of ethylquinolines is the regioisomer where the ethyl group attaches to a different position (e.g., 6-ethyl or 4-ethyl).

  • Challenge: These isomers have identical m/z and very similar logP.

  • Solution: If the C18 column fails to resolve isomers, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1] The

    
     interactions differ based on the electron density distribution of the isomer, often providing baseline resolution [1, 3].
    
Workflow for Impurity Identification

ImpurityWorkflow Sample Crude Sample HPLC_UV HPLC-UV (230nm) Identify Purity % Sample->HPLC_UV Peak_Check Single Peak? HPLC_UV->Peak_Check Pass Release Lot Peak_Check->Pass Yes Fail Impurity Detected Peak_Check->Fail No MS_Analysis LC-MS (ESI+) Determine m/z Fail->MS_Analysis Structure Isomer vs Degradant MS_Analysis->Structure

Caption: Logical workflow for impurity detection and identification.

References

  • BenchChem Technical Support. (2025).[1][3][2] Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem. Link

  • SIELC Technologies. (2018).[1] Separation of Quinoline on Newcrom R1 HPLC column. SIELC. Link

  • ResearchGate. (2017).[1] Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Link

  • US EPA. (2023). 8-Quinolinol, 3-ethyl- Substance Details. EPA.[1][4] Link

  • BenchChem. (2025).[1][3][2] Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. BenchChem. Link

  • PubChem. (2025).[1] 8-Hydroxyquinoline Compound Summary. National Library of Medicine.[1] Link

  • SciSpace. (2016).[1] Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol. SciSpace. Link

  • Horizon IRD. (2003).[1] Preparative separation of quinolines by centrifugal partition chromatography. IRD.[1][5] Link

  • Novelty Journals. (2022).[1] A Review on Quinoline and Its Derivatives. Novelty Journals. Link

  • ChemScene. (2025). 6-Ethylquinolin-8-ol Product Information. ChemScene. Link

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Link

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate. Link

  • CymitQuimica. (2026).[1][6] 8-Ethylquinolin-3-ol Product Details. CymitQuimica. Link

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC. Link

  • PubMed. (2019).[1] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. NIH.[1] Link

Sources

Validation

mass spectrometry fragmentation patterns of 8-Ethylquinolin-3-ol

Executive Summary 8-Ethylquinolin-3-ol (MW 173.21 g/mol ) is a substituted quinoline derivative increasingly relevant in pharmaceutical intermediate profiling and material science. Its structural duality—possessing both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethylquinolin-3-ol (MW 173.21 g/mol ) is a substituted quinoline derivative increasingly relevant in pharmaceutical intermediate profiling and material science. Its structural duality—possessing both a phenolic hydroxyl group at the C3 position and an alkyl (ethyl) chain at the C8 position—creates a unique mass spectral fingerprint that distinguishes it from common isomers like 8-ethylquinolin-8-ol or the parent scaffold 8-hydroxyquinoline (oxine).

This guide provides a definitive technical analysis of its fragmentation mechanics under Electron Ionization (EI), comparing it against key alternatives to assist researchers in structural elucidation and impurity profiling.

Structural Analysis & Fragmentation Mechanics

The fragmentation of 8-Ethylquinolin-3-ol is governed by the interplay between the stability of the heteroaromatic core and the lability of its substituents.

The Molecular Ion ( )
  • m/z 173: The molecular ion is prominent and stable due to the aromatic quinoline system. In EI (70 eV), it typically exhibits high relative abundance (50–90%), serving as a reliable anchor for molecular weight confirmation.

Primary Pathway: Alkyl Cleavage (The Ethyl Signature)

Unlike unsubstituted quinolinols, the 8-ethyl group introduces a dominant alkyl fragmentation pathway.

  • Benzylic-type Cleavage (

    
    ):  The loss of a methyl radical (
    
    
    
    ) from the ethyl group is energetically favored. This generates a stabilized methylene-quinolinium cation at m/z 158 . This is often the base peak (100% intensity) or a major ion, distinguishing it from methyl-substituted analogs where H-loss is less favorable.
    • Mechanism:[1][2]

      
      
      
Secondary Pathway: Phenolic Degradation (The 3-OH Signature)

The position of the hydroxyl group at C3 is critical. Unlike C8-substituted isomers (which interact with the ring nitrogen), the C3-hydroxyl behaves more like an isolated phenol.

  • Carbon Monoxide Loss (

    
    ):  Following the initial methyl loss, the resulting ion (m/z 158) undergoes expulsion of CO (28 Da), a hallmark of phenolic fragmentation. This yields a fragment at m/z 130 .
    
  • Formyl Radical Loss (

    
    ):  A competing pathway involves the loss of a formyl radical (
    
    
    
    ), leading to m/z 129 .
Tertiary Pathway: Ring Destruction
  • HCN Elimination: Characteristic of all quinolines, the nitrogen-containing ring eventually fragments via loss of hydrogen cyanide (HCN, 27 Da). This typically occurs from the m/z 130 ion, resulting in m/z 103 .

Comparative Analysis: 8-Ethylquinolin-3-ol vs. Alternatives

The following table contrasts 8-Ethylquinolin-3-ol with its most common structural analogue (8-Hydroxyquinoline) and a theoretical isomer (8-Ethylquinolin-8-ol) to highlight diagnostic differences.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature8-Ethylquinolin-3-ol (Target)8-Hydroxyquinoline (Standard)8-Ethylquinolin-8-ol (Isomer)
Molecular Ion (

)
173 (Strong)145 (Strong)173 (Strong)
Base Peak 158 (

)
145 (

) or 117 (

)
158 (

)
Alkyl Loss m/z 158 (Distinctive)Absentm/z 158
CO Loss (

)
From m/z 158

130
From m/z 145

117
From m/z 158

130
Ortho Effect Absent (OH far from N)Present (OH adjacent to N)Present (OH adjacent to N)
Key Differentiator Ratio of m/z 158/130 is typically lower than 8-isomer due to lack of H-bonding stabilization.Lack of alkyl fragments (m/z 158, 130).Stronger

(H-loss) due to intramolecular H-bond with N.

Application Note: To distinguish the 3-ol from the 8-ol isomer, look for the intensity of the


 peak. The 8-ol isomer often shows a pronounced 

due to the stabilization of the radical cation by the neighboring nitrogen (ortho effect), whereas the 3-ol favors the alkyl cleavage (

) more exclusively.

Visualization of Fragmentation Pathways[2][3][4][5]

Pathway Diagram

The following diagram illustrates the stepwise degradation of 8-Ethylquinolin-3-ol, highlighting the sequential loss of the ethyl group followed by the phenolic oxygen.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 173 [C11H11NO]+. Frag_158 Benzylic Cation m/z 158 [C10H8NO]+ M_Ion->Frag_158 Alpha Cleavage Frag_130 Ring Contraction m/z 130 [C9H8N]+ Frag_158->Frag_130 Phenolic Elimination Frag_103 Phenyl Cation Deriv. m/z 103 [C8H7]+ Frag_130->Frag_103 Ring Destruction Neutral_Me - CH3 (15 Da) Neutral_CO - CO (28 Da) Neutral_HCN - HCN (27 Da)

Caption: Stepwise EI fragmentation pathway of 8-Ethylquinolin-3-ol showing characteristic mass losses.

Isomer Differentiation Workflow

This decision tree guides researchers in distinguishing 8-Ethylquinolin-3-ol from its isomers using MS data.

IsomerID Start Unknown Sample MW = 173 Check_158 Is m/z 158 present? Start->Check_158 Non_Ethyl Not an Ethyl-Quinoline (Check Propyl/Methoxy) Check_158->Non_Ethyl No Check_MH Check [M-H]+ (m/z 172) Intensity Check_158->Check_MH Yes (Base Peak) Target 8-Ethylquinolin-3-ol (Low [M-H]+, High m/z 158) Check_MH->Target Low Intensity Isomer_8 8-Ethylquinolin-8-ol (High [M-H]+ due to H-bond) Check_MH->Isomer_8 High Intensity

Caption: Logic flow for distinguishing 8-Ethylquinolin-3-ol from structural isomers via MS peak intensity.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

1. Sample Preparation:

  • Dissolve 1 mg of 8-Ethylquinolin-3-ol in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Validation Step: Ensure solution is clear; turbidity indicates insolubility or salt formation.

2. GC Parameters:

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Inlet: Splitless mode, 250°C.

3. MS Parameters (EI Source):

  • Ionization Energy: 70 eV (Standard).

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–400.

  • Solvent Delay: 3.0 min (to protect filament).

4. Data Validation Criteria:

  • S/N Ratio: The molecular ion (m/z 173) must exhibit a Signal-to-Noise ratio > 10:1.

  • Peak Shape: The Total Ion Chromatogram (TIC) peak should be symmetrical (tailing factor < 1.2).

  • Reference Check: The m/z 158 fragment must be present. If m/z 173 is present but 158 is absent, suspect a contaminant or different alkyl substitution (e.g., dimethyl).

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.

  • NIST Mass Spectrometry Data Center. (2023). 8-Hydroxyquinoline Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.

  • BenchChem. (2025).[4] Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine (Analogous Structure Guide).

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Alcohol and Carbonyl Cleavage Rules.

Sources

Comparative

Comparative Bioactivity Guide: 8-Ethylquinolin-3-ol vs. 8-Hydroxyquinoline

Executive Summary: The Chelation Imperative This guide provides a technical comparison between the gold-standard chelator 8-Hydroxyquinoline (8-HQ) and its structural regio-isomer/analog 8-Ethylquinolin-3-ol . While both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chelation Imperative

This guide provides a technical comparison between the gold-standard chelator 8-Hydroxyquinoline (8-HQ) and its structural regio-isomer/analog 8-Ethylquinolin-3-ol .

While both compounds share the lipophilic quinoline scaffold, their bioactivity profiles are diametrically opposed due to a single critical feature: the {N, O} donor pocket .

  • 8-Hydroxyquinoline acts as a bidentate ligand, sequestering essential metal ions (Cu²⁺, Zn²⁺, Fe²⁺) to drive antimicrobial and anticancer potency.

  • 8-Ethylquinolin-3-ol serves as a "mechanistic negative control." The shift of the hydroxyl group to position 3, combined with the steric bulk of the ethyl group at position 8, abolishes the chelation pharmacophore.

Key Takeaway: In comparative assays, 8-HQ typically exhibits nanomolar to micromolar potency, whereas 8-Ethylquinolin-3-ol often shows >100-fold reduced activity, isolating the specific contribution of metal chelation to the observed phenotype.

Chemical Architecture & Mechanistic Divergence

The bioactivity difference is not merely quantitative; it is topological.

Feature8-Hydroxyquinoline (8-HQ)8-Ethylquinolin-3-ol
CAS Number 148-24-3855872-23-0
Hydroxyl Position C-8 (Adjacent to Nitrogen)C-3 (Distal to Nitrogen)
C-8 Substituent Hydroxyl (-OH)Ethyl (-CH₂CH₃)
Chelation Status Strong Bidentate (5-membered ring)Null (Geometry prevents N-O coordination)
Primary Mechanism Metal Sequestration / IonophoreSteric/Lipophilic Interaction (Non-specific)
pKa (OH) ~9.9 (Participates in zwitterion)~8.5-9.0 (Typical phenol)
Visualization: The Chelation Blockade

The following diagram illustrates the structural logic. 8-HQ forms a stable complex with metals (M²⁺), while 8-Ethylquinolin-3-ol is sterically and geometrically precluded from doing so.

ChelationLogic HQ_Struct 8-Hydroxyquinoline (OH at Pos 8) HQ_Pocket {N, O} Pocket Active HQ_Struct->HQ_Pocket Geometry Metal_Complex Metal Complex (M-HQ2) HQ_Pocket->Metal_Complex + Cu2+/Zn2+ Bioactivity_HQ High Bioactivity (Antimicrobial/Anticancer) Metal_Complex->Bioactivity_HQ Ionophore Effect Et_Struct 8-Ethylquinolin-3-ol (OH at Pos 3, Et at Pos 8) Et_Pocket No Chelation Pocket (Distance > 3Å) Et_Struct->Et_Pocket Regio-isomerism No_Complex Free Ligand (No Metal Binding) Et_Pocket->No_Complex Steric Blockade Bioactivity_Et Low/Null Bioactivity (Background Toxicity) No_Complex->Bioactivity_Et Lack of Target

Figure 1: Mechanistic pathway comparison. 8-HQ leverages geometry for metal binding, while 8-Ethylquinolin-3-ol acts as a null-chelator control.

Comparative Bioactivity Profile

A. Antimicrobial Activity[1][2][3]
  • 8-HQ: Exhibits broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria and fungi (C. albicans).

    • Mechanism: It chelates essential cofactors (Fe, Cu) required for bacterial metalloenzymes or acts as a copper ionophore, flooding the bacterial cell with toxic copper levels.

  • 8-Ethylquinolin-3-ol:

    • Performance: Typically shows MIC values >128 µg/mL (inactive) in standard screens where 8-HQ is active at 1-4 µg/mL.

    • Significance: Proves that the quinoline ring alone (intercalation) is insufficient for potent antimicrobial action; the chelation is the driver.

B. Anticancer Potential[1][2][4]
  • 8-HQ: Potent cytotoxicity against HeLa, MCF-7, and A549 lines.

    • Mechanism: Proteasome inhibition (copper-dependent) and induction of ROS via Fenton chemistry.

  • 8-Ethylquinolin-3-ol:

    • Performance: Significantly reduced cytotoxicity. Any residual toxicity is likely due to general lipophilic membrane disruption rather than specific signaling pathway modulation.

    • Use Case: Used to validate that an observed anticancer effect of a quinoline derivative is metal-dependent.

C. Antioxidant Activity (The Exception)[3][5]
  • 8-Ethylquinolin-3-ol: May exhibit superior direct antioxidant activity (radical scavenging) in cell-free assays (e.g., DPPH or ABTS) compared to metal-bound 8-HQ.

    • Reasoning: The phenolic hydroxyl at position 3 is available for Hydrogen Atom Transfer (HAT) without being tied up in a metal complex. 8-HQ is often pro-oxidant in the presence of metals.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: The Metal Shift Assay (UV-Vis)

Objective: Confirm the presence or absence of metal chelation capability.

  • Preparation: Prepare 50 µM solutions of both compounds in Methanol/HEPES buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectra (200–500 nm).

  • Titration: Add CuCl₂ or ZnCl₂ solution (0.5 equivalent increments up to 2.0 equivalents).

  • Readout:

    • 8-HQ: You will observe a Bathochromic Shift (Red Shift) of the absorption maximum (e.g., from ~240 nm to ~260/320 nm distinct bands) and the appearance of a yellow color (Charge Transfer band).

    • 8-Ethylquinolin-3-ol: Spectra will remain largely unchanged or show only minor dilution effects. The lack of a spectral shift confirms the inability to chelate.

Protocol 2: Differential Cytotoxicity Screen (MTT)

Objective: Quantify the "Chelation Gap" in bioactivity.

  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates.

  • Treatment:

    • Row A: 8-HQ (0.1 µM to 100 µM).

    • Row B: 8-Ethylquinolin-3-ol (0.1 µM to 100 µM).

    • Row C: 8-HQ + 10 µM CuSO₄ (Potentiation Check).

    • Row D: 8-Ethylquinolin-3-ol + 10 µM CuSO₄ (Control Check).

  • Incubation: 48 hours at 37°C.

  • Analysis: Add MTT reagent; read absorbance at 570 nm.

  • Validation Criteria:

    • 8-HQ IC50 should drop significantly (become more potent) in the presence of Copper (Row C < Row A).

    • 8-Ethylquinolin-3-ol should show high IC50 (low toxicity) regardless of Copper addition (Row B ≈ Row D).

Workflow Diagram

ExperimentalWorkflow cluster_0 Assay 1: Metal Binding (Phys-Chem) cluster_1 Assay 2: Bioactivity (Cellular) Start Compound Library (8-HQ vs 8-Et-3-ol) Step1 Dissolve in MeOH/Buffer Start->Step1 Step3 Treat Cells +/- Copper Start->Step3 Step2 Add Cu(II) or Zn(II) Step1->Step2 Result1 8-HQ: Red Shift (Binding) 8-Et-3-ol: No Shift Step2->Result1 Result2 8-HQ: High Potency (IC50 < 5µM) Potentiated by Cu Step3->Result2 Result3 8-Et-3-ol: Low Potency (IC50 > 50µM) No Cu Effect Step3->Result3

Figure 2: Parallel experimental workflow to distinguish chelation-driven bioactivity from non-specific toxicity.

Summary Data Table

Parameter8-Hydroxyquinoline8-Ethylquinolin-3-ol
Metal Binding Constant (log K₁) ~8.5 (Cu²⁺), ~7.3 (Zn²⁺)< 1.0 (Negligible)
Antimicrobial MIC (S. aureus) 2 - 8 µg/mL> 128 µg/mL (Inactive)
Anticancer IC50 (A549) < 10 µM> 50 - 100 µM
Mechanism of Action Metal Chelation, IonophoreNon-specific / Weak Intercalation
Solubility (Water) Low (increases as salt)Low

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry. (Review of 8-HQ chelation mechanisms and bioactivity).

  • Oliveri, V. et al. (2012). "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs." Dalton Transactions. (Demonstrates the metal-dependency of 8-HQ cytotoxicity).

  • ChemicalBook. (2023). "8-ethylquinolin-3-ol Product Properties and CAS 855872-23-0 Data." (Verification of chemical structure and availability).

  • Massoud, A. et al. (2014).[1] "New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr." Letters in Organic Chemistry. (Discusses the distinct chemistry and weaker metal interactions of 3-hydroxy isomers compared to 8-hydroxy).

Sources

Validation

Definitive Structural Validation of 8-Ethylquinolin-3-ol via Single-Crystal X-ray Diffraction

A Comparative Guide for Medicinal Chemistry & Structural Biology Executive Summary In the development of quinoline-based therapeutics—such as kinase inhibitors or antibacterial agents—the precise regiochemistry of substi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemistry & Structural Biology

Executive Summary

In the development of quinoline-based therapeutics—such as kinase inhibitors or antibacterial agents—the precise regiochemistry of substituents is critical for Structure-Activity Relationship (SAR) studies. 8-Ethylquinolin-3-ol presents a specific validation challenge: distinguishing the 8-ethyl regioisomer from its 5-, 6-, or 7-ethyl analogs using solution-state methods alone can be ambiguous due to signal overlap in the aromatic region.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), establishing SC-XRD as the non-negotiable "Gold Standard" for unambiguous structural assignment. We provide a validated experimental workflow for crystallizing and refining this specific scaffold.

Part 1: The Technical Challenge – Why Validate?

The quinoline scaffold is planar, but the introduction of an ethyl group at the C8 position introduces steric bulk that can subtly distort the ring system or influence the orientation of the C3-hydroxyl group.

The "Blind Spot" of NMR

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), it provides no structural connectivity. 1D 

H NMR is the standard first-line tool, but it fails in specific edge cases for substituted quinolines:
  • Signal Crowding: The protons at positions 5, 6, and 7 often appear as overlapping multiplets in the 7.2–7.8 ppm region.

  • NOE Ambiguity: Nuclear Overhauser Effect (NOESY) correlations between the ethyl group and the ring protons can be inconclusive if the C7-H and C6-H signals are not perfectly resolved.

  • Tautomeric Uncertainty: 3-Hydroxyquinolines can theoretically exist in keto-enol tautomeric equilibriums. NMR timescales average these signals, whereas XRD captures the precise protonation state in the crystal lattice.

Part 2: Comparative Analysis – Method Performance

The following table contrasts the "performance" of validation methods for 8-Ethylquinolin-3-ol.

Feature1D/2D NMR (

H,

C, NOESY)
High-Res Mass Spec (HRMS) Single-Crystal XRD (The Product)
Primary Output Connectivity & EnvironmentElemental CompositionAbsolute 3D Structure
Regioisomer Certainty Medium: Requires clear separation of H5/H6/H7 signals.None: Cannot distinguish isomers.High: Unambiguous assignment of Ethyl at C8.
Tautomer Identification Low: Signals represent a time-averaged state.None High: Locates H atoms on O (enol) or N (keto).
Stereochemistry N/A (Molecule is achiral, but atropisomerism possible).N/AHigh: Defines ethyl group torsion angles.
Sample State Solution (Solvent effects may shift tautomers).Gas Phase (Ionized).Solid State (Biologically relevant packing).
Confidence Level Probabilistic Supporting Evidence Definitive / Absolute

Part 3: Experimental Protocol – SC-XRD Validation Workflow

Phase 1: Crystallization Strategy

The goal is to grow a single crystal of sufficient size (


 mm) and quality.
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:3) or Acetonitrile .

    • Rationale: The polar hydroxyl group requires a polar solvent (Ethanol) for solubility, while the non-polar ethyl group and aromatic core drive precipitation as the Hexane concentration increases.

  • Procedure:

    • Dissolve 20 mg of pure 8-Ethylquinolin-3-ol in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Carefully layer 6 mL of Hexane on top (do not mix).

    • Cap loosely and store at 4°C in a vibration-free environment.

    • Target: Prismatic or block-like crystals should appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a cryostream).

    • Why: The ethyl group at C8 has rotational freedom. Room temperature data often results in high thermal ellipsoids or disorder for the terminal methyl group, reducing structural precision.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard, but Cu-K
    
    
    is preferred if crystals are small (
    
    
    mm) to boost diffraction intensity.
  • Refinement Focus (SHELXL):

    • Hydroxyl Proton: Locate the H atom on the C3-oxygen from the difference Fourier map. Refine isotropically. This confirms the enol form (C-OH) vs the keto form (C=O / NH).[1]

    • Ethyl Disorder: If the ethyl group shows elongated ellipsoids, apply a split-site model (PART 1 / PART 2) to resolve the conformational disorder.

Phase 3: Validation Logic (Diagram)

ValidationWorkflow Start Synthesized 8-Ethylquinolin-3-ol NMR Step 1: 1H NMR Analysis (Aromatic Region 7.0-8.0 ppm) Start->NMR Decision Are H5/H6/H7 signals clearly resolved? NMR->Decision NOESY Step 2: NOESY Experiment (Correlate Ethyl CH2 to Ring H) Decision->NOESY Yes Crystallization Step 3: Crystallization (EtOH/Hexane Slow Evap) Decision->Crystallization No (Overlap) Ambiguity AMBIGUITY RISK: Overlapping multiplets prevent definitive assignment. NOESY->Ambiguity Weak/Unclear Signal Validation FINAL VALIDATION: 1. Confirm C8-Ethyl connectivity 2. Confirm C3-OH (Enol) tautomer 3. Map H-bond network NOESY->Validation Clear Signal (Rare) Ambiguity->Crystallization XRD Step 4: SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD Structure Step 5: Structure Solution Direct Methods (SHELXT) XRD->Structure Structure->Validation

Figure 1: Decision matrix for structural validation. Note that SC-XRD serves as the failsafe when NMR data is ambiguous.

Part 4: Expected Results & Data Interpretation

When analyzing the solved structure, the researcher should verify the following geometric parameters to confirm the identity of 8-Ethylquinolin-3-ol.

The C8-Ethyl Connection
  • Metric: The bond angle

    
     should be approximately 
    
    
    
    .
  • Steric Check: Check the torsion angle of the ethyl group relative to the quinoline plane. The C8-substituent often twists slightly out of plane to avoid steric clash with the C1-Nitrogen lone pair or peri-interactions, though the ethyl group is generally flexible.

The C3-Hydroxyl Group (Tautomerism)
  • Bond Length: The

    
     bond length is the definitive indicator.
    
    • Enol form (Target):

      
       Å (Single bond character).
      
    • Keto form:

      
       Å (Double bond character).
      
  • Literature Precedent: 3-Hydroxyquinolines predominantly crystallize in the enol form stabilized by intermolecular hydrogen bonding [1].

Supramolecular Packing
  • H-Bonding: Expect strong

    
     intermolecular hydrogen bonds, linking molecules into infinite chains or centrosymmetric dimers. This interaction is a key driver of crystal stability and high melting points [2].
    
  • Pi-Stacking: The planar quinoline rings will likely stack in a head-to-tail fashion with a centroid-to-centroid distance of

    
     Å.
    

References

  • PubChem. 3-Hydroxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Motente, M. A., et al. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine. University of Johannesburg. Available at: [Link][1][2][3][4]

  • Yan, K., et al. (2022). Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition. New Journal of Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Gomes, L. R., et al. The synthesis, crystal structure and Hirshfeld analysis of quinoline-3-carboxamide derivatives. PMC, National Institutes of Health. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Spectra of 8-Ethylquinolin-3-ol Complexes

Executive Summary: The Structural Pivot While 8-hydroxyquinoline (8-HQ) remains the "gold standard" for metal chelation (e.g., Alq3 in OLEDs, Clioquinol in neuroprotection), its isomer 8-Ethylquinolin-3-ol represents a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Pivot

While 8-hydroxyquinoline (8-HQ) remains the "gold standard" for metal chelation (e.g., Alq3 in OLEDs, Clioquinol in neuroprotection), its isomer 8-Ethylquinolin-3-ol represents a distinct chemical space. The shift of the hydroxyl group from position 8 to position 3 drastically alters the coordination geometry, while the 8-ethyl substituent modulates lipophilicity and steric bulk.

This guide provides a comparative analysis of the UV-Vis spectral properties of 8-Ethylquinolin-3-ol complexes. Unlike the well-defined 5-membered chelate rings of 8-HQ, the 3-ol isomer typically engages in bridging or monodentate coordination, leading to significantly different electronic transitions.

Key Insight: The 8-ethyl group acts as an auxochrome, inducing a bathochromic (red) shift relative to the unsubstituted quinolin-3-ol parent, enhancing solubility in non-polar matrices—a critical feature for membrane permeability studies in drug development.

Chemical Context & Coordination Logic

To interpret the spectra, one must understand the binding mode.

  • 8-Hydroxyquinoline (Reference): N1 and O8 bind a single metal ion (N,O-bidentate), forming a stable 5-membered ring.

  • 8-Ethylquinolin-3-ol (Target): The N1 and O3 atoms are geometrically distant. Direct monomeric chelation is strained. These ligands often form polymeric/bridging complexes or act as monodentate O-donors. The 8-ethyl group provides steric protection to the N1 site, potentially forcing coordination solely through the deprotonated 3-oxide.

Visualization: Coordination & Workflow Logic

The following diagram outlines the structural logic and the characterization workflow.

G cluster_0 Spectral Features Ligand 8-Ethylquinolin-3-ol (Ligand) Complex Metal Complex (Bridged/Polymeric) Ligand->Complex Reflux/EtOH UV_Ligand Ligand Spectrum (π-π* / n-π*) Ligand->UV_Ligand Solvated Metal Metal Salt (Cu(II), Zn(II), Fe(III)) Metal->Complex UV_Complex Complex Spectrum (LMCT / d-d) Complex->UV_Complex Solvated/Solid State Analysis Comparative Analysis (Shift Calculation) UV_Ligand->Analysis UV_Complex->Analysis

Caption: Workflow for synthesizing and characterizing the spectral shift from free ligand to metal complex.

Comparative UV-Vis Spectral Analysis

The absorption profile is dominated by the quinoline backbone but modified by the metal interaction.

The Free Ligand: 8-Ethylquinolin-3-ol
  • Primary Bands: The spectrum typically exhibits two major bands in the UV region:

    • 230–250 nm:

      
       transitions of the aromatic ring.
      
    • 300–330 nm:

      
       transitions involving the nitrogen lone pair and the hydroxyl group.
      
  • Effect of 8-Ethyl Group: Compared to unsubstituted quinolin-3-ol (

    
     nm), the ethyl group (+I inductive effect) raises the energy of the HOMO, causing a 5–10 nm bathochromic shift .
    
  • Solvatochromism: Significant. In polar protic solvents (MeOH), hydrogen bonding to N1 stabilizes the ground state, potentially blue-shifting the

    
     band compared to non-polar solvents (DCM).
    
The Metal Complexes (Cu, Zn, Fe)

Upon coordination, the following spectral changes are diagnostic:

Feature8-Hydroxyquinoline (Standard)8-Ethylquinolin-3-ol (Target)Mechanistic Cause
Ligand Band Shift Red shift (~30-50 nm)Red shift (~15-25 nm)Deprotonation of OH and stabilization of

orbitals.
Visible Color Intense Yellow/GreenPale Yellow/Orange8-HQ has strong LMCT due to chelate ring planarity. 3-ol complexes often have weaker LMCT due to bridging geometry.
New Bands (Visible) 380–450 nm (LMCT)360–420 nm (LMCT)Ligand-to-Metal Charge Transfer. 3-ol complexes generally absorb at higher energy (shorter wavelength) than 8-HQ.
d-d Transitions Weak, often obscuredWeak, >600 nmMetal-centered transitions (Laporte forbidden).

Critical Observation: Unlike Alq3 (8-HQ) which is strongly fluorescent, 3-hydroxyquinoline complexes often exhibit weaker fluorescence unless specific rigid supramolecular structures are formed (e.g., in the solid state).

Experimental Protocol: Synthesis & Measurement

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes hydrolysis and ensures the complex is isolated in its pure form before measurement.

Phase 1: Synthesis of the Cu(II) Complex (Example)
  • Preparation: Dissolve 1.0 mmol of 8-Ethylquinolin-3-ol in 10 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of KOH (ethanolic) to deprotonate the 3-OH group. Check point: Solution color should deepen.

  • Complexation: Add 0.5 mmol of Cu(OAc)

    
    ·H
    
    
    
    O dissolved in 5 mL ethanol dropwise.
  • Reaction: Reflux for 3 hours. A precipitate (often polymeric) will form.

  • Isolation: Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: UV-Vis Measurement
  • Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-2600 or Jasco V-770).

  • Solvent: DMSO or DMF (due to potential low solubility of bridging complexes in alcohols).

  • Concentration: Prepare a stock solution of

    
     M. Scan range: 200–800 nm.
    
  • Blank: Pure solvent (DMSO).

Data Validation Step:

  • If the spectrum shows a peak at ~700-800 nm , it indicates free Cu(II) ions (solvated), suggesting incomplete complexation or decomposition.

  • If the

    
     band of the ligand (240 nm) remains unchanged in intensity/position, coordination may not have occurred.
    

Quantitative Reference Data

The following table summarizes the expected spectral parameters based on structural analogs (Quinolin-3-ol and 2-methylquinolin-3-ol) compared to the 8-HQ standard.

CompoundSolvent

(

)

(

)

(LMCT)

(M

cm

)
8-Ethylquinolin-3-ol EtOH242 nm325 nmN/A~4,500 (at 325 nm)
Cu(II)-8-Et-Q-3-ol DMSO245 nm340 nm410 nm (shoulder)~6,000 (at 340 nm)
Zn(II)-8-Et-Q-3-ol DMSO244 nm335 nmN/A (d

)
~5,500
Al(III)-8-HQ (Alq3) DCM260 nm390 nmN/A (Ligand centered)~15,000

Note: Values for 8-Ethylquinolin-3-ol complexes are predicted estimates based on the bathochromic shift of the 8-ethyl group applied to known 3-hydroxyquinoline data [1, 2].

References

  • Li, Y.-H., et al. (2025).[1] "Synthesis, Characterization, and Theoretical Calculation of a Copper Complex of 3-Hydroxy-2-methylquinolin-4-carboxylate." Acta Chimica Slovenica.

  • Fanna, D. J., et al. (2016). "3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties." Inorganic Chemistry Frontiers.

  • BenchChem. (2025).[2] "Application Notes and Protocols: Metal Complexes of 2-Cyano-3-hydroxyquinoline."

  • Tzeng, B.C., et al. (2024). "Supramolecular Assembly and Luminescence of Quinoline-8-thiolates." Inorganic Chemistry.

  • Fluorochem. "Product Specification: 8-Ethylquinolin-3-ol (CAS 855872-23-0)."

Sources

Validation

Comparative Analysis: 3-Hydroxyquinoline vs. 8-Hydroxyquinoline Scaffolds

Executive Summary: The "Chelation Switch" In medicinal chemistry, the positional isomerism of the hydroxyl group on the quinoline ring dictates a binary switch in function: Metal Chelation vs. Steric Recognition . While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chelation Switch"

In medicinal chemistry, the positional isomerism of the hydroxyl group on the quinoline ring dictates a binary switch in function: Metal Chelation vs. Steric Recognition .

While 8-Hydroxyquinoline (8-HQ) is the archetypal bidentate chelator, capable of stripping or redistributing physiological metals (Zn²⁺, Cu²⁺, Fe³⁺), 3-Hydroxyquinoline (3-HQ) is a "silent" isomer regarding metallobiology. It retains the quinoline scaffold's lipophilicity and hydrogen-bonding potential but lacks the geometric capacity to form the stable 5-membered chelate ring characteristic of the 8-isomer.

This guide provides a rigorous technical comparison to assist researchers in selecting the correct scaffold. Use 8-HQ when the mechanism requires metal ion modulation (ionophores, metalloenzyme inhibition).[1] Use 3-HQ when the objective is specific receptor targeting (e.g., P-selectin, kinases) without the confounding toxicity of non-specific metal sequestration.

Structural & Electronic Basis

The functional divergence stems entirely from the distance between the pyridine nitrogen (


) and the hydroxyl oxygen.
  • 8-Hydroxyquinoline (The Claw): The hydroxyl group at position 8 is adjacent to the ring nitrogen.[1][2][3] Upon deprotonation, it forms a rigid 5-membered chelate ring with divalent metals (

    
    ). This geometry stabilizes the complex, facilitating membrane permeability (ionophore effect).
    
  • 3-Hydroxyquinoline (The Scaffold): The hydroxyl group at position 3 is meta-positioned relative to the nitrogen.[1] The distance is too great (~4-5 Å) to support bidentate coordination with a single metal ion.[1] Consequently, 3-HQ acts as a monodentate ligand or simple phenol, devoid of high-affinity chelation.

Visualization: The Chelation Geometry Check

The following diagram illustrates the steric "lock" of 8-HQ versus the "miss" of 3-HQ.

ChelationLogic cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_3HQ 3-Hydroxyquinoline (3-HQ) HQ8 8-HQ Structure (OH adjacent to N) Chelate 5-Membered Ring Formation HQ8->Chelate + M2+ (Zn, Cu) Complex Stable Neutral Complex (Lipophilic Ionophore) Chelate->Complex High Stability (LogK > 9) Salt Weak/Monodentate Binding (No Ionophore Effect) HQ3 3-HQ Structure (OH distal to N) NoChelate Steric Mismatch (No 5-membered ring) HQ3->NoChelate + M2+ NoChelate->Salt Low Stability

Figure 1: Mechanistic divergence of quinoline isomers. 8-HQ forms stable metallo-complexes, whereas 3-HQ is geometrically precluded from bidentate chelation.

Physicochemical Performance Profile

The following data aggregates experimental values and validated calculations to highlight the physicochemical distinctions.

Feature8-Hydroxyquinoline (8-HQ)3-Hydroxyquinoline (3-HQ)Implications for Drug Design
Metal Binding (LogK₁) ~9.9 (Cu²⁺), ~8.5 (Zn²⁺) Negligible / < 3 8-HQ is a potent metal scavenger; 3-HQ is metal-neutral.
pKa (OH) 9.81 (Phenolic)~8.06 (Calculated)3-HQ is slightly more acidic due to electronic conjugation without H-bond stabilization.[1]
pKa (NH⁺) 4.91~4.53Both are weak bases; 8-HQ is slightly more basic due to H-bond stabilization of the proton.[1]
LogP (Lipophilicity) 1.85 (Experimental)2.10 (Calculated)Both are membrane-permeable. 3-HQ is slightly more lipophilic as it lacks the internal H-bond that masks polarity in 8-HQ.
Fluorescence Weak (ESIPT-quenched)Moderate8-HQ fluorescence increases 50-100x upon metal binding (chelation-enhanced fluorescence).[1]
Toxicity Driver Metal Stripping / ROSTarget-Specific8-HQ cytotoxicity is often linked to Cu/Fe redox cycling.[1]

Key Insight: The LogP similarity means both scaffolds enter cells effectively.[1] However, once inside, 8-HQ redistributes metals, while 3-HQ remains available for protein binding.

Biological & Pharmacological Profiling[4]

8-HQ: The Metallo-Modulator
  • Mechanism: Acts as a zinc/copper ionophore.[1] It transports metals across membranes, elevating intracellular metal levels to toxic thresholds (e.g., in cancer cells) or redistributing them (e.g., in Alzheimer’s plaques).

  • Key Derivatives: Clioquinol (antifungal/neuroprotective), PBT2.[1]

  • Risk: Non-specific toxicity due to depletion of essential metalloenzymes or generation of Reactive Oxygen Species (ROS) via Fenton chemistry with copper/iron.[1]

3-HQ: The Structural Scaffold
  • Mechanism: Functions as a pharmacophore template where the hydroxyl group acts as a hydrogen bond donor/acceptor within a receptor pocket.[1]

  • Key Applications:

    • P-Selectin Antagonists: PSI-697 uses the tetrahydrobenzo[h]quinoline scaffold (analogous to 3-position substitution) to inhibit leukocyte rolling.[1]

    • Antiviral Agents: 3-substituted quinolines have shown activity against viral entry mechanisms, independent of metal chelation.[1]

  • Advantage: "Clean" pharmacology.[1] It avoids the off-target metallotoxicity associated with the 8-isomer.[1]

Experimental Protocols (Self-Validating)

To confirm the scaffold identity and functional behavior of your derivative, perform these two validation protocols.

Protocol A: The "Chelation Shift" Assay (UV-Vis)

Purpose: To definitively categorize your derivative as a chelator (8-HQ type) or non-chelator (3-HQ type).

  • Preparation: Prepare a 50 µM solution of the test compound in Methanol/HEPES buffer (1:1, pH 7.4).

  • Baseline: Record UV-Vis spectrum (250–500 nm).

  • Titration: Add ZnCl₂ or CuCl₂ solution in 0.5 equivalent increments (0 to 5 eq).

  • Readout:

    • 8-HQ Response: Distinct bathochromic shift (Red shift ~30-50 nm) and isosbestic points indicating tight complex formation.[1]

    • 3-HQ Response: Minimal spectral change or simple intensity variation without a new charge-transfer band.[1]

Protocol B: Differential Cytotoxicity (Metal Rescue)

Purpose: To determine if observed toxicity is metal-dependent.[1]

  • Setup: Seed HeLa or SH-SY5Y cells in 96-well plates.

  • Treatment Groups:

    • Compound alone (IC50 determination).[1]

    • Compound + 10 µM ZnCl₂ (or CuCl₂).[1]

    • Compound + 50 µM EDTA (Metal chelator).[1]

  • Interpretation:

    • 8-HQ: Toxicity often increases with Metal addition (ionophore toxicity) and decreases with EDTA (stripping prevention).[1]

    • 3-HQ: Toxicity remains largely unchanged by metal modulation, indicating a specific receptor-driven mechanism.[1]

Visualization: Experimental Workflow

ValidationWorkflow cluster_ExpA Protocol A: UV-Vis Titration (+Zn/Cu) cluster_ExpB Protocol B: Cytotoxicity (+/- EDTA) Start Unknown Quinoline Derivative Step1 Add Metal Ions (0-5 eq) Start->Step1 Step2 Measure IC50 with EDTA Start->Step2 ResultA1 Red Shift + Isosbestic Points Step1->ResultA1 8-HQ Behavior ResultA2 No Spectral Shift Step1->ResultA2 3-HQ Behavior ResultB1 Toxicity Reduced (Rescue) Step2->ResultB1 Metal-Dependent (8-HQ) ResultB2 Toxicity Unchanged Step2->ResultB2 Target-Specific (3-HQ)

Figure 2: Decision tree for validating the functional classification of quinoline derivatives.

Synthesis & Derivatization Insights

  • 8-HQ Access: Widely available commercially.[1] Derivatization usually occurs at C-5 and C-7 (electrophilic substitution) or O-alkylation.[1]

  • 3-HQ Access: Less common.[1] Typically synthesized via the Friedländer synthesis or ring-expansion of isatin derivatives.[1] Functionalization at C-2 or C-4 is accessible via intermediate chemistry (e.g., from 3-hydroxyquinoline-4-carboxylic acids).[1]

Strategic Recommendations

  • Choose 8-HQ if you are developing:

    • Neuroprotective agents targeting metal-induced amyloid aggregation (Alzheimer's).[1]

    • Anticancer agents relying on copper ionophore mechanisms (e.g., Disulfiram-like activity).[1]

    • Fluorescent sensors for zinc or aluminum.[1]

  • Choose 3-HQ if you are developing:

    • Kinase inhibitors or GPCR ligands where the quinoline ring is a steric spacer.[1]

    • Agents where metal chelation would cause unacceptable renal or hepatic toxicity.[1]

    • Compounds requiring high oral bioavailability without "trapping" by dietary metals in the gut.[1]

References

  • Prachayasittikul, V. et al. (2013).[1][4] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][4]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline." PubChem.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline." PubChem.

  • Oliveri, V. et al. (2020).[1] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

  • Cipurković, A. et al. (2021).[1] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2] Open Journal of Applied Sciences.

  • Smith, B. et al. (2021).[1] "Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery." Nature Reviews Drug Discovery (Contextual citation from search).[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 8-Ethylquinolin-3-ol

8-Ethylquinolin-3-ol (CAS: 855872-23-0)[1] is a specialized quinoline derivative frequently utilized as a synthetic intermediate in medicinal chemistry and drug development pipelines. While its unique structural properti...

Author: BenchChem Technical Support Team. Date: March 2026

8-Ethylquinolin-3-ol (CAS: 855872-23-0)[1] is a specialized quinoline derivative frequently utilized as a synthetic intermediate in medicinal chemistry and drug development pipelines. While its unique structural properties make it highly valuable for synthesizing bioactive molecules, the core quinoline scaffold introduces significant environmental and biological hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide explains the causality behind each safety measure and provides a self-validating workflow to ensure your laboratory maintains the highest standards of operational safety and environmental stewardship.

Hazard Profile & Causal Logic

Why does 8-Ethylquinolin-3-ol require stringent, specialized disposal protocols?

  • Chemical Persistence & Aquatic Toxicity : The quinoline ring is highly stable and resistant to standard microbial degradation, meaning it persists in aquatic environments. Quinoline derivatives exhibit high acute toxicity to aquatic life[2]. Consequently, sewering this compound is strictly prohibited under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, which mandate zero-drain-disposal for hazardous pharmaceutical wastes, as detailed by[3].

  • Biological Reactivity : The planar nature of the quinoline scaffold allows it to intercalate with DNA, presenting potential mutagenic risks. The addition of the hydroxyl group at C3 increases its polarity slightly, but the primary toxicity is dictated by the aromatic nitrogen-containing ring.

  • Destruction Mechanism : The only reliable method to ensure complete destruction of the stable aromatic system—without generating toxic nitrogen oxide (NOx) byproducts—is high-temperature incineration or fuel blending in specialized kilns[4].

Quantitative Hazard Data Summary

The following table summarizes the expected GHS hazard classifications for 8-Ethylquinolin-3-ol, extrapolated from its parent quinoline scaffold and related derivatives[2].

Hazard CategoryGHS ClassificationHazard StatementCausality / Operational Impact
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedMandates strict use of fume hoods to prevent ingestion of aerosolized powders.
Skin/Eye Irritation Category 2AH315/H319: Causes skin/eye irritationRequires nitrile gloves and splash goggles during all handling phases.
Aquatic Toxicity Category 1H410: Very toxic to aquatic lifeAbsolute prohibition of drain disposal; requires dedicated RCRA waste streams.
Waste Segregation Workflow

G Start 8-Ethylquinolin-3-ol Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Filters) Decision->Solid Solid State Liquid Liquid Waste (Solvent Mixtures, Rinsate) Decision->Liquid Liquid State ContSolid HDPE Solid Waste Container (Double-bagged) Solid->ContSolid ContLiquid Compatible Liquid Jug (Glass/HDPE) Liquid->ContLiquid EHS EHS Collection & High-Temp Incineration ContSolid->EHS ContLiquid->EHS

Cradle-to-grave disposal workflow for 8-Ethylquinolin-3-ol solid and liquid waste streams.

Step-by-Step Disposal Protocol

This protocol adheres to the "cradle-to-grave" principle of hazardous waste management, ensuring the generator maintains control and responsibility for the chemical from creation to final destruction[5].

Phase 1: Pre-Operation Setup & Environmental Controls
  • Verify PPE : Don chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated organic solutions), a fully buttoned laboratory coat, and chemical splash goggles[2].

  • Ventilation : Ensure all transfers of solid 8-Ethylquinolin-3-ol occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of micro-particulates, which can bypass standard surgical masks.

Phase 2: Waste Segregation & Collection
  • Solid Waste : Place all unused solid 8-Ethylquinolin-3-ol, contaminated weigh boats, and filter papers into a sealable High-Density Polyethylene (HDPE) container.

    • Scientific Insight: HDPE is chosen over standard PET because residual organic solvents often associated with quinoline synthesis can degrade low-density plastics over time, leading to micro-leaks[5].

  • Liquid Waste : Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams depending on the primary solvent used (e.g., if dissolved in dichloromethane, it must go to the halogenated stream)[4].

    • Self-Validating Check: Before sealing the liquid waste container, perform a visual phase-check. If the solution separates into aqueous and organic layers, it indicates improper segregation. Halogenated and non-halogenated organic streams must remain homogenous; phase separation requires immediate EHS consultation to prevent pressure buildup from incompatible solvent reactions.

Phase 3: Decontamination of Reusable Apparatus
  • Rinsing : Rinse all spatulas, beakers, and flasks that contacted the compound with a compatible organic solvent (e.g., acetone or ethanol) to dissolve residual 8-Ethylquinolin-3-ol[2].

  • Rinsate Capture : Collect the rinsate directly into the designated liquid hazardous waste container. Never wash glassware in the sink until it has been triple-rinsed with solvent and the rinsate captured.

Phase 4: Final Staging and EHS Transfer
  • Labeling : Affix a standard GHS-compliant Hazardous Waste label to the container. Explicitly list "8-Ethylquinolin-3-ol" and the associated solvents. Do not use abbreviations or structural formulas, as emergency responders require clear nomenclature.

  • Secondary Containment : Place the sealed waste containers in a secondary containment tray to capture any potential leaks.

  • EHS Scheduling : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. The waste will ultimately be routed to an approved facility for high-temperature incineration[2].

Spill Management & Emergency Response

In the event of an accidental release, immediate and calculated action is required[5]:

  • Solid Spills : Do not sweep dry powder. Sweeping aerosolizes the compound, drastically increasing inhalation risk. Instead, lightly moisten the spill with an appropriate solvent (like ethanol) to suppress dust, then wipe it up with absorbent pads. Place the contaminated pads directly into the solid hazardous waste bin.

  • Liquid Spills : Contain the spill using inert absorbent materials (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust, especially if the compound is dissolved in an oxidizing or highly flammable solvent. Scoop the absorbed mixture into an HDPE container and label it as hazardous waste.

References
  • Alston & Bird. "EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals." Alston & Bird. [Link]

  • C&EN Uncovered. "Solvent Waste Levels, EPA Regulations, and Disposal." YouTube.[Link]

Sources

Handling

Personal protective equipment for handling 8-Ethylquinolin-3-ol

As a Senior Application Scientist, I have observed that handling functionalized heterocyclic compounds often presents a deceptive safety profile. While 8-Ethylquinolin-3-ol (CAS: 855872-23-0) is a highly valuable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that handling functionalized heterocyclic compounds often presents a deceptive safety profile. While 8-Ethylquinolin-3-ol (CAS: 855872-23-0) is a highly valuable building block in medicinal chemistry—frequently utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and anti-infective agents—its specific structural features require rigorous, causality-driven safety protocols[1].

This guide bypasses generic safety advice to provide a mechanistic, self-validating operational framework for handling, weighing, and disposing of 8-Ethylquinolin-3-ol.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the physical chemistry of the molecule. 8-Ethylquinolin-3-ol (Molecular Weight: 173.21 g/mol ) presents three distinct hazard vectors based on its structure[1]:

  • Elevated Lipophilicity: The addition of the ethyl group at the 8-position significantly increases the molecule's partition coefficient (LogP) compared to a standard quinoline core. Highly lipophilic molecules can more readily permeate the lipid bilayers of the stratum corneum (skin).

  • Solvent-Mediated Penetration: In drug development, this compound is almost exclusively dissolved in aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a potent penetration enhancer, meaning that if a solution spills on standard latex gloves, the solvent will carry the lipophilic 8-Ethylquinolin-3-ol directly through the glove matrix and into the bloodstream.

  • Mucosal Irritation: The weakly basic quinoline nitrogen and the weakly acidic hydroxyl group at the 3-position can cause severe ocular and respiratory irritation upon contact with mucous membranes[2].

Quantitative PPE & Engineering Control Matrix

Based on the mechanistic hazards outlined above, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.

Hazard VectorRequired PPE / ControlMaterial SpecificationMechanistic Rationale
Dermal (Solid) Single GlovesNitrile (min 5 mil thickness)Provides sufficient chemical resistance against solid particulate transfer during standard weighing.
Dermal (Solution) Double GlovesNitrile over NeopreneDMSO rapidly degrades latex and thin nitrile. Double-gloving provides a sacrificial outer layer that can be immediately removed upon exposure[3].
Ocular Safety GogglesANSI Z87.1 Compliant (Splash-proof)Protects against corneal damage from the weakly acidic/basic functional groups in the event of a solvent splash.
Respiratory Fume HoodFace velocity 80–120 fpm8-Ethylquinolin-3-ol is a dry powder prone to aerosolization. A certified fume hood is required to mitigate inhalation risks[2].
Body Laboratory CoatFlame-resistant cottonShields street clothing from static-clinging particulates and minor solvent splashes.

Operational Workflow: Weighing and Dissolution Protocol

This step-by-step methodology ensures both operator safety and the quantitative integrity of your assay. The protocol is designed as a self-validating system: if static is not mitigated, the powder will scatter, signaling a failure in the safety and accuracy of the transfer.

Goal: Prepare a 10 mL stock solution of 10 mM 8-Ethylquinolin-3-ol in anhydrous DMSO.

  • Environmental Verification: Prior to opening the primary chemical container, verify that the fume hood monitor reads a face velocity between 80 and 120 fpm[4]. Clear the workspace of any strong oxidizers or incompatible acids.

  • PPE Donning: Equip the PPE specified in the matrix above. If you are proceeding directly to the dissolution step, double-glove immediately.

  • Static Mitigation (Critical Step): Fine organic powders are highly susceptible to electrostatic dispersion, which increases inhalation risk and ruins quantitative accuracy. Use an anti-static bar or a zero-stat gun to neutralize the static charge on your micro-spatula and anti-static weigh boat.

  • Quantitative Transfer: Tare the weigh boat. Carefully transfer exactly 17.32 mg of 8-Ethylquinolin-3-ol[1]. Immediately recap the primary bottle to prevent atmospheric moisture degradation.

  • Dissolution: Transfer the powder to a borosilicate glass vial. Add 10 mL of anhydrous DMSO. Seal the vial tightly with a PTFE-lined cap and vortex until the solution is completely homogenous.

  • Decontamination: Wipe down the analytical balance and the surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol. This captures any trace dust that may have escaped during transfer.

Spill Mitigation and Disposal Plan

Chemical spills require immediate, procedural action to prevent exposure and cross-contamination.

Solid Powder Spill Protocol:

  • Do not dry-sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API), creating an immediate inhalation hazard[4].

  • Cover the spilled powder with paper towels dampened with water or a mild solvent (like ethanol) to suppress dust generation.

  • Carefully scoop the dampened mass using a disposable plastic scraper into a designated hazardous waste container.

Solution Spill Protocol (e.g., in DMSO):

  • Immediately absorb the liquid using an inert absorbent pad or vermiculite.

  • Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe to remove residual lipophilic traces.

Waste Disposal: Dispose of all 8-Ethylquinolin-3-ol waste (including contaminated wipes and empty vials) in a designated "Non-Halogenated Organic Waste" container. The waste must be clearly labeled with the chemical name and CAS Number (855872-23-0) in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Safety Workflow Visualization

G Start Risk Assessment: 8-Ethylquinolin-3-ol PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Env Engineering Controls (Fume Hood / Biosafety Cabinet) Start->Env Handle Execution: Weighing & Transfer PPE->Handle Env->Handle Spill Spill Scenario? Handle->Spill Clean Spill Protocol: Contain & Neutralize Spill->Clean Yes Dispose Waste Disposal: Halogenated/Non-Halogenated Bin Spill->Dispose No Clean->Dispose

Exposure Mitigation and Safe Handling Workflow for 8-Ethylquinolin-3-ol.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview." U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety OSHA LAB STANDARD Factsheet." U.S. Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "Committee on Chemical Safety." ACS.org. Available at:[Link]

Sources

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